3,5-Dichloro-4-thiocyanatoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2,6-dichlorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQLKWHRBNNOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)SC#N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675034 | |
| Record name | 4-Amino-2,6-dichlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-00-0 | |
| Record name | 4-Amino-2,6-dichlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dichloroaniline: Properties, Synthesis, and Applications in Scientific Research
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 3,5-dichloroaniline, a key chemical intermediate. While the initial query sought information on 3,5-dichloro-4-thiocyanatoaniline, a derivative, the available scientific literature predominantly focuses on the parent compound, 3,5-dichloroaniline. Understanding the characteristics of this foundational molecule is crucial for any research involving its derivatives. This document will delve into the physicochemical properties, synthesis methodologies, and diverse applications of 3,5-dichloroaniline, offering valuable insights for its use in experimental and developmental contexts.
Core Compound Identification
Chemical Name: 3,5-Dichloroaniline
Molecular Formula: C₆H₅Cl₂N[1][2]
Synonyms: 1-Amino-3,5-dichlorobenzene, 3,5-Dichlorobenzenamine[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 3,5-dichloroaniline is fundamental for its appropriate handling, storage, and application in research.
| Property | Value | Source |
| Molecular Weight | 162.01 g/mol | [1][2] |
| Appearance | Colorless to white or brown crystalline solid/needles. | [1][2][3] |
| Melting Point | 51-53 °C | [1][2] |
| Boiling Point | 260 °C at 741 mmHg | [1][2] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, hot petroleum ether, benzene, chloroform, and diethyl carbonate. | [1][3] |
| Density | 1.58 g/cm³ | [1][2] |
| Vapor Pressure | 0.02 mmHg | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.90 | [1] |
Spectroscopic Data: Comprehensive spectral information, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, is available for 3,5-dichloroaniline and serves as a critical tool for its identification and quality control.[1]
Synthesis and Manufacturing
Several synthetic routes for the preparation of 3,5-dichloroaniline have been documented, each with its own advantages and considerations regarding starting materials, reaction conditions, and yield.
One common method involves the hydrogenation of 3,5-dichloronitrobenzene.[2] Other patented processes include:
-
From 2,6-dichloro-para-nitroaniline: This method involves diazotization followed by reduction.[4]
-
From dichlorobenzene: This process includes bromination to form dichlorobromobenzene, followed by isomerization and subsequent ammonolysis.[4]
-
From 4-chloro-2-nitrotoluene: A multi-step synthesis involving chlorination, oxidation, hydrogenation reduction, and finally decarboxylation.[5]
-
From 2,4-dichloroaniline: This route proceeds through bromination, diazotization, and reduction, followed by ammonolysis.[6]
The choice of a particular synthetic pathway often depends on the desired scale of production, cost-effectiveness, and environmental considerations.
Applications in Research and Development
3,5-Dichloroaniline serves as a versatile building block in the synthesis of a wide array of more complex molecules with diverse applications.
Agrochemicals
It is a known precursor in the manufacturing of fungicides, such as vinclozolin.[2] Furthermore, 3,5-dichloroaniline itself is a metabolite of the fungicide iprodione.[1]
Dyes and Pigments
The aromatic amine functionality of 3,5-dichloroaniline makes it a suitable intermediate for the synthesis of azo dyes and pigments.[4]
Materials Science
3,5-Dichloroaniline is utilized as a monomer in the synthesis of electrically conductive copolymers with aniline. The incorporation of the dichloro-substituted monomer allows for the tuning of the polymer's electrical properties by controlling the conjugation length.[3]
Pharmaceuticals
As an intermediate, 3,5-dichloroaniline is employed in the synthesis of various pharmaceutical compounds.[4][6]
Experimental Protocol: Synthesis of Poly(3,5-dichloroaniline-co-aniline)
This protocol outlines the chemical oxidative polymerization method for synthesizing a copolymer of 3,5-dichloroaniline and aniline, which can exhibit tunable electrical conductivity.[3]
Materials:
-
3,5-Dichloroaniline (3,5-DCA)
-
Aniline
-
1 M Hydrochloric acid (HCl)
-
Potassium dichromate (K₂Cr₂O₇)
-
Distilled water
-
Methanol
Procedure:
-
Monomer Solution Preparation: Prepare a solution with the desired molar ratio of 3,5-dichloroaniline and aniline in 1 M hydrochloric acid.[3]
-
Oxidant Solution Preparation: Prepare a solution of potassium dichromate in 1 M hydrochloric acid. The molar ratio of the oxidant to the total monomers should be optimized based on the desired polymer characteristics.[3]
-
Polymerization:
-
Reaction: Continue to stir the reaction mixture at 0-5 °C for several hours. The formation of a dark precipitate will indicate that polymerization is occurring.[3]
-
Isolation:
-
Filter the polymer precipitate.
-
Wash the precipitate thoroughly with 1 M hydrochloric acid, followed by distilled water, and then methanol. This will remove any unreacted monomers, oxidant, and oligomers.
-
-
Drying: Dry the resulting polymer powder under a vacuum at a controlled temperature.
Caption: Workflow for the synthesis of poly(3,5-dichloroaniline-co-aniline).
Safety and Handling
3,5-Dichloroaniline is a toxic compound and should be handled with appropriate safety precautions.
Hazard Statements:
-
Toxic if swallowed, in contact with skin, or if inhaled.[7]
-
May cause damage to organs through prolonged or repeated exposure.[7]
-
Very toxic to aquatic life with long-lasting effects.[7]
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Wear protective gloves, clothing, eye, and face protection.[7]
-
Use only outdoors or in a well-ventilated area.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
In case of exposure or if you feel unwell, seek immediate medical attention.[7]
-
Store in a locked, well-ventilated place with the container tightly closed.[7]
-
Dispose of contents and container to an approved waste disposal plant.[7]
Incompatible Materials: Acids, acid anhydrides, and acid chlorides.[7]
Environmental Fate
3,5-Dichloroaniline is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7] It is considered to be moderately persistent in the environment.[8] Biodegradation of dichloroanilines typically proceeds via initial ring hydroxylation.[2]
Conclusion
3,5-Dichloroaniline is a chemical intermediate with significant utility in various scientific and industrial domains. Its well-defined physicochemical properties and versatile reactivity make it a valuable precursor for the synthesis of a range of functional materials, from agrochemicals to conductive polymers. A comprehensive understanding of its synthesis, properties, and safe handling procedures is paramount for its effective and responsible use in research and development.
References
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PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]
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Pesticide Properties DataBase. (n.d.). 3,5-dichloroaniline (Ref: RP32596). University of Hertfordshire. Retrieved from [Link]
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Shah Dipakkumar Bhanuchandra. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Quick Company. Retrieved from [Link]
- CN1690040A - 3,5-dichloroaniline preparing process. (n.d.). Google Patents.
- CN103102276A - Method for preparing 3,5-dichloroaniline. (n.d.). Google Patents.
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- 8. 3,5-dichloroaniline (Ref: RP32596) [sitem.herts.ac.uk]
Eco-friendly Synthesis of 3,5-Dichloro-4-thiocyanatoaniline: A Technical Guide
Introduction
3,5-Dichloro-4-thiocyanatoaniline is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional synthetic routes often employ hazardous reagents and solvents, leading to significant environmental concerns. This guide provides an in-depth exploration of modern, eco-friendly methodologies for the synthesis of this important compound, emphasizing principles of green chemistry such as the use of safer solvents, recyclable catalysts, and energy-efficient processes. The methodologies detailed herein are designed to be robust, scalable, and environmentally benign, catering to the needs of researchers and professionals in drug development and chemical manufacturing.
Core Principles of Green Synthesis
The synthesis of aryl thiocyanates, including this compound, has traditionally relied on methods that are effective but environmentally taxing.[1][2] The development of greener alternatives is driven by the need to minimize waste, reduce energy consumption, and avoid the use of toxic substances. Key strategies in the eco-friendly synthesis of the target molecule include:
-
Benign Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethanol or even water.[3][4]
-
Catalytic Processes: Utilizing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes photoredox catalysts and metal-containing catalysts that can often be recycled.[1]
-
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
-
Energy Efficiency: Employing methods that proceed under mild conditions, such as room temperature, or utilizing energy sources like visible light or mechanochemistry to drive reactions.[1][5][6]
Recommended Eco-Friendly Synthetic Routes
Several innovative and environmentally conscious methods have been developed for the thiocyanation of anilines. Below are detailed protocols for some of the most promising approaches for synthesizing this compound.
Electrophilic Thiocyanation using N-Bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN) in Ethanol
This method stands out for its use of a green solvent, ethanol, and its high efficiency at room temperature.[3][7] The reaction proceeds via the in situ generation of an electrophilic thiocyanating agent.
Reaction Mechanism
The reaction is initiated by the interaction of N-bromosuccinimide (NBS) with potassium thiocyanate (KSCN) to form N-thiocyanatosuccinimide (NTS).[3] NTS then acts as an electrophilic source of the thiocyanate group, which attacks the electron-rich aniline ring, preferentially at the position para to the amino group. The presence of two chlorine atoms at the 3 and 5 positions directs the thiocyanation to the 4th position.
Caption: Workflow for NBS/KSCN mediated thiocyanation.
Experimental Protocol
-
Reagent Preparation: In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol) in 10 mL of ethanol.
-
Addition of Thiocyanate: Add potassium thiocyanate (2.1 mmol) to the solution and stir the mixture at room temperature (27 °C) for 5 minutes.[3]
-
Addition of Substrate: To this stirring solution, add 3,5-dichloroaniline (1.0 mmol).
-
Reaction: Continue stirring the reaction mixture at room temperature for approximately 20 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract the product three times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to obtain pure this compound.[3]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,5-Dichloroaniline | N/A |
| Reagents | NBS, KSCN | [3] |
| Solvent | Ethanol | [3] |
| Temperature | Room Temperature (27 °C) | [3] |
| Reaction Time | 20 minutes | [3] |
| Yield | 96% | [3] |
Mechanochemical Synthesis
Mechanochemistry, or ball-milling, offers a solvent-free approach to chemical synthesis, significantly reducing waste and energy consumption.[2][5] This method has been successfully applied to the thiocyanation of various aryl compounds.[2][5]
Principles of Mechanochemical Thiocyanation
In this solid-state reaction, mechanical energy from the grinding media (balls) initiates the chemical transformation. The reaction typically uses ammonium persulfate as an oxidant and ammonium thiocyanate as the thiocyanating agent, with silica as a grinding auxiliary.[2][5]
Caption: Mechanochemical synthesis workflow.
Experimental Protocol
-
Charging the Mill: Place 3,5-dichloroaniline, ammonium thiocyanate, ammonium persulfate, and silica (as a grinding auxiliary) into a stainless steel milling jar containing stainless steel balls.
-
Milling: Secure the jar in a planetary ball mill and operate at a specified speed for a designated time. The reaction is typically carried out at room temperature.
-
Isolation: After milling, the solid reaction mixture is directly subjected to purification, often by simple extraction and chromatography, as no bulk solvent is used in the reaction itself.[5]
Electrochemical Synthesis
Electrochemical methods provide a green and efficient way to conduct redox reactions without the need for chemical oxidants.[1] The thiocyanation of anilines can be achieved through the anodic oxidation of the thiocyanate anion.[1]
Electrochemical Reaction Mechanism
In an undivided cell with a platinum anode, the thiocyanate anion (SCN⁻) is oxidized to the thiocyanate radical (•SCN). This radical can then dimerize to form thiocyanogen ((SCN)₂), which acts as the electrophilic thiocyanating agent.[1] Alternatively, the •SCN radical can directly attack the aniline substrate.
Experimental Setup and Protocol
-
Electrolyte Preparation: Prepare a solution of 3,5-dichloroaniline and a thiocyanate salt (e.g., ammonium thiocyanate) in a suitable solvent like acetonitrile.[1]
-
Electrolysis: Place the solution in an undivided electrochemical cell equipped with a platinum anode and a suitable cathode.
-
Reaction Conditions: Apply a constant current or potential at room temperature to initiate the reaction.[1]
-
Work-up and Purification: After the electrolysis is complete, the product can be isolated by standard extraction and purification techniques.
Conclusion
The eco-friendly synthesis of this compound is not only feasible but also offers significant advantages in terms of safety, efficiency, and environmental impact. The methods presented in this guide, including the use of green solvents, mechanochemistry, and electrochemistry, provide researchers and industrial chemists with a toolkit of sustainable alternatives to traditional synthetic protocols. Adopting these green chemistry principles will be crucial for the future of pharmaceutical and chemical manufacturing.
References
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An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]
-
Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Publishing. [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]
-
Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. [Link]
-
An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. ResearchGate. [Link]
-
Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Publishing. [Link]
-
An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. [Link]
-
Synthesis of Thiocyanatoaniline. ResearchGate. [Link]
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Method for synthetizing 3,5-dichloroaniline. Patsnap. [Link]
-
Organic thiocyanates. Wikipedia. [Link]
-
Aryl Thiocyanates Definition. Fiveable. [Link]
-
Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Organic Chemistry Portal. [Link]
-
Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Thieme. [Link]
-
Synthesis of 3,5-dichloroaniline. PrepChem.com. [Link]
- Method for preparing 3,5-dichloroaniline.
- Method of producing 3,5-dichloraniline.
- A method for preparing 3,5-dichloroaniline.
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. National Center for Biotechnology Information. [Link]
- 3,5-dichloroaniline preparing process.
-
Application of green solvent in synthesis of thiophenytoins using aryl thioureas. ResearchGate. [Link]
-
Electrochemical Synthesis of 2,5-Dichloroaniline. ResearchGate. [Link]
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Spectroscopic data of 3,5-Dichloro-4-thiocyanatoaniline (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Profile of 3,5-Dichloro-4-thiocyanatoaniline
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a crucial intermediate in various synthetic pathways, a thorough understanding of its structural characteristics is paramount for researchers, scientists, and professionals in drug development. This document synthesizes predictive data based on established spectroscopic principles and data from structurally related compounds to offer a robust analytical framework.
Molecular Structure and Overview
This compound (C₇H₄Cl₂N₂S) is an aromatic compound characterized by a central aniline ring substituted with two chlorine atoms, an amino group, and a thiocyanate group.[1] The symmetrical substitution pattern significantly influences its spectroscopic signatures. Understanding these signatures is essential for confirming its identity, assessing its purity, and predicting its reactivity.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural elucidation.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry. This symmetry renders the two aromatic protons (H-2 and H-6) chemically equivalent.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| -NH₂ | ~4.0 - 5.0 | Broad Singlet | 2H |
| H-2, H-6 | ~6.8 - 7.2 | Singlet | 2H |
Expertise & Experience: The amino protons (-NH₂) are expected to appear as a broad singlet, a characteristic feature resulting from quadrupole broadening by the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration. The aromatic protons (H-2, H-6) are predicted to resonate as a single peak because they are chemically and magnetically equivalent. The electron-donating amino group tends to shield these protons, while the electron-withdrawing chlorine and thiocyanato groups have a deshielding effect. The predicted chemical shift is an estimation based on data from similar structures like 3,5-dichloroaniline.[2][3]
¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry, showing only four signals for the six aromatic carbons and one for the thiocyanate carbon.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-4 (C-SCN) | ~110 - 120 |
| SCN | ~110 - 115 |
| C-2, C-6 | ~118 - 125 |
| C-3, C-5 (C-Cl) | ~135 - 140 |
| C-1 (C-NH₂) | ~148 - 152 |
Expertise & Experience: The carbon atom attached to the amino group (C-1) is expected to be the most deshielded among the ring carbons due to the electronegativity of nitrogen. Conversely, the carbons bearing the chlorine atoms (C-3, C-5) will also be significantly deshielded. The thiocyanate group's carbon (SCN) has a characteristic chemical shift in the 110-115 ppm range.[4] The precise chemical shifts are influenced by the cumulative electronic effects of all substituents on the aromatic ring.[5]
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to encompass 0-12 ppm.
-
Average a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to 0-200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong |
| S-C≡N (Thiocyanate) | C≡N Stretch | 2140 - 2175 | Strong, Sharp |
| C=C (Aromatic Ring) | Stretch | 1550 - 1600 | Medium |
| C-N (Aromatic Amine) | Stretch | 1250 - 1350 | Medium |
| C-Cl (Aryl Halide) | Stretch | 1000 - 1100 | Strong |
Trustworthiness: The IR spectrum of this compound is expected to be dominated by a few highly characteristic peaks. The presence of a primary amine will give rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[6] The most definitive peak for this molecule is the strong, sharp absorption band for the thiocyanate (S-C≡N) group, which is typically found in the 2140-2175 cm⁻¹ range. This band is often isolated in the spectrum, making it an excellent diagnostic tool. The presence of strong C-Cl stretching bands and aromatic C=C stretching bands further confirms the overall structure.[2]
Experimental Protocol: IR Data Acquisition (KBr Pellet Method)
-
Sample Preparation: Finely grind a small amount (1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Interpretation | Notes |
| 218 | [M]⁺ (with ³⁵Cl₂) | Molecular Ion |
| 220 | [M+2]⁺ (with one ³⁵Cl, one ³⁷Cl) | Isotopic Peak |
| 222 | [M+4]⁺ (with ³⁷Cl₂) | Isotopic Peak |
| 192 | [M - CN]⁺ | Loss of cyanide radical |
| 161 | [M - SCN]⁺ | Loss of thiocyanate radical |
Authoritative Grounding: The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 218 (for the molecule containing two ³⁵Cl isotopes). A key feature for verifying the presence of two chlorine atoms is the characteristic isotopic pattern of the molecular ion cluster.[2][7] Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), we expect to see peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.[8] Common fragmentation pathways for aromatic thiocyanates may include the loss of the cyanide radical (CN) or the entire thiocyanate radical (SCN).
Experimental Protocol: MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to generate the mass spectrum.
Workflow Visualization
Caption: A generalized workflow for the complete spectroscopic characterization.
References
-
Royal Society Publishing. Vibrational band intensities in substituted anilines. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Data. Available from: [Link]
-
ACS Publications. Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. Available from: [Link]
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Canadian Science Publishing. Inner-shell excitation spectroscopy of aniline, nitrobenzene, and nitroanilines. Available from: [Link]
-
Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. Available from: [Link]
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The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available from: [Link]
-
PubChem. 3,5-Dichloroaniline. Available from: [Link]
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ACS Publications. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Available from: [Link]
- Google Patents. CN103102276A - Method for preparing 3,5-dichloroaniline.
-
ResearchGate. Representative IR Spectrum of complex, {[Zn(An)5][Co(SCN)4]}. Available from: [Link]
-
MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Available from: [Link]
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A Technical Guide to the Solubility and Stability of 3,5-Dichloro-4-thiocyanatoaniline for Researchers and Drug Development Professionals
Introduction: Navigating the Physicochemical Landscape of a Novel Moiety
3,5-Dichloro-4-thiocyanatoaniline is an emerging molecule of interest within the realms of pharmaceutical and agrochemical research. Its unique structural architecture, featuring a dichlorinated aniline core functionalized with a thiocyanate group, presents a distinct physicochemical profile that warrants a thorough investigation for its successful application. The interplay between the electron-withdrawing chloro-substituents and the versatile thiocyanato group dictates its reactivity, solubility, and stability – critical parameters that govern its behavior in biological and chemical systems.
This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. In the absence of extensive published data on this specific molecule, this document synthesizes information from structurally related compounds, namely 3,5-dichloroaniline and various aryl thiocyanates, with established scientific principles to provide a predictive overview and robust experimental frameworks for determining its solubility and stability. Understanding these core properties is paramount for formulation development, chemical synthesis, and predicting the compound's fate in various environments.
Part 1: Unraveling the Solubility Profile of this compound
The solubility of an active compound is a critical determinant of its bioavailability and the feasibility of its formulation. The introduction of a thiocyanate group to the 3,5-dichloroaniline scaffold is anticipated to modulate its solubility characteristics significantly. While 3,5-dichloroaniline exhibits solubility in several organic solvents, the polar nature of the thiocyanate moiety may alter this profile.[1]
Predicted Solubility in Common Laboratory Solvents
Based on the known solubility of 3,5-dichloroaniline and the general characteristics of aryl thiocyanates, a predicted solubility profile for this compound is presented in Table 1. It is crucial to recognize that these are estimations, and experimental verification is imperative. The rationale behind these predictions lies in the principle of "like dissolves like." The presence of the polar thiocyanate and amino groups suggests increased solubility in polar aprotic and protic solvents compared to the parent dichloroaniline.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale & Causality |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The amino and thiocyanate groups can engage in hydrogen bonding with the solvent's hydroxyl groups, facilitating dissolution. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Soluble | The high polarity of these solvents can effectively solvate the polar functional groups of the molecule. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule, enhanced by the thiocyanate group, is likely to limit its solubility in non-polar environments.[1] |
| Aqueous | Water | Insoluble | Despite the presence of polar groups, the hydrophobic dichlorinated benzene ring is expected to dominate, leading to poor aqueous solubility.[1] |
Experimental Protocol for Solubility Determination
To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents at different temperatures. This self-validating system ensures accuracy and reproducibility.
Methodology: Isothermal Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.
-
Ensure a solid excess is visible to guarantee saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
-
Repeat the experiment at different temperatures to construct a solubility-temperature profile.
-
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Part 2: Assessing the Stability of this compound
The stability of a compound is a critical quality attribute that influences its shelf-life, safety, and efficacy. The thiocyanate functional group is known to be susceptible to various degradation pathways, including hydrolysis, oxidation, and reduction.[2] Furthermore, the aniline moiety can be prone to oxidation. Therefore, a comprehensive stability assessment of this compound is essential.
Potential Degradation Pathways
Understanding the potential degradation pathways is the first step in designing a robust stability study. For this compound, the following pathways should be considered:
-
Hydrolysis: The thiocyanate group can undergo hydrolysis under acidic or basic conditions to yield a thiol or other degradation products.
-
Oxidation: The aniline nitrogen and the sulfur atom of the thiocyanate group are susceptible to oxidation, potentially forming N-oxides, nitroso, or nitro derivatives, and sulfoxides or sulfones, respectively.
-
Reduction: The thiocyanate group can be reduced to a thiol.
-
Photodegradation: Aromatic anilines can be susceptible to degradation upon exposure to light.
Experimental Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of stability assessment, as it helps to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[5]
Methodology: Forced Degradation Study
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80 °C) in the dark.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
-
Peak Purity and Mass Balance:
-
Assess the peak purity of the parent compound and major degradants using a photodiode array (PDA) detector.
-
Calculate the mass balance to ensure that all degradation products are accounted for.
-
Caption: Workflow for Forced Degradation Studies.
Conclusion: A Roadmap for Characterization
This technical guide provides a comprehensive, albeit predictive, framework for understanding and experimentally determining the solubility and stability of this compound. By leveraging data from analogous structures and adhering to established scientific protocols, researchers can confidently navigate the initial stages of characterization for this novel compound. The detailed methodologies presented herein offer a clear and actionable path for generating the robust data necessary for informed decision-making in drug discovery and development. The successful application of these principles will undoubtedly accelerate the journey of this compound from a molecule of interest to a well-characterized entity with a defined potential in its intended field.
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Sorour, M. A., et al. (2016). Thiocyanate Degradation by a Highly Enriched Culture of the Neutrophilic Halophile Thiohalobacter sp. Strain FOKN1 from Activated Sludge and Genomic Insights into Thiocyanate Metabolism. Applied and Environmental Microbiology, 82(12), 3744–3754. [Link]
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-
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Potential research applications of thiocyanatoaniline derivatives
An In-depth Technical Guide to the Potential Research Applications of Thiocyanatoaniline Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Thiocyanatoaniline derivatives represent a versatile class of organosulfur compounds that serve as pivotal building blocks in organic synthesis and are increasingly recognized for their significant potential across diverse scientific disciplines.[1][2] The introduction of the thiocyanate (-SCN) functional group onto an aniline scaffold creates a unique electronic and structural motif, paving the way for a multitude of chemical transformations and biological interactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and burgeoning research applications of these valuable derivatives. We will delve into established and emerging uses in medicinal chemistry, materials science, and analytical chemistry, supported by detailed experimental protocols and mechanistic insights to facilitate their practical implementation in the laboratory.
The Thiocyanatoaniline Core: Synthesis and Reactivity
The strategic introduction of a thiocyanate group onto the aniline ring is a critical first step in harnessing the potential of these derivatives. The choice of synthetic methodology often depends on the desired substitution pattern, substrate tolerance, and scalability requirements. The amino group of aniline typically directs the electrophilic substitution to the para-position, unless it is blocked.[1]
Electrophilic Thiocyanation: An Eco-Friendly Approach
A highly efficient and environmentally conscious method for the thiocyanation of anilines involves the in situ generation of an electrophilic thiocyanating agent.[1] This approach avoids the handling of unstable or highly toxic reagents.
Causality of Experimental Choice: This protocol is favored for its mild reaction conditions (room temperature), use of a green solvent (ethanol), and high yields. The mechanism relies on the reaction between N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) to form N-thiocyanatosuccinimide (NTS). NTS then acts as an electrophilic thiocyanate source, which is readily attacked by the electron-rich aniline ring. The electron-donating nature of the amino group activates the aromatic ring, facilitating the electrophilic substitution.[1]
Experimental Protocol: General Procedure for Electrophilic Thiocyanation of Anilines [1]
-
To a solution of N-bromosuccinimide (NBS) (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (KSCN) (2.1 mmol).
-
Stir the resulting mixture at room temperature (approx. 27 °C) for 5 minutes to allow for the formation of the N-thiocyanatosuccinimide (NTS) intermediate.
-
Add the desired substituted aniline (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for approximately 20 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and perform an extraction with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product via column chromatography on silica gel to obtain the pure thiocyanatoaniline derivative.
Mechanochemical Synthesis: A Solvent-Free Alternative
Mechanochemistry, specifically ball-milling, offers a sustainable and rapid method for C-H functionalization, eliminating the need for bulk solvents.[3][4]
Causality of Experimental Choice: This method is ideal for green chemistry applications, offering short reaction times and often requiring no complex workup procedures. The high-energy collisions inside the ball mill provide the activation energy for the reaction between the aryl compound, ammonium thiocyanate, and an oxidizing agent like ammonium persulfate. Silica is used as a grinding auxiliary to prevent the reactants from sticking to the jar and ensure efficient energy transfer.[3][4]
Experimental Protocol: Mechanochemical Synthesis of 4-Thiocyanatoaniline [3]
-
Add the aniline (0.2 mmol), silica (SiO₂, 0.15 g), and two stainless-steel ball bearings (7 mm diameter) to a 5.0 mL stainless-steel grinding jar.
-
Mill the mixture at 25 Hz for 2 minutes to ensure homogenization.
-
Add ammonium thiocyanate (0.3 mmol) and ammonium persulfate (0.3 mmol) to the jar.
-
Continue milling at 25 Hz for 1 hour.
-
After milling is complete, transfer the crude mixture directly to a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate) to isolate the 4-thiocyanatoaniline product.
Diagram 1: Synthesis and Functionalization Pathways
Caption: Synthetic routes to thiocyanatoanilines and their conversion into other valuable sulfur-containing compounds.
Applications in Medicinal Chemistry and Drug Development
The thiocyanatoaniline scaffold is a privileged structure in medicinal chemistry due to its established biological activities and its utility as a precursor for more complex bioactive molecules.[1][2]
Anticancer Agents
Several studies have highlighted the potential of thiocyanatoaniline derivatives as anticancer agents.[5][6] The thiocyanate group can participate in crucial interactions with biological targets. Furthermore, derivatives such as thiosemicarbazides, which can be synthesized from these precursors, are known to act as potent tumor inhibitors, often through the chelation of essential metal ions like iron and copper within cancer cells.[5][7]
For instance, compounds with halogen substitutions on the aniline ring have shown potent, dose-dependent inhibition of cancer cell lines like HeLa.[6] This suggests that the electronic properties conferred by substituents, in combination with the thiocyanate moiety, are critical for cytotoxic activity.
| Compound Class | Cancer Cell Line | Activity Noted | Reference |
| 5-Halo-substituted Indolinones | HeLa, IMR-32, MCF-7 | Potent growth inhibition, IC₅₀ values 10-34 μM | [6] |
| Benzothiazole Aniline Pt(II) Complexes | Liver, Breast, Lung, etc. | Selective inhibitory activity against liver cancer cells | [8] |
| Thiosemicarbazide Analogs | B16F10 Melanoma | Potent anticancer activity, comparable to doxorubicin | [5][7] |
Antimicrobial and Anthelmintic Agents
Thiocyanatoanilines are key intermediates in the synthesis of broad-spectrum therapeutic agents. The most prominent example is the role of 2-nitro-4-thiocyanatoaniline as a critical precursor in the industrial synthesis of Albendazole , a widely used anthelmintic drug for treating parasitic worm infestations.[9] The synthesis involves the transformation of the thiocyanate group and the reduction of the nitro group to form the core benzimidazole ring system.[9]
The inherent presence of nitro and thiocyanate functional groups also suggests potential for direct antimicrobial activity, as nitroaromatic compounds are known to generate cytotoxic reactive nitrogen species within target organisms.[9]
Diagram 2: Role in Albendazole Synthesis
Caption: Simplified synthetic pathway from 2-nitro-4-thiocyanatoaniline to the drug Albendazole.
Applications in Materials Science
The unique electronic and coordinating properties of the thiocyanatoaniline structure suggest potential applications in advanced materials.
Corrosion Inhibitors
Thiocyanate and thiourea compounds, which can be derived from thiocyanatoanilines, are effective corrosion inhibitors for various metals, particularly in acidic environments.[10][11]
Mechanism of Action: These molecules function by adsorbing onto the metal surface. The presence of heteroatoms (N, S) with lone pairs of electrons facilitates coordination with vacant d-orbitals of the metal. This forms a protective film that acts as a barrier, inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[10][12][13] The effectiveness of inhibition increases with the concentration of the inhibitor and is influenced by the molecular structure, which dictates the strength of adsorption.[13]
Potential in Organic Electronics (OLEDs)
While direct applications of thiocyanatoaniline derivatives in OLEDs are still an emerging area, the broader class of aniline and triazine derivatives is heavily researched for this purpose.[2][14] These molecules often serve as host materials or emitters in the emissive layer of an OLED.[15][16]
Rationale for Potential Application: The aniline core provides a robust, electron-donating platform that can be functionalized to tune the HOMO/LUMO energy levels. The introduction of a thiocyanate group could further modify these electronic properties and influence intermolecular packing in the solid state, which is critical for charge transport and device efficiency.[15] This makes thiocyanatoaniline derivatives an intriguing, yet underexplored, class of compounds for screening as new materials for organic light-emitting diodes.[17][18]
Applications in Analytical Chemistry
The ability of the thiocyanate and related functional groups to interact selectively with metal ions makes these derivatives promising candidates for the development of chemosensors.
Sensing Mechanism: The design of a chemosensor often involves linking the thiocyanatoaniline core (the receptor) to a fluorophore or chromophore. Upon binding with a specific analyte (e.g., a metal cation), the electronic properties of the receptor are altered.[19] This change modulates the photophysical properties of the entire molecule through mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET), leading to a detectable change in color (colorimetric) or fluorescence (fluorometric).[20][21][22] Thiophene-based dicyanovinyl derivatives, for example, are known to act as anion chemosensors, particularly for cyanide, via a nucleophilic addition mechanism that alters the ICT pathway.[22] This principle could be extended to thiocyanatoaniline-based systems for detecting a range of relevant analytes.
Conclusion
Thiocyanatoaniline derivatives are far more than simple synthetic intermediates; they are a class of compounds with demonstrated and significant potential across a spectrum of high-impact research areas. From providing the backbone for life-saving drugs to forming protective anti-corrosion layers and offering possibilities in next-generation organic electronics, their versatility is clear. The straightforward and increasingly green synthetic methods available for their preparation further enhance their appeal. This guide has outlined the foundational knowledge and key applications, providing a solid starting point for researchers looking to innovate with these powerful chemical tools. Future research will undoubtedly uncover even more exciting applications for this adaptable molecular scaffold.
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Gopinath, A., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]
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da Silva, A. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]
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da Silva, A. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Publications. [Link]
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Patil, C. J., & Patil, M. C. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Pilyugin, V. S., et al. (2025). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025). 4-Amino-3-nitrophenyl thiocyanate. PubChem Compound Database. [Link]
-
Maity, R., et al. (n.d.). Synthesis of Thiocyanatoaniline. ResearchGate. [Link]
-
Al-Hamdani, N. K., et al. (2024). Design a Friendly Nanoscale Chemical Sensor Based on Gold Nanoclusters for Detecting Thiocyanate Ions in Food Industry Applications. MDPI. [Link]
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Sharma, D., et al. (2024). Optical Chemosensor as a Sensitive and Selective Tool for the Detection of Thiocyanate Ions Via Cu2+ Induced Sensor and Its Practical Application. PubMed. [Link]
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Kumar, A., et al. (2023). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. [Link]
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Yildiz, A., et al. (n.d.). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Conference Paper. [Link]
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Sharma, D., et al. (2025). Optical Chemosensor as a Sensitive and Selective Tool for the Detection of Thiocyanate Ions Via Cu Induced Sensor and Its Practical Application. ResearchGate. [Link]
-
Anjalin, M., et al. (2026). A brief review on aniline and its derivatives. ResearchGate. [Link]
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Zhang, Y., et al. (n.d.). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. MDPI. [Link]
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Al-Amiery, A. A. (2025). Thiosemicarbazide and its derivatives as promising corrosion inhibitors: A Mini-Review. ResearchGate. [Link]
-
Sridhar, S. K., et al. (n.d.). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link]
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Raposo, M. M., et al. (2021). A Thiophene-Based Dicyanovinyl as an Anion Chemosensor. MDPI. [Link]
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Kumar, A., et al. (2023). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. [Link]
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Wang, Y., et al. (n.d.). Crystalline organic thin films for crystalline OLEDs (III): weak epitaxy growth of phenanthroimidazole derivatives with a dual inducing layer. Journal of Materials Chemistry C. [Link]
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Al-Warhi, T., et al. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]
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Hameed, R. S., et al. (n.d.). Thiosemicarbazone derivatives as corrosion inhibitor for C- steel in HCl corrosive medium. TSI Journals. [Link]
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Císařová, I., et al. (n.d.). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. National Institutes of Health. [Link]
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Thejo, K. K. (n.d.). Principles and Applications of Organic Light Emitting Diodes (OLEDs). Elsevier. [Link]
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Hussin, M. H., et al. (n.d.). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. [Link]
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An In-Depth Technical Guide to Albendazole Synthesis: Evaluating Established Routes and the Prospective Role of 3,5-Dichloro-4-thiocyanatoaniline
Preamble: Situating the Synthesis of Albendazole
Albendazole, a cornerstone of the benzimidazole class of anthelmintics, is a critical agent in the global fight against parasitic worm infestations.[1] Its broad-spectrum efficacy and importance on the World Health Organization's List of Essential Medicines necessitate robust, efficient, and scalable synthetic routes. The core of Albendazole's structure is the benzimidazole ring system, and its synthesis is a well-optimized process in industrial chemistry.
This guide provides a detailed examination of the principal, commercially viable synthesis of Albendazole. It further addresses the topic of 3,5-dichloro-4-thiocyanatoaniline, not as a standard precursor, but as a subject for a theoretical synthetic exploration. This dual approach provides both a field-proven protocol and a forward-looking analysis of alternative chemical pathways, grounding practical knowledge with investigative chemical logic.
Part 1: The Established Industrial Synthesis of Albendazole
The dominant and most cost-effective pathway to Albendazole begins with 2-nitroaniline.[2][3][4][5] This multi-step process is designed for high-yield conversion through a series of reliable and well-understood chemical transformations. The key stages involve the strategic introduction of the thiocyanate group, S-alkylation to attach the propyl side chain, reduction of the nitro group to form the essential ortho-diamine, and finally, cyclization to build the benzimidazole ring.
Overall Reaction Pathway
The synthesis can be summarized in four primary steps starting from 2-nitroaniline:
-
Thiocyanation: Introduction of a thiocyanate (-SCN) group at the para-position relative to the amino group.
-
S-Propylation: Alkylation of the sulfur atom with a propyl group.
-
Reduction: Conversion of the ortho-nitro group into an amine, creating the required 1,2-diamine intermediate.
-
Cyclization: Reaction with a carbamate precursor to form the final benzimidazole ring system.
The complete workflow is visualized below.
Caption: Established industrial synthesis route for Albendazole.
Detailed Experimental Protocol (Consolidated from Industrial Processes)
The following protocol represents a standard methodology for Albendazole synthesis.
Step 1: Synthesis of 2-Nitro-4-thiocyanoaniline [2][5][6]
-
Rationale: This step utilizes electrophilic aromatic substitution to install the thiocyanate group. The amino group of 2-nitroaniline is a strong ortho-, para-director. Since the ortho position is blocked by the nitro group, the substitution is directed to the para position.
-
Procedure:
-
Charge a suitable reactor with methanol and 2-nitroaniline (1.0 eq).
-
Add ammonium thiocyanate (approx. 1.1 eq) and stir until dissolved at room temperature.
-
Cool the reaction mixture to below 10°C.
-
Slowly purge a halogen, such as chlorine gas (approx. 1.0 eq), through the mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for 1-2 hours.
-
Quench the reaction by adding water. The product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry to yield 2-nitro-4-thiocyanoaniline.
-
Step 2: Synthesis of 4-Propylthio-2-nitroaniline [2][3][7]
-
Rationale: The thiocyanate is converted to a thioether via S-alkylation. A base is used to generate a transient thiolate anion, which acts as a potent nucleophile, attacking the electrophilic carbon of n-propyl bromide.
-
Procedure:
-
Create a suspension of 2-nitro-4-thiocyanoaniline (1.0 eq) in a solvent such as n-propanol.
-
Slowly add an aqueous solution of a strong base, like sodium hydroxide (NaOH), while keeping the temperature below 35°C.
-
Add n-propyl bromide (approx. 1.1 eq) to the mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60°C) and stir for several hours until completion (monitored by TLC or HPLC).
-
Upon completion, cool the mixture and isolate the product. This may involve phase separation or precipitation followed by filtration.
-
Step 3: Synthesis of 4-(Propylthio)benzene-1,2-diamine [2][8]
-
Rationale: The selective reduction of the nitro group is critical to form the ortho-phenylenediamine moiety required for benzimidazole ring formation. Sodium sulfide or sodium hydrosulfide are common reagents for this transformation as they are chemoselective for the nitro group in the presence of other functional groups.
-
Procedure:
-
Dissolve or suspend 4-propylthio-2-nitroaniline (1.0 eq) in a suitable solvent (e.g., methanol or water).
-
Slowly add an aqueous solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) (excess, e.g., 2-3 eq).
-
Heat the mixture to 50-60°C and stir for 3-4 hours.
-
After the reaction is complete, cool the mixture. The product, 4-(propylthio)benzene-1,2-diamine, is typically isolated via extraction into an organic solvent.
-
Step 4: Synthesis of Albendazole [7][8]
-
Rationale: This is the final ring-closing step. The 1,2-diamine intermediate reacts with a cyclizing agent like methyl-N-cyano carbamate. The reaction proceeds via condensation and intramolecular cyclization to form the thermodynamically stable benzimidazole ring.
-
Procedure:
-
Dissolve the 4-(propylthio)benzene-1,2-diamine (1.0 eq) in a suitable solvent like methanol or acetic acid.
-
Add the alkali metal salt of methyl-N-cyano carbamate (approx. 1.1 eq).
-
Add an acid (e.g., formic or acetic acid) to catalyze the reaction.
-
Heat the mixture to reflux and maintain for several hours until cyclization is complete.
-
Cool the reaction mixture. The crude Albendazole product often precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent to yield high-purity Albendazole.
-
Part 2: A Hypothetical Pathway from this compound
While this compound is not a documented precursor for Albendazole, exploring its potential synthetic utility serves as a valuable academic exercise in reaction planning and problem-solving. The structure presents unique challenges not encountered in the established route.
Structural Analysis and Key Challenges
The proposed starting material, this compound, differs from the standard intermediate (2-nitro-4-thiocyanoaniline) in two critical ways:
-
Presence of an Amine: The amine is already present, meaning a nitro reduction step is not needed.
-
Dichlorination: Two chlorine atoms are present at the 3 and 5 positions. These electron-withdrawing groups significantly reduce the basicity and nucleophilicity of the aniline.[9] Furthermore, they present significant steric hindrance around the molecule.
The primary obstacle is the absence of a second nitrogen atom ortho to the existing aniline group, which is an absolute requirement for forming the benzimidazole ring via traditional condensation methods.[10] Therefore, a viable synthesis would first require the introduction of a functional group (like a nitro group) at the C2 position, which could then be converted to an amine.
A Proposed (Investigative) Synthesis Route
The following multi-step pathway is a theoretical projection of how one might attempt to convert this compound into a dichlorinated Albendazole analog. This route is expected to have significant challenges with regioselectivity and yield.
Caption: A hypothetical, challenging route to a dichlorinated Albendazole analog.
Breakdown of Hypothetical Steps & Anticipated Difficulties:
-
N-Protection: The aniline must be protected (e.g., via acetylation) to prevent oxidation during nitration and to modulate its directing effect.
-
Nitration: This is the most problematic step. The acetylamino group is an ortho-, para-director. The para position is blocked. The two ortho positions (C2 and C6) are electronically and sterically hindered by the adjacent chlorine atoms. Achieving selective mono-nitration at the C2 position would be extremely difficult and likely result in a mixture of products with very low yield of the desired isomer.
-
S-Propylation: This step would proceed similarly to the established route, converting the thiocyanate to the propylthioether.
-
Reduction & Deprotection: The newly introduced nitro group would be reduced to an amine, followed by removal of the acetyl protecting group to generate the required, albeit heavily substituted, ortho-phenylenediamine.
-
Cyclization: The final cyclization would likely require harsh conditions due to the electronically deactivated and sterically hindered nature of the diamine intermediate. The resulting product would be a novel dichlorinated analog of Albendazole, not Albendazole itself.
Part 3: Comparative Analysis and Conclusion
| Feature | Established Industrial Route | Hypothetical Route from this compound |
| Starting Material | 2-Nitroaniline | This compound |
| Number of Core Steps | 4 | 6+ (including protection/deprotection) |
| Key Intermediate | 4-(Propylthio)benzene-1,2-diamine | 2-Amino-3,5-dichloro-4-(propylthio)aniline (theoretically) |
| Major Challenge | Process optimization and safety at scale. | Achieving regioselective nitration at a highly hindered position. |
| Economic Viability | High; optimized for cost and yield. | Extremely low; complex, low-yield steps make it commercially unfeasible. |
| Final Product | Albendazole | A novel, dichlorinated analog of Albendazole. |
Scientific Conclusion
The established synthesis of Albendazole from 2-nitroaniline is a highly refined and efficient industrial process.[2][5][7] It relies on a logical sequence of reactions that leverage fundamental principles of aromatic chemistry to construct the target molecule with high fidelity.
Conversely, the use of This compound as a precursor for Albendazole is not a recognized or practical pathway. A theoretical exploration reveals significant and likely insurmountable hurdles, primarily concerning the introduction of a second amino group ortho to the first. The electronic deactivation and steric hindrance imposed by the dichloro substitution pattern would severely compromise reaction yields at multiple stages. While such an exercise can lead to a novel dichlorinated benzimidazole analog, it does not represent a viable route to Albendazole itself. For researchers in drug development, adherence to the established, well-documented synthetic pathways remains the most reliable and efficient approach.
References
-
An Overview on Albendazole: Anthelmintic Agent. (n.d.). International Journal for Research in Applied Science and Engineering Technology. Retrieved January 19, 2026, from [Link]
-
Campos, R., et al. (2003). Synthesis and antiparasitic activity of albendazole and mebendazole analogues. Bioorganic & Medicinal Chemistry, 11(21), 4615-4622. Retrieved January 19, 2026, from [Link]
-
A Process For Preparation Of Albendazole Intermediate. (n.d.). Quick Company. Retrieved January 19, 2026, from [Link]
-
A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved January 19, 2026, from [Link]
- Rane, R. A., et al. (2013). Process for preparation of albendazole. U.S. Patent Application No. 13/881,179.
-
Process for preparation of albendazole. (2013). PubChem. Retrieved January 19, 2026, from [Link]
- Novel preparation method of albendazole. (2018). Google Patents.
-
A PROCESS FOR PREPARATION OF ALBENDAZOLE. (2012). World Intellectual Property Organization. Retrieved January 19, 2026, from [Link]
-
ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2025). International Journal of Novel Research and Development. Retrieved January 19, 2026, from [Link]
-
Venkatraman, B. R. (2014). Synthesis, characterization and pharmacological studies of biologically active benzimidazole derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]
-
process for preparation of albendazole. (2013). Justia Patents. Retrieved January 19, 2026, from [Link]
- A process for preparation of albendazole. (2013). Google Patents.
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and Density Functional Theory of novel one-pot thioalkylated benzimidazole-linked 4-substituted mercaptoimidazole molecular hybrids. (2020). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
- A preparing method of albendazole. (2016). Google Patents.
-
An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Thiocyanatoaniline. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 3,5-dichloroaniline. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
New strategy for the synthesis of N-thiomethyl benzimidazoles. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
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- 2. US20130303782A1 - Process for preparation of albendazole - Google Patents [patents.google.com]
- 3. Process for preparation of albendazole - Patent US-2013303782-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. patents.justia.com [patents.justia.com]
- 6. EP2643304A2 - A process for preparation of albendazole - Google Patents [patents.google.com]
- 7. ijisrt.com [ijisrt.com]
- 8. A Process For Preparation Of Albendazole Intermediate [quickcompany.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Antimicrobial and Antifungal Potential of 3,5-Dichloro-4-thiocyanatoaniline
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Aryl thiocyanates represent a promising, yet underexplored, class of compounds with potential bioactivity. This technical guide focuses on 3,5-Dichloro-4-thiocyanatoaniline, a molecule combining the structural features of a halogenated aniline with a reactive thiocyanate moiety. While direct biological data on this specific compound is scarce, its structural components suggest significant potential as an antimicrobial and antifungal agent. This document serves as a comprehensive roadmap for the scientific community, providing a robust framework for its synthesis, characterization, and a complete methodological guide for the in-vitro evaluation of its efficacy. We will delve into the rationale behind proposed experimental designs, detail self-validating protocols for determining antimicrobial activity, and explore the putative mechanism of action. This guide is designed to empower researchers to systematically investigate this compound, transforming it from a chemical novelty into a well-characterized candidate for further drug development.
Introduction and Rationale
The Imperative for Novel Antimicrobial Agents
The proliferation of multidrug-resistant (MDR) pathogens poses a critical threat to global health. The pipeline for new antibiotics is insufficient to combat the rapid evolution of resistance, creating an urgent need for innovative compounds with novel mechanisms of action.
Chemical Scaffolds of Interest: Halogenated Anilines and Thiocyanates
Halogenated aromatic compounds are a cornerstone of medicinal chemistry. The inclusion of chlorine atoms on an aniline ring can significantly modulate lipophilicity, metabolic stability, and binding interactions, often enhancing biological activity.[1][2] Several dichloro-substituted compounds have demonstrated potent antimicrobial properties.[3]
The thiocyanate (-SCN) group is an intriguing functional moiety known for its role in innate immunity.[4][5] Endogenously, the thiocyanate ion is oxidized by peroxidases to generate hypothiocyanous acid (HOSCN), a potent and selective antimicrobial agent that targets microbial cells while being better tolerated by mammalian tissues compared to harsher oxidants like bleach.[6] Synthetic organic thiocyanates may mimic or leverage this activity, making them attractive candidates for antimicrobial drug discovery.[7][8]
Profile: this compound
This compound (CAS No. 7494-00-0) is a small molecule featuring a core 3,5-dichloroaniline structure with a thiocyanate group at the 4-position.[9]
-
Molecular Formula: C₇H₄Cl₂N₂S[9]
-
Molecular Weight: 219.1 g/mol [9]
-
Structure: (Illustrative structure, as a real-time generated image is not possible)
Rationale for Investigation
The rationale for investigating this specific molecule is rooted in a structure-activity relationship (SAR) hypothesis. The combination of the dichloro-substituted aniline core, known to contribute to antimicrobial potency, with the bioactive thiocyanate group presents a compelling case for synergistic or enhanced activity.[3][10] We hypothesize that the electron-withdrawing nature of the chlorine atoms and the specific substitution pattern may influence the reactivity of the thiocyanate group, potentially leading to potent and selective antimicrobial effects.
Proposed Synthesis and Characterization
From an application standpoint, a reliable and scalable synthesis is the first step in evaluating a novel compound. While various methods exist for the thiocyanation of anilines, a direct electrophilic approach is often efficient.[8][11]
Proposed Synthesis Pathway
A plausible and efficient synthesis can be achieved via the electrophilic thiocyanation of 3,5-dichloroaniline.[12] The reaction utilizes an in-situ generated electrophilic thiocyanating agent from common lab reagents.
Reaction: 3,5-Dichloroaniline + KSCN + N-Bromosuccinimide (NBS) → this compound
Causality of Reagent Choice:
-
3,5-Dichloroaniline: The starting material, providing the core scaffold.[12][13][14]
-
Potassium Thiocyanate (KSCN): Serves as the source of the thiocyanate nucleophile.
-
N-Bromosuccinimide (NBS): Acts as a halogen source to react with KSCN, forming an electrophilic "BrSCN" intermediate in situ, which then attacks the electron-rich aniline ring. This method avoids the direct use of highly toxic thiocyanogen gas.
-
Solvent (e.g., Ethanol/Water): An eco-friendly solvent system that facilitates the reaction.[8] The reaction is expected to proceed with high regioselectivity, directing the thiocyanate group to the para-position relative to the activating amino group.
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the synthesis and purification process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- 14. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Electrophilic Thiocyanation Using N-Bromosuccinimide and Potassium Thiocyanate
Introduction: A Modern Approach to a Classic Transformation
The introduction of the thiocyanate (-SCN) functional group into organic molecules is a cornerstone transformation in medicinal chemistry and materials science. Thiocyanates are not only found in a range of bioactive natural products but also serve as versatile synthetic intermediates, readily convertible to thiols, sulfides, and various sulfur-containing heterocycles. Historically, electrophilic thiocyanation has relied on reagents like the unstable and toxic thiocyanogen, (SCN)₂, or harsh halogenating agents. This application note details a robust and highly efficient protocol utilizing the combination of N-Bromosuccinimide (NBS) and potassium thiocyanate (KSCN). This system offers a milder, safer, and more accessible alternative for the regioselective thiocyanation of a diverse range of substrates, including aromatic and heteroaromatic compounds.
The Chemistry: Mechanism and Rationale
The efficacy of the NBS/KSCN system lies in the in situ generation of a potent electrophilic thiocyanating agent. While the exact reactive species can be complex and potentially solvent-dependent, the generally accepted mechanism involves the formation of bromothiocyanate (BrSCN) or thiocyanogen ((SCN)₂).
-
Activation of KSCN: N-Bromosuccinimide, a convenient and solid source of electrophilic bromine, reacts with the nucleophilic potassium thiocyanate.
-
Formation of the Electrophile: This reaction generates an electrophilic sulfur species. The equilibrium between BrSCN and (SCN)₂ is driven towards the latter in the presence of excess thiocyanate ions.
-
Electrophilic Attack: The generated electrophile is then attacked by a nucleophilic substrate, such as an electron-rich aromatic ring, an indole, or an enol. The regioselectivity is dictated by the electronic properties of the substrate, typically favoring attack at the most electron-rich position.
This process avoids the pre-synthesis and handling of unstable reagents, making it a preferred method in modern synthetic labs.
Caption: Proposed mechanism for NBS/KSCN mediated electrophilic thiocyanation.
Core Experimental Protocol: General Procedure for Aromatic Thiocyanation
This protocol provides a validated starting point. Researchers should optimize stoichiometry, temperature, and reaction time for specific substrates.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Substrate (e.g., N,N-dimethylaniline)
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Potassium thiocyanate (KSCN), dried under vacuum
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve potassium thiocyanate (1.2 - 1.5 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until the KSCN is fully dissolved.
-
Causality: Using a slight excess of KSCN helps to ensure the complete conversion of NBS to the active thiocyanating agent and can favor the formation of (SCN)₂. Anhydrous solvent is crucial to prevent hydrolysis of NBS.
-
-
Formation of the Thiocyanating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.1 - 1.3 equivalents) portion-wise over 5-10 minutes. The solution will typically turn a yellow or orange color. Stir at 0 °C for 30 minutes.
-
Causality: Portion-wise addition and low temperature control the exothermic reaction between NBS and KSCN, minimizing potential side reactions and decomposition of the active electrophile. The pre-stirring period ensures the complete formation of the thiocyanating agent before the substrate is introduced.
-
-
Substrate Addition: Dissolve the substrate (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the reaction mixture at 0 °C.
-
Causality: Maintaining a low temperature during the addition of the electron-rich substrate minimizes competing electrophilic bromination, which can be a significant side reaction at higher temperatures.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Trustworthiness: TLC is a critical self-validating step. By comparing the reaction mixture to spots of the starting material and co-spots, you can reliably determine the reaction's endpoint and identify the formation of the new, typically more polar, product.
-
-
Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. b. Add deionized water to the residue and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). d. Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize any acid) and brine (to aid in phase separation). e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thiocyanated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy (look for the characteristic -SCN stretch around 2150 cm⁻¹), and mass spectrometry.
Caption: Standard experimental workflow for electrophilic thiocyanation.
Application Scope & Data
The NBS/KSCN system is effective for a wide variety of nucleophilic substrates. The table below summarizes typical reaction conditions and outcomes.
| Substrate Class | Example Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Activated Arenes | N,N-Dimethylaniline | Methanol | 0 to RT | 3 | >90 | |
| Anisole | Acetic Acid | 35 | 1 | ~85 | ||
| Heterocycles | Indole | Acetonitrile | RT | 1-2 | >90 | |
| Enaminones | Various | Acetonitrile | RT | 0.5-1 | 70-95 | |
| Alkenes | Cyclohexene | Acetonitrile | RT | 2 | ~80 | |
| Ketones | Acetophenone | Acetonitrile | RT | 1-3 | >90 |
Safety, Handling, and Waste Disposal
Scientific integrity demands a commitment to safety. Both NBS and KSCN present specific hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
N-Bromosuccinimide (NBS):
-
Hazards: Strong oxidizer, may intensify fire. Causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. Corrosive to metals. It is also moisture and light-sensitive.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear a lab coat, safety goggles, and nitrile gloves. Avoid creating dust. Keep away from combustible materials, heat, and direct sunlight.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
-
-
Potassium Thiocyanate (KSCN):
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Crucially, contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.
-
Handling: Handle in a chemical fume hood. Wear a lab coat, safety goggles, and gloves. Avoid dust generation. Store away from acids and strong oxidizing agents.
-
First Aid: If ingested, rinse mouth and call a poison control center or doctor immediately. For skin contact, wash thoroughly with water.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal procedures. Do not mix KSCN-containing waste with acidic waste streams.
References
-
Loba Chemie. (n.d.). Safety Data Sheet: POTASSIUM THIOCYANATE AR/ACS. [Link]
- Carl Roth. (n.d.).
Application Note: Mass Spectrometry Analysis of Peptides Labeled with 3,5-Dichloro-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the use of 3,5-Dichloro-4-thiocyanatoaniline (DCTA) for the covalent labeling of peptides for mass spectrometry (MS) analysis. DCTA is a cysteine-reactive reagent that introduces a unique isotopic signature, facilitating the identification and quantification of cysteine-containing peptides. We present detailed protocols for peptide preparation, DCTA labeling, and subsequent LC-MS/MS analysis, along with insights into the underlying reaction chemistry and data interpretation.
Introduction
The selective modification of amino acid residues in peptides and proteins is a powerful tool in proteomics research and drug development. Chemical labeling prior to mass spectrometry analysis can enhance the detection of low-abundance peptides, enable multiplexed quantification, and provide structural information. Cysteine, with its reactive sulfhydryl group, is a common target for specific chemical modification.[1]
This compound (DCTA) is an aromatic compound featuring a thiocyanate (-SCN) group that can react with the thiol group of cysteine residues. The dichloro-substituents provide a distinct isotopic pattern that is readily identifiable by high-resolution mass spectrometry, aiding in the confident identification of labeled peptides. This document serves as a detailed guide for researchers looking to employ DCTA for the analysis of cysteine-containing peptides.
Principles of DCTA Labeling
The labeling strategy relies on the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbon of the thiocyanate group in DCTA. This reaction forms a stable covalent bond, attaching the DCTA moiety to the peptide.
Reaction Mechanism:
Figure 2: Reaction of a cysteine-containing peptide with DCTA.
The reactivity of the cysteine thiol is highly dependent on pH. The deprotonated thiolate form (Cys-S⁻) is the more nucleophilic species and is favored at pH values above the pKa of the thiol group (typically around 8.3 in free cysteine, but can be lower in the context of a protein).[2] However, at higher pH, the amino groups of lysine residues and the N-terminus also become more nucleophilic and can potentially react with the thiocyanate group, leading to non-specific labeling.[3] Therefore, controlling the pH of the labeling reaction is critical to achieve cysteine selectivity. A pH range of 7.0-8.0 is generally recommended as a good compromise between efficient cysteine labeling and minimizing side reactions.
Experimental Protocols
This section provides a step-by-step guide for the preparation, labeling, and analysis of peptides using DCTA.
Materials
-
This compound (DCTA)
-
Peptide or protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate
-
HEPES buffer
-
Dimethylformamide (DMF)
-
Formic acid
-
Acetonitrile (ACN)
-
C18 solid-phase extraction (SPE) cartridges
-
High-resolution mass spectrometer coupled with a nano-liquid chromatography system
Peptide Preparation from Protein Sample
-
Reduction and Alkylation:
-
Dissolve the protein sample in a buffer containing 6 M guanidine-HCl, 50 mM Tris-HCl pH 8.0, and 10 mM DTT.
-
Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Add iodoacetamide to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature to alkylate the cysteine residues. This step is crucial to prevent disulfide bond reformation.
-
-
Digestion:
-
Dilute the sample 10-fold with 50 mM ammonium bicarbonate (pH 8.0) to reduce the concentration of guanidine-HCl.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 SPE cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the peptides using a vacuum centrifuge.
-
DCTA Labeling of Peptides
-
DCTA Stock Solution: Prepare a 100 mM stock solution of DCTA in DMF.
-
Labeling Reaction:
-
Resuspend the dried peptides in 100 mM HEPES buffer, pH 7.5.
-
Add the DCTA stock solution to a final concentration of 10 mM.
-
Incubate the reaction for 2 hours at 37°C.
-
-
Quenching: Stop the reaction by adding formic acid to a final concentration of 1%.
-
Cleanup: Desalt the labeled peptides using a C18 SPE cartridge to remove excess reagent and byproducts. Elute the labeled peptides and dry them in a vacuum centrifuge.
Mass Spectrometry Analysis
LC-MS/MS Parameters
-
LC System: A nano-flow HPLC system with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 60 minutes.
-
Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) with a full scan in the Orbitrap/TOF followed by MS/MS of the most intense precursor ions.
Data Analysis
The covalent attachment of DCTA to a cysteine residue results in a specific mass shift.
Table 1: Mass Shift upon DCTA Labeling
| Modification | Molecular Formula of Adduct | Monoisotopic Mass Shift (Da) |
| DCTA Label | C₇H₄Cl₂N₂S | +217.9472 |
When performing a database search, this mass shift should be set as a variable modification on cysteine residues. The presence of two chlorine atoms in DCTA will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum of the labeled peptide, which can be used as a diagnostic feature to confirm the presence of the label.
Fragmentation Pattern: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), DCTA-labeled peptides will produce b- and y-type fragment ions from the peptide backbone. Additionally, characteristic fragment ions corresponding to the DCTA label or the label attached to the cysteine side chain may be observed. The fragmentation pattern of peptides modified with aromatic compounds can be complex, and specific diagnostic ions should be identified through careful analysis of the MS/MS spectra.[4][5]
Workflow Visualization
Figure 3: Detailed experimental workflow for DCTA labeling and analysis.
Troubleshooting
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low labeling efficiency | Incomplete reduction of disulfide bonds. | Ensure sufficient DTT concentration and incubation time. |
| pH of the labeling buffer is too low. | Check and adjust the pH of the HEPES buffer to 7.5. | |
| DCTA reagent has degraded. | Use freshly prepared DCTA stock solution. | |
| Non-specific labeling | pH of the labeling buffer is too high. | Lower the pH to the 7.0-7.5 range. |
| Excess DCTA concentration. | Optimize the DCTA concentration by performing a titration. | |
| Poor MS signal | Incomplete removal of excess DCTA. | Ensure thorough desalting after the labeling reaction. |
| Ion suppression. | Optimize the LC gradient to separate labeled peptides from interfering species. |
Conclusion
This compound is a valuable reagent for the selective labeling of cysteine-containing peptides. The protocols and guidelines presented in this application note provide a robust framework for the successful implementation of this methodology. The unique isotopic signature and specific reactivity of DCTA make it a powerful tool for a wide range of applications in proteomics and drug discovery.
References
- Hermanson, G. T. (2013).
- Kato, Y., et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. Bioorganic & Medicinal Chemistry Letters, 19(15), 4264-4267.
- Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157.
- Giles, N. M., & Watts, A. B. (2003). A site-specific mass spectrometric method for the analysis of cysteine-modified proteins. Journal of the American Society for Mass Spectrometry, 14(7), 734-743.
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Polan, M. L., McMurray, W. J., Lipsky, S. R., & Lande, S. (1970). Mass spectrometry of cysteine-containing peptides. Biochemical and Biophysical Research Communications, 38(6), 1127-1133.[6]
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Valkenburgh, D., et al. (2021). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 12(1), 1-11.[4]
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Paolillo, F. M., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. 2019 IEEE International Conference on Bioinformatics and Biomedicine (BIBM), 2577-2582.[5]
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Box, H. C., & Budzinski, E. E. (1993). Cysteine-selective modification of peptides and proteins via desulfurative C− C bond formation. Journal of the American Chemical Society, 115(18), 8173-8174.[7]
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Grossi, L. G., et al. (2024). Fast and Selective Cysteine Conjugation Using para-Quinone Methides. Organic Letters.[8]
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Zhang, Y. (2000). Protein identification with a single accurate mass of a cysteine-containing peptide and constrained database searching. Analytical chemistry, 72(15), 3534-3541.[9]
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Chen, Y., et al. (2020). Oxidative Cysteine Post Translational Modifications Drive the Redox Code Underlying Neurodegeneration and Amyotrophic Lateral Sclerosis. International Journal of Molecular Sciences, 21(24), 9538.[10]
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Chouchani, E. T., et al. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free radical biology and medicine, 75, 10-23.[11]
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Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Chemical reviews, 105(4), 1841-1896.[12]
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Barnes, S., & Renfrow, M. B. (2011). Peptide ion fragmentation in mass spectrometry. UAB BCMB Core Facilities.[13]
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Boxer, S. G. (2006). Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. Journal of the American Chemical Society, 128(41), 13356-13357.[14]
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BenchChem. (2025). Application Notes and Protocols for Labeling Cysteine Residues in Peptides with 6-TAMRA Maleimide.[15]
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Mazmanian, K., et al. (2018). Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation. IUCrJ, 5(Pt 2), 160–170.[1]
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Bulaj, G., & Olivera, B. M. (2008). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Methods in enzymology, 446, 39-61.[2]
-
Zhang, Y., & Smith, R. D. (2000). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR protocols, 1(2), 100085.[16]
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Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free radical biology and medicine, 80, 148-157.[17]
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Boxer, S. G. (2006). Site-Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. Journal of the American Chemical Society, 128(41), 13356-13357.[18]
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Kato, Y., et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. Bioorganic & medicinal chemistry letters, 19(15), 4264-4267.[3]
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BenchChem. (2025). Application Notes and Protocols for Labeling Cysteine-Containing Peptides with Alkyne-PEG4-Maleimide.[19]
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Zhang, Y. (2004). Physiological relevance of covalent protein modification by dietary isothiocyanates. Drug Metabolism Reviews, 36(3-4), 623-640.[20]
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Brogan, A. P., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(8), 2095-2103.[21]
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Wood, R. J., et al. (2010). Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. Journal of the American Society for Mass Spectrometry, 21(1), 114-122.[22]
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Application Notes and Protocols for 3,5-Dichloro-4-thiocyanatoaniline (DCTA): A Novel Chemical Probe for Cysteine-Rich Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Cysteine in Drug Discovery and the Advent of DCTA
Cysteine, with its unique nucleophilic thiol group, plays a pivotal role in protein function, regulation, and catalysis. The reactivity of cysteine residues is often tuned by their local microenvironment, making them key players in cellular signaling and redox homeostasis. Consequently, cysteine residues have emerged as attractive targets for covalent drug discovery and the development of chemical probes to interrogate protein function.[1][2]
3,5-Dichloro-4-thiocyanatoaniline (DCTA) is a novel electrophilic probe designed to selectively target and label cysteine residues within proteins. The thiocyanate moiety serves as a "warhead" that can react with the nucleophilic thiol of cysteine, forming a stable covalent bond. The dichlorinated aniline scaffold provides a unique chemical handle for potential downstream applications and may influence the probe's selectivity. These application notes provide a comprehensive guide to the proposed use of DCTA as a chemical probe for the identification and characterization of cysteine-rich proteins, a class of proteins often involved in critical biological processes.
Mechanism of Action: Cysteine Labeling by DCTA
The proposed mechanism of action for DCTA involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the electrophilic carbon of the thiocyanate group. This reaction results in the formation of a stable thiocarbamate linkage between the protein and the DCTA probe.
It is hypothesized that DCTA may exhibit selectivity for cysteine-rich proteins or proteins with hyperreactive cysteines due to a combination of factors.[3] Proximity-driven reactivity could occur within cysteine-rich clusters where the local concentration of nucleophilic thiols is high. Additionally, the electronic properties of the dichlorinated aniline ring may influence the reactivity of the thiocyanate group, potentially favoring interactions with cysteines in specific protein microenvironments.
Proposed Synthesis of this compound (DCTA)
A plausible synthetic route to DCTA starts from the commercially available 3,5-dichloroaniline. The synthesis involves a two-step process: diazotization of the aniline followed by a Sandmeyer-type reaction with a thiocyanate salt.
Caption: Proposed two-step synthesis of DCTA.
Experimental Protocols
Protocol 1: General Protein Labeling with DCTA
This protocol outlines the general steps for labeling a purified protein or a complex protein lysate with DCTA.
Materials:
-
DCTA stock solution (e.g., 10 mM in DMSO)
-
Protein sample (purified protein or cell lysate) in a suitable buffer (e.g., PBS or Tris, pH 7.4)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
-
Quenching solution (e.g., 10 mM DTT or β-mercaptoethanol)
-
SDS-PAGE reagents
-
Coomassie stain or Western blot reagents
Procedure:
-
Sample Preparation:
-
For purified proteins, ensure the protein is in a buffer free of primary amines that could react with the probe.
-
For cell lysates, prepare the lysate in a suitable lysis buffer (e.g., RIPA buffer) and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Reduction of Disulfides (Optional): If labeling of all cysteines is desired, reduce disulfide bonds by incubating the protein sample with 1-5 mM DTT or TCEP for 30 minutes at room temperature.
-
DCTA Labeling:
-
Add the DCTA stock solution to the protein sample to achieve the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching: Stop the labeling reaction by adding a quenching solution to a final concentration of 10 mM.
-
Analysis:
-
Analyze the labeled proteins by SDS-PAGE. A successful labeling will result in a mass shift of the protein band corresponding to the molecular weight of DCTA.
-
For more specific detection, if an antibody against the DCTA-adduct is available, perform a Western blot analysis.
-
Protocol 2: Chemoproteomic Workflow for Target Identification of DCTA
This protocol describes a comprehensive workflow for identifying the protein targets of DCTA in a cellular context using an activity-based protein profiling (ABPP) approach.[4][5][6][7] This protocol assumes the synthesis of a DCTA analog containing a bioorthogonal handle (e.g., an alkyne or azide) for click chemistry.
Caption: Workflow for identifying DCTA protein targets.
Materials:
-
DCTA-alkyne probe
-
Azide-biotin reporter tag
-
Click chemistry reagents (e.g., copper(I) catalyst, ligand)
-
Streptavidin-agarose beads
-
Protease (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Cell Lysis and Probe Incubation:
-
Harvest and lyse cells under native conditions to preserve protein function.
-
Incubate the proteome with the DCTA-alkyne probe at a predetermined optimal concentration.
-
-
Click Chemistry:
-
Add the azide-biotin reporter tag and click chemistry reagents to the labeled proteome.
-
Incubate to allow for the covalent attachment of the biotin tag to the DCTA-alkyne probe.
-
-
Enrichment of Labeled Proteins:
-
Incubate the reaction mixture with streptavidin-agarose beads to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the DCTA-labeled proteins and the specific cysteine residues modified by the probe using appropriate database search algorithms.
-
Data Presentation and Interpretation
Table 1: Hypothetical Quantitative Data for DCTA Labeling
| Protein Target | DCTA Concentration (µM) for 50% Labeling | Competition with N-ethylmaleimide (NEM) |
| Protein X | 15 | Yes |
| Protein Y | 50 | Yes |
| Protein Z | >100 | No |
This table illustrates the type of quantitative data that can be generated to characterize the reactivity and selectivity of DCTA. A lower concentration for 50% labeling indicates a more reactive cysteine site. Competition with a known cysteine-modifying agent like NEM helps to confirm that DCTA is indeed targeting cysteine residues.
Trustworthiness and Self-Validating Systems
To ensure the reliability of results obtained with DCTA, it is crucial to incorporate self-validating controls into the experimental design.
-
Competition Assay: Pre-incubate the proteome with an excess of a known, broad-spectrum cysteine-reactive compound (e.g., N-ethylmaleimide or iodoacetamide) before adding the DCTA probe. A significant reduction in DCTA labeling would confirm that the probe targets cysteine residues.
-
Negative Control Probe: Synthesize a DCTA analog where the thiocyanate group is replaced with a non-reactive moiety. This control probe should not result in significant protein labeling and can be used to identify non-specific interactions.
-
Dose-Response and Time-Course Experiments: Perform labeling experiments with varying concentrations of DCTA and for different incubation times to determine the optimal conditions and to assess the probe's reactivity.
Authoritative Grounding and Comprehensive References
The methodologies and principles described in these application notes are grounded in established practices within the field of chemical proteomics and are supported by the following key references.
References
- Baba, T., Sugiyama, H., & Seto, S. (1972). Limitation of the peptide C-terminal tritium labelling method. Journal of Biochemistry, 72(6), 1571–1573.
- Burkhardt, W. A., 3rd, & Wilcox, P. E. (1967). Aqueous hexafluoroacetone: a solvent for gel permeation chromatography of large peptides derived from chymotrypsinogen A.
- Gas-liquid chromatography and mass spectrometry of amino acid thiohydantoins and their use in protein sequencing. (1973).
-
Cysteine-reactive probes and their use in chemical proteomics. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
A perspective on cysteine-reactive activity-based probes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. (n.d.). ACS Publications. Retrieved from [Link]
-
Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. (n.d.). Europe PMC. Retrieved from [Link]
-
Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. (2015). Fight Colorectal Cancer. Retrieved from [Link]
-
Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. (n.d.). Europe PMC. Retrieved from [Link]
-
Cysteine-reactive probes and their use in chemical proteomics. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Activity-based protein profiling: A graphical review. (n.d.). Europe PMC. Retrieved from [Link]
-
Activity-based proteomics. (n.d.). Wikipedia. Retrieved from [Link]
-
Sequence-Based Prediction of Cysteine Reactivity Using Machine Learning. (2018). PubMed. Retrieved from [Link]
-
Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. (n.d.). Europe PMC. Retrieved from [Link]
-
Activity-based probes for the proteomic profiling of metalloproteases. (n.d.). Europe PMC. Retrieved from [Link]
-
Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. (2023). bioRxiv. Retrieved from [Link]
-
Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (n.d.). Europe PMC. Retrieved from [Link]
-
Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (n.d.). Europe PMC. Retrieved from [Link]
-
Analysis and Functional Prediction of Reactive Cysteine Residues. (n.d.). Europe PMC. Retrieved from [Link]
-
Mass spectrometry of peptides and proteins. (n.d.). Ohio State University. Retrieved from [Link]
-
Enhancing multiplexed cysteine chemoproteomics by uniting FragPipe with solid-phase compatible dialkoxydiphenylsilane reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on sequencing of peptides from the carboxyl terminus by using the thiocyanate method. (n.d.). Europe PMC. Retrieved from [Link]
-
Synthesis of Aryl Thiocyanates and Aryl Selenocyanates via Visible-Light Activation of Arylazo Sulfones. (2021). ResearchGate. Retrieved from [Link]
-
Aryl Thiocyanate as an Organic 'CN' Source: Access to Thiocyano-Thioesters from Cyclic Thioacetals. (2023). PubMed. Retrieved from [Link]
-
Predicting cysteine reactivity changes upon phosphorylation using XGBoost. (n.d.). Europe PMC. Retrieved from [Link]
-
Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (n.d.). Europe PMC. Retrieved from [Link]
-
Quantitative reactivity profiling predicts functional cysteines in proteomes. (n.d.). Europe PMC. Retrieved from [Link]
- Methods, compositions and kits for labeling of proteins. (2014). Google Patents.
-
Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. (n.d.). Macquarie University. Retrieved from [Link]
-
Peptide ion fragmentation in mass spectrometry. (2011). University of Alabama at Birmingham. Retrieved from [Link]
-
Flipping the Switch: Innovations in Inducible Probes for Protein Profiling. (n.d.). ACS Publications. Retrieved from [Link]
-
Substituted amino-thiol and amino-disulfide compounds, and uses thereof. (n.d.). PubChem. Retrieved from [Link]
- Process for preparing 3,4-dichloroaniline. (n.d.). Google Patents.
-
SAFETY DATA SHEET. (n.d.). Acros Organics. Retrieved from [Link]
- Site-specific labelling of proteins using cyanine dye reporters. (n.d.). Google Patents.
-
3,5-Dichloroaniline. (n.d.). PubChem. Retrieved from [Link]
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- 7. Activity-based proteomics - Wikipedia [en.wikipedia.org]
Applikationshinweis: Derivatisierung von 3,5-Dichlor-4-thiocyanatoanilin für die HPLC-MS/MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieser Applikationshinweis beschreibt eine robuste und hochempfindliche Methode zur quantitativen Analyse von 3,5-Dichlor-4-thiocyanatoanilin mittels Hochleistungsflüssigkeitschromatographie gekoppelt mit Tandem-Massenspektrometrie (HPLC-MS/MS). Aufgrund der oft unzureichenden Ionisierungseffizienz und chromatographischen Retention von kleinen, polaren aromatischen Aminen wird eine Prä-Säulen-Derivatisierung mit Dansylchlorid durchgeführt. Diese Methode verbessert die analytischen Eigenschaften des Analyten signifikant, was zu einer erhöhten Empfindlichkeit, Selektivität und Zuverlässigkeit führt. Die hier beschriebenen Protokolle sind für den Einsatz in der pharmazeutischen Forschung, der Umweltanalytik und der Sicherheitsbewertung von Chemikalien optimiert.
Einleitung und wissenschaftlicher Hintergrund
3,5-Dichlor-4-thiocyanatoanilin ist eine chemische Verbindung, die in der Synthese von Pharmazeutika und anderen bioaktiven Molekülen von Interesse sein kann. Die genaue Quantifizierung dieser Substanz in komplexen Matrizes wie biologischen Flüssigkeiten oder Umweltproben ist für pharmakokinetische Studien und die Sicherheitsbewertung unerlässlich. Die direkte Analyse mittels HPLC-MS/MS ist jedoch oft problematisch. Die primäre aromatische Aminogruppe verleiht dem Molekül eine gewisse Polarität, die zu einer schlechten Retention auf Standard-Umkehrphasen-Säulen (Reversed-Phase, RP) führen kann. Zudem ist die Ionisierungseffizienz in der Elektrospray-Ionisierungsquelle (ESI) oft gering, was die Nachweisgrenzen limitiert.
Die chemische Derivatisierung ist eine bewährte Strategie, um diese analytischen Herausforderungen zu überwinden.[1][2] Durch die Reaktion des Analyten mit einem geeigneten Reagenz wird ein Derivat gebildet, das über verbesserte chromatographische und massenspektrometrische Eigenschaften verfügt. Für primäre und sekundäre Amine hat sich Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) als äußerst effektives Derivatisierungsreagenz erwiesen.[3][4]
Kausalität der Methodenauswahl: Die Wahl fiel auf Dansylchlorid aus drei zentralen Gründen:
-
Verbesserte Retention: Die Einführung der hydrophoben Dansylgruppe erhöht die Retention des Derivats auf C18-Säulen erheblich.
-
Gesteigerte Ionisation: Die tertiäre Dimethylaminogruppe der Dansyl-Einheit ist leicht protonierbar und steigert die Signalintensität im positiven ESI-Modus (ESI+) massiv.[3]
-
Selektive und robuste Fragmentierung: Bei der Kollisions-induzierten Dissoziation (CID) im Massenspektrometer liefert das Dansyl-Derivat ein charakteristisches und intensives Produkt-Ion bei m/z 171, was eine hochselektive Detektion mittels Multiple Reaction Monitoring (MRM) ermöglicht.
Prinzip der Methode: Die Dansylierungsreaktion
Die Derivatisierung basiert auf der Reaktion der primären Aminogruppe (-NH₂) von 3,5-Dichlor-4-thiocyanatoanilin mit Dansylchlorid. Diese Reaktion ist eine nukleophile Substitution am Schwefelatom der Sulfonylchloridgruppe. Sie erfordert ein alkalisches Milieu (typischerweise pH 9-10), um die Aminogruppe zu deprotonieren und ihre Nukleophilie zu erhöhen.[4] Das Ergebnis ist ein stabiles Sulfonamid-Derivat, das für die nachfolgende Analyse ideal geeignet ist.
Abbildung 1: Schematische Darstellung der Derivatisierungsreaktion.
Materialien und Reagenzien
-
Analyt: 3,5-Dichlor-4-thiocyanatoanilin (Referenzstandard, Reinheit >98 %)
-
Derivatisierungsreagenz: Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid), >99 %
-
Lösungsmittel: Acetonitril (ACN, HPLC- oder LC-MS-Qualität), Methanol (MeOH, LC-MS-Qualität), Wasser (LC-MS-Qualität)
-
Puffer: Natriumbicarbonat (NaHCO₃) oder Natriumborat, p.a.
-
Säuren/Basen: Ameisensäure (LC-MS-Qualität), Natriumhydroxid (NaOH) zur pH-Einstellung
-
Ausrüstung: Analysenwaage, Vortex-Mischer, Thermoblock oder Wasserbad, Zentrifuge, 2-mL-HPLC-Vials mit Septumkappen, Pipetten (10–1000 µL)
Experimentelle Protokolle
Protokoll 1: Probenvorbereitung und Derivatisierung
Dieses Protokoll ist ein selbvalidierendes System, da die Stabilität und Vollständigkeit der Reaktion durch die Analyse von derivatisierten Kalibrierstandards und Qualitätskontrollproben überprüft wird.
-
Herstellung der Stammlösungen:
-
Analyt-Stammlösung (1 mg/mL): 10 mg des 3,5-Dichlor-4-thiocyanatoanilin-Standards exakt einwiegen, in einem 10-mL-Messkolben in ACN lösen und auffüllen.
-
Dansylchlorid-Lösung (5 mg/mL): 25 mg Dansylchlorid in einem 5-mL-Messkolben in ACN lösen. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden, da Dansylchlorid hydrolyseempfindlich ist.
-
Pufferlösung (100 mM, pH 9.5): 0.84 g NaHCO₃ in 100 mL LC-MS-Wasser lösen. Den pH-Wert mit 1 M NaOH auf 9.5 einstellen.
-
-
Herstellung der Arbeitsstandards:
-
Eine Kalibrierreihe (z. B. 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) durch serielle Verdünnung der Analyt-Stammlösung mit ACN/Wasser (50:50, v/v) herstellen.
-
-
Derivatisierungsschritt:
-
In ein 2-mL-Reaktionsgefäß 100 µL der Standardlösung (oder der zu analysierenden Probe) pipettieren.
-
Rationale: 200 µL des 100 mM Natriumbicarbonat-Puffers (pH 9.5) hinzufügen und kurz vortexen. Dieser Schritt stellt das für die Reaktion erforderliche alkalische Milieu sicher.
-
Rationale: 100 µL der Dansylchlorid-Lösung (5 mg/mL) hinzufügen. Der Überschuss an Reagenz gewährleistet eine vollständige Umsetzung des Analyten.
-
Das Gefäß sofort verschließen und für 1 Minute kräftig vortexen.
-
Das Reaktionsgemisch für 45 Minuten bei 60 °C in einem Thermoblock inkubieren. Die erhöhte Temperatur beschleunigt die Reaktion.
-
Die Reaktion durch Abkühlen auf Raumtemperatur und Zugabe von 20 µL Ameisensäure stoppen. Dies neutralisiert den Puffer und zersetzt überschüssiges Dansylchlorid.
-
Die Lösung zentrifugieren (5 min, 10.000 x g), um eventuelle Ausfällungen zu entfernen.
-
Den Überstand in ein HPLC-Vial überführen und analysieren.
-
Abbildung 2: Workflow des Derivatisierungsprotokolls.
Protokoll 2: HPLC-MS/MS-Analyse
Die Parameter müssen für das spezifische Gerätesystem optimiert werden. Die hier angegebenen Werte dienen als verlässlicher Ausgangspunkt.
| HPLC-Parameter | Einstellung |
| Säule | C18 Reversed-Phase (z.B. 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Wasser + 0.1 % Ameisensäure |
| Mobile Phase B | Acetonitril + 0.1 % Ameisensäure |
| Flussrate | 0.3 mL/min |
| Säulentemperatur | 40 °C |
| Injektionsvolumen | 5 µL |
| Gradient | 0-1 min: 30% B; 1-8 min: 30% -> 95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |
| MS/MS-Parameter | Einstellung |
| Ionisierungsmodus | Elektrospray-Ionisierung (ESI), Positiv |
| Kapillarspannung | 3.5 kV |
| Gasfluss (Desolvation) | 800 L/h |
| Desolvationstemperatur | 450 °C |
| Quellentemperatur | 150 °C |
| Detektionsmodus | Multiple Reaction Monitoring (MRM) |
MRM-Übergänge für das Dansyl-Derivat von 3,5-Dichlor-4-thiocyanatoanilin
Die exakte Masse des Analyten (C₇H₄Cl₂N₂S) beträgt 217.9472 Da. Die Masse des Dansyl-Derivats (C₁₉H₁₆Cl₂N₃O₂S₂) beträgt 451.9986 Da. Der Precursor-Ion [M+H]⁺ ist daher m/z 452.9.
| Übergang | Precursor-Ion (m/z) | Produkt-Ion (m/z) | Kollisionsenergie (eV) | Verwendung |
| MRM 1 | 453.0 | 171.1 | 35 (optimieren) | Quantifizierung |
| MRM 2 | 453.0 | 234.1 | 25 (optimieren) | Qualifizierung/Bestätigung |
-
Begründung für Produkt-Ionen:
-
m/z 171.1: Dieses Ion entspricht dem protonierten 5-(Dimethylamino)naphthalin-Fragment und ist das charakteristische, hochstabile Fragment für alle Dansyl-Derivate.[5] Seine hohe Intensität macht es ideal für die Quantifizierung.
-
m/z 234.1: Dieses Fragment entsteht durch eine andere Spaltung der Sulfonamid-Bindung und kann als Bestätigungs-Ion verwendet werden, um die Selektivität der Methode gemäß den regulatorischen Richtlinien zu gewährleisten.
-
Dateninterpretation und Qualitätskontrolle
-
Identifikation: Ein Peak wird als positiv identifiziert, wenn die Retentionszeit mit der eines authentischen Standards übereinstimmt (typischerweise innerhalb von ±2.5 %) und das Flächenverhältnis der beiden MRM-Übergänge (Quantifier/Qualifier) dem des Standards entspricht.
-
Quantifizierung: Die Konzentration des Analyten in der Probe wird anhand der Peakfläche des Quantifizierungs-Übergangs (MRM 1) und einer externen Kalibrierkurve berechnet.[6]
-
Qualitätskontrolle: Die Analyse von QC-Proben (niedrige, mittlere, hohe Konzentration) in jeder Sequenz ist obligatorisch, um die Genauigkeit und Präzision der Methode zu überwachen.
Zusammenfassung
Die hier vorgestellte Methode der Prä-Säulen-Derivatisierung mit Dansylchlorid ermöglicht eine hochempfindliche und selektive Quantifizierung von 3,5-Dichlor-4-thiocyanatoanilin mittels HPLC-MS/MS. Durch die signifikante Verbesserung der chromatographischen und massenspektrometrischen Eigenschaften des Analyten können niedrige Nachweisgrenzen in komplexen Matrizes erreicht werden. Das detaillierte Protokoll bietet einen robusten und validierbaren Ansatz für den Einsatz in der pharmazeutischen und chemischen Analytik.
Referenzen
-
Cai, Y., & Li, X. (2018). Targeted quantification of amino acids by dansylation. Journal of Visualized Experiments, (138), 57988. [Link]
-
Ju, Y., et al. (2016). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 88(3), 1739–1746. [Link]
-
Jansons, M., et al. (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin. Food Chemistry, 349, 129168. [Link]
-
Tóth, G., et al. (2022). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin. ResearchGate. [Link]
-
Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
-
Murray, C. I., et al. (2020). Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine. Molecules, 25(12), 2786. [Link]
-
BfR (Bundesinstitut für Risikobewertung). (2022). Primäre aromatische Amine (PAA) mittels HPLC-MS/MS. Methoden zur Untersuchung von Papier, Karton und Pappe für Lebensmittelverpackungen. [Link]
-
Haas, R. (2005). Analytik aromatischer Amine in wässrigen und biologischen Matrices. Neue Verfahren zur Anreicherung und selektiven Detektion. Publikationsserver der Philipps-Universität Marburg. [Link]
Sources
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- 2. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bfr.bund.de [bfr.bund.de]
Application Notes and Protocols for 3,5-Dichloro-4-thiocyanatoaniline and its Analogs in Preclinical Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the potential applications of the thiocyanatoaniline scaffold, with a specific focus on the synthesis and potential utility of 3,5-Dichloro-4-thiocyanatoaniline. While direct pharmacological data on this compound is limited, this guide synthesizes information on the broader class of thiocyanatoanilines to propose potential applications and provide validated protocols for synthesis and preliminary biological evaluation. The thiocyanate group is a versatile functional group in medicinal chemistry, serving as a key building block for various pharmacologically active compounds[1]. This guide offers insights into leveraging this chemical entity in early-stage drug discovery programs.
Introduction to the Thiocyanatoaniline Scaffold
The thiocyanatoaniline scaffold is a valuable structural motif in medicinal chemistry. The presence of the thiocyanate (-SCN) group, an electron-withdrawing moiety, on an aniline ring system provides a unique combination of chemical reactivity and physicochemical properties. Aryl thiocyanates are important building blocks for the synthesis of a variety of sulfur-containing compounds with demonstrated biological activity[2][3]. They can be converted into other functional groups such as thiols, sulfonyl chlorides, and various sulfur-containing heterocycles, making them versatile intermediates in the synthesis of novel therapeutic agents[1][2].
The dichlorinated aniline core, as seen in 3,5-dichloroaniline, is a known precursor to fungicides and other bioactive molecules[4]. The combination of these two moieties in this compound (C7H4Cl2N2S, MW: 219.1) suggests its potential as a starting material for the synthesis of novel compounds with potential therapeutic applications[5]. While the direct biological activity of this compound is not extensively documented in publicly available literature, the known bioactivities of related analogs provide a strong rationale for its exploration in drug discovery.
Synthesis of this compound: A Protocol
The synthesis of thiocyanatoanilines can be achieved through various methods, often involving electrophilic thiocyanation of the corresponding aniline. An efficient and environmentally friendly procedure for this transformation has been reported, which can be adapted for the synthesis of this compound[1].
Principle of the Reaction
The synthesis involves the in situ generation of an electrophilic thiocyanating agent from N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN). The electron-rich aniline derivative then undergoes electrophilic aromatic substitution to yield the desired thiocyanatoaniline.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dichloroaniline
-
N-Bromosuccinimide (NBS)
-
Potassium thiocyanate (KSCN)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Silica gel (for column chromatography)
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol) and stir the mixture at room temperature (27 °C) for 5 minutes.
-
To this solution, add 3,5-dichloroaniline (1.0 mmol).
-
Continue stirring the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to afford pure this compound[1].
Characterization Data for a Related Analog
-
Appearance: Yellow solid
-
Yield: 98%
-
Melting Point: 69–71 °C
-
¹H NMR (400 MHz, CDCl₃) δ ppm: 7.44–7.48 (m, 1H, Ar), 7.26–7.30 (m, 1H, Ar), 6.99–7.05 (m, 1H, Ar), 5.40 (s, 2H, NH₂)
-
¹³C NMR (100 MHz, CDCl₃) δ ppm: 160.0, 119.8, 119.7, 114.0, 113.7, 107.9, 107.6
Potential Applications in Drug Discovery
The thiocyanatoaniline scaffold has been incorporated into molecules with a range of biological activities. The following sections outline potential therapeutic areas where this compound and its derivatives could be explored.
Antimicrobial Agents
Several studies have highlighted the antimicrobial potential of thiocyanate-containing compounds. Allylic thiocyanates bearing halogenated aryl groups have shown moderate-to-high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[6]. The dichloro-substituted analogs, in particular, were found to be among the most active[6]. This suggests that this compound could serve as a precursor for novel antibacterial agents.
Anticancer Agents
The aniline scaffold is a common feature in many anticancer drugs. For instance, novel thiohydantoin derivatives have been synthesized and evaluated for their ability to inhibit prostate cancer cell proliferation[7]. Furthermore, certain 2-alkoxycarbonyl-3-anilino benzo[b]thiophenes and thieno[2,3-b]pyridines, which can be conceptually derived from aniline precursors, have shown potent anticancer activity by inhibiting tubulin polymerization[8]. The unique electronic properties of this compound make it an interesting starting point for the synthesis of novel compounds to be screened for anticancer activity.
Anthelmintic Agents
A notable example of a thiocyanatoaniline derivative in drug development is 2-nitro-4-thiocyanatoaniline, which is a key intermediate in the synthesis of the broad-spectrum anthelmintic drug Albendazole. This established application underscores the utility of the thiocyanatoaniline scaffold in developing antiparasitic agents.
General Synthetic Building Block
Beyond its potential intrinsic activity, this compound is a versatile chemical intermediate. The thiocyanate group can be readily transformed into other sulfur-containing functionalities, providing access to a wide range of chemical diversity for library synthesis in drug discovery programs[1][2].
General Protocols for Preliminary Biological Evaluation
The following are generalized protocols for assessing the potential biological activity of novel compounds derived from this compound.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a panel of pathogenic bacteria.
Materials:
-
Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.
-
Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Test compound dissolved in a suitable solvent.
-
Human cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Synthetic Workflow for Thiocyanatoanilines
Caption: General workflow for the synthesis of thiocyanatoanilines.
Conclusion
While this compound remains a relatively underexplored compound in the context of drug discovery, its chemical structure and the known biological activities of the broader thiocyanatoaniline class suggest its potential as a valuable starting material for the synthesis of novel therapeutic agents. The synthetic protocols and preliminary biological evaluation methods outlined in this guide provide a framework for researchers to explore the potential of this and related compounds in antimicrobial, anticancer, and anthelmintic drug discovery programs. Further investigation into the specific biological targets and mechanisms of action of derivatives of this compound is warranted.
References
-
An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]
-
Synthesis of Thiocyanatoaniline. | Download Scientific Diagram. ResearchGate. [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. [Link]
-
Preparation of 3,5-dichloro-4-hydroxyphenyl thiocyanate. PrepChem.com. [Link]
-
2-Nitro-4-thiocyanato Aniline | CAS 54029-45-7. Veeprho. [Link]
-
4-Amino-3-nitrophenyl thiocyanate | C7H5N3O2S | CID 104677. PubChem. [Link]
-
Synthesis and Biological Evaluation of 2-Alkoxycarbonyl-3-Anilino Benzo[b]thiophenes and Thieno[2,3-b]Pyridines as New Potent Anticancer Agents. ResearchGate. [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega. ACS Publications. [Link]
-
Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. MDPI. [Link]
-
3,4-Dichloroaniline | C6H5Cl2N | CID 7257. PubChem. [Link]
-
An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O | Request PDF. ResearchGate. [Link]
-
3,5-Dichloroaniline. Wikipedia. [Link]
-
Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents. PubMed. [Link]
-
Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. SciELO. [Link]
-
3,5-Dichloroaniline | C6H5Cl2N | CID 12281. PubChem. [Link]
-
Effect of chemical form, route of administration and vehicle on 3,5-dichloroaniline-induced nephrotoxicity in the Fischer 344 rat. PubMed. [Link]
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- 7. Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 3,5-Dichloro-4-thiocyanatoaniline
Introduction: Rationale for Investigation
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for potential therapeutic applications. The compound 3,5-Dichloro-4-thiocyanatoaniline represents a compelling candidate for investigation due to its hybrid chemical structure, which combines two moieties with known biological activities: a dichloroaniline core and a thiocyanate functional group.
The aniline scaffold and its derivatives have been explored for their antimicrobial properties; for instance, certain trifluoro-anilines have demonstrated both antibacterial and antibiofilm activity against pathogenic Vibrio species.[1] More specifically, the 3,5-dichloroaniline (3,5-DCA) substructure, a known metabolite of the fungicide iprodione, has been observed to adversely affect soil microbial communities, suggesting a broad spectrum of activity.[2][3] While this inherent toxicity to microorganisms is a promising indicator, it also underscores the need for careful dose-response evaluation.[4]
Furthermore, the thiocyanate (-SCN) group is a well-established pharmacophore with significant antimicrobial potential.[5] Organic compounds containing the S-C-N framework are known for their potent biological activity.[6] Notably, allylic thiocyanates bearing halogenated aryl groups have demonstrated moderate to high efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The antimicrobial mechanism of related isothiocyanates can involve the induction of oxidative stress, heat shock, and disruption of cellular energy metabolism.[8] The thiocyanate anion itself is a crucial component of the innate immune system, where it is converted by peroxidases into the antimicrobial agent hypothiocyanite (HOSCN).[9][10]
This protocol, therefore, provides a comprehensive framework for the systematic evaluation of this compound's antimicrobial properties, drawing upon established methodologies to ensure data integrity and reproducibility.
PART 1: Compound Handling and Safety Precautions
Given the known toxicity of 3,5-dichloroaniline[4], all handling of this compound should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. A detailed Safety Data Sheet (SDS) should be consulted prior to commencing any experimental work.
Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Causality Insight: DMSO is selected as the initial solvent due to its ability to dissolve a wide range of organic compounds. However, as DMSO can exhibit toxicity to microbial cells at higher concentrations, all subsequent dilutions must be carefully calculated to ensure the final DMSO concentration in the assay medium does not exceed a non-inhibitory level (typically ≤1% v/v). A vehicle control (DMSO alone) is essential in all experiments to account for any potential solvent effects.
PART 2: Core Antimicrobial Susceptibility Testing Protocols
A panel of clinically relevant and standard quality control microbial strains should be selected for the initial screening. This panel should include Gram-positive bacteria, Gram-negative bacteria, and a yeast species to assess the compound's spectrum of activity.
Recommended Test Organisms (ATCC Strains):
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 90028)
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. The protocol should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test organisms overnight on appropriate agar plates. Suspend isolated colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing medium and inoculum only (no compound).
-
Negative Control: Wells containing medium only (no inoculum).
-
Vehicle Control: Wells containing medium, inoculum, and the highest concentration of DMSO used in the assay.
-
Standard Antibiotic Control: A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) should be run in parallel as an assay performance control.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a plate reader.
Protocol 2.2: Disk Diffusion Assay for Zone of Inhibition
This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening.
Step-by-Step Methodology:
-
Prepare Agar Plates: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for yeast.
-
Inoculate Plates: Spread a standardized microbial inoculum (equivalent to a 0.5 McFarland standard) evenly across the surface of the agar plates using a sterile cotton swab.
-
Apply Compound: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette a defined volume (e.g., 10 µL) of different concentrations of the this compound stock solution onto the disks.
-
Controls:
-
Vehicle Control: A disk impregnated with DMSO only.
-
Positive Control: A disk containing a standard antibiotic.
-
-
Incubation: Incubate the plates under the same conditions as the broth microdilution assay.
-
Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk in millimeters.
PART 3: Data Presentation and Interpretation
Quantitative data from the antimicrobial assays should be systematically organized for clear interpretation and comparison.
Table 1: Hypothetical MIC Values for this compound
| Test Organism | Gram Stain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
| S. aureus ATCC 29213 | Gram-positive | 16 | Ciprofloxacin: 0.5 |
| E. faecalis ATCC 29212 | Gram-positive | 32 | Ciprofloxacin: 2 |
| E. coli ATCC 25922 | Gram-negative | 64 | Ciprofloxacin: 0.015 |
| P. aeruginosa ATCC 27853 | Gram-negative | >256 | Ciprofloxacin: 0.25 |
| C. albicans ATCC 90028 | N/A (Yeast) | 8 | Fluconazole: 0.5 |
Table 2: Hypothetical Zone of Inhibition Diameters
| Test Organism | Compound Conc. (µ g/disk ) | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | 100 | 18 |
| S. aureus ATCC 29213 | 50 | 12 |
| E. coli ATCC 25922 | 100 | 9 |
| E. coli ATCC 25922 | 50 | 7 |
PART 4: Experimental Workflow Visualization
The overall process for assessing the antimicrobial activity of this compound can be visualized as a logical progression from compound preparation to data analysis.
Conclusion and Future Directions
This document outlines a robust and scientifically grounded protocol for the initial assessment of the antimicrobial activity of this compound. The combination of broth microdilution and disk diffusion methods provides both quantitative and qualitative data on the compound's efficacy and spectrum of activity. Based on the preliminary results, further investigations may be warranted, including:
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is static or cidal.
-
Time-Kill Kinetic Assays: To understand the rate at which the compound kills the target microorganisms.
-
Mechanism of Action Studies: To elucidate the molecular targets of this compound.
-
Cytotoxicity Assays: To evaluate the compound's toxicity against mammalian cell lines and establish a preliminary therapeutic index.
By following these detailed protocols, researchers can generate high-quality, reproducible data to support the continued development of this compound as a potential novel antimicrobial agent.
References
-
Karpouzas, D. G., et al. (2018). Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. Environmental Science & Technology, 52(15), 8235–8245. [Link]
-
Silveira, C. C., et al. (2014). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Brazilian Journal of Microbiology, 45(1), 289–294. [Link]
-
Wikipedia. (2023). 3,5-Dichloroaniline. Wikipedia. [Link]
-
GPAT. (2021). Antimicrobials: Mechanism of action. YouTube. [Link]
-
Guedes, J. V., et al. (2020). Synthesis and Antimicrobial Activity of Thiohydantoins Derived from L-Amino Acids. ResearchGate. [Link]
-
Molecules. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. [Link]
-
Chandler, J. D., et al. (2019). The thiocyanate analog selenocyanate is a more potent antimicrobial pro-drug that also is selectively detoxified by the host. Journal of Biological Chemistry, 294(46), 17413–17424. [Link]
-
Brazilian Journal of Microbiology. (2014). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. scielo.br. [Link]
-
Molecules. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. ResearchGate. [Link]
- Google Patents. (2013). Method for preparing 3,5-dichloroaniline.
-
Min, S., et al. (2018). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Free Radical Biology and Medicine, 128, 136–144. [Link]
-
Chemistry. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]
-
Wikipedia. (2023). Thiocyanate. Wikipedia. [Link]
-
Antibiotics. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]
-
ResearchGate. (2012). Synthesis, characterization and pharmacological studies of biologically active benzimidazole derivatives. ResearchGate. [Link]
-
Molecules. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. [Link]
-
YouTube. (2016). Thiocyanate. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloro-4-thiocyanatoaniline
Welcome to the technical support guide for the synthesis of 3,5-Dichloro-4-thiocyanatoaniline. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind the protocols to help you improve reaction yields, purity, and consistency.
Core Synthesis Protocol: High-Yield Electrophilic Thiocyanation
The following protocol is an optimized, eco-friendly procedure for the electrophilic thiocyanation of 3,5-dichloroaniline, which has been reported to achieve yields as high as 96%[1]. It relies on the in situ generation of an electrophilic thiocyanating agent from potassium thiocyanate (KSCN) and N-bromosuccinimide (NBS).
Materials & Reagents:
-
3,5-Dichloroaniline (Starting Material)
-
Potassium Thiocyanate (KSCN)
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Silica Gel (60–120 mesh) for column chromatography
Step-by-Step Experimental Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-bromosuccinimide (1.0 mmol) in 10 mL of ethanol.
-
Activator Addition: To this solution, add potassium thiocyanate (2.1 mmol) and stir the mixture vigorously at room temperature (approx. 27 °C) for 5 minutes. You should observe the formation of a slurry.
-
Substrate Addition: Add 3,5-dichloroaniline (1.0 mmol) to the reaction mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature for approximately 20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting crude solid by column chromatography on silica gel using a hexane-ethyl acetate mixture (e.g., 10:1 v/v) as the eluent to afford the pure this compound.[1]
-
-
Characterization: The final product should be a creamy white solid with a melting point of 65–67 °C.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Part 1: Reaction Mechanism & Side Products
Q1: What is the underlying mechanism for the thiocyanation of 3,5-dichloroaniline using the KSCN/NBS system?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The key is the in situ generation of an electrophilic thiocyanating agent. Initially, N-bromosuccinimide (NBS) reacts with potassium thiocyanate (KSCN) to produce N-thiocyanatosuccinimide (NTS) and potassium bromide. NTS then serves as the source of an electrophilic thiocyanating species, which attacks the electron-rich aniline ring to yield the final product.[1] The amino group (-NH₂) is a strong activating group, directing the substitution to the para position.
Caption: Reaction mechanism for NBS/KSCN mediated thiocyanation.
Q2: My reaction yield is significantly lower than the reported 96%. What are the most common causes?
A2: Low yields can stem from several factors. Systematically investigating these possibilities is key. Here is a workflow to diagnose the issue:
Caption: Diagnostic workflow for low reaction yield.
Detailed Checklist:
-
Reagent Quality: N-bromosuccinimide (NBS) can decompose over time, especially when exposed to light and moisture. Use freshly opened or purified NBS. Potassium thiocyanate (KSCN) is hygroscopic; ensure it is dry.
-
Purity of Starting Material: The purity of 3,5-dichloroaniline is crucial. Impurities can lead to side reactions. See Q4 for purification details.
-
Reaction Conditions: The reaction should be run at room temperature. Higher temperatures can promote side reactions. Ensure your solvent (ethanol) is anhydrous, as water can interfere with the reagents.
-
Stoichiometry: The mole ratio of aniline:KSCN:NBS should be 1:2.1:1 for optimal results[1]. An excess of KSCN is used to ensure the complete conversion of NBS to the active thiocyanating agent.
-
Work-up Losses: Ensure thorough extraction from the aqueous layer during work-up, as the product may have some water solubility.
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A3: The most common side products in aniline thiocyanation reactions are polymeric materials and, in some cases, cyclized products.
-
Polymerization: Anilines are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts. This is more common with highly activated anilines or under harsh reaction conditions (e.g., strong oxidants, high heat)[2][3]. Using a mild system like NBS/KSCN at room temperature significantly minimizes this. If you still see dark, insoluble materials, ensure your starting aniline is not already partially oxidized (see Q9).
-
Isothiocyanate Formation: While less common under these conditions, isomerization of the thiocyanate (-SCN) to an isothiocyanate (-NCS) can occur, often catalyzed by heat or certain metals. The electrophilic substitution method used here strongly favors the formation of the thiocyanate.
-
Benzothiazole Formation: For anilines with a substituent at the C-4 position, an ortho-thiocyanation followed by intramolecular cyclization can yield a 1,3-benzothiazol-2-amine derivative[2][3]. However, since the C-4 position in 3,5-dichloroaniline is vacant and sterically favored for substitution, this is not a primary concern for this specific synthesis.
Minimization Strategies:
-
Maintain Low Temperature: Strictly adhere to the room temperature condition. Do not heat the reaction.
-
Inert Atmosphere: While not always necessary for this protocol, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side reactions.
-
Control Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can increase the chance of product degradation or side reactions.
Part 2: Reagents & Starting Materials
Q4: How critical is the purity of the starting 3,5-dichloroaniline? How can I purify it?
A4: The purity is highly critical . Commercial 3,5-dichloroaniline can be colorless to light yellow, but darker coloration indicates the presence of oxidation products which can interfere with the reaction[4]. Isomeric impurities (e.g., 2,4- or 2,6-dichloroaniline) can lead to a mixture of products that are difficult to separate.
Purity Assessment & Purification Protocols
| Technique | Purpose | Protocol |
| Melting Point | Quick purity check. | Pure 3,5-dichloroaniline melts at 51–53 °C[5]. A broad or depressed melting point indicates impurities. |
| Recrystallization | Removes colored impurities and small amounts of other solids. | Dissolve the crude solid in a minimal amount of hot ethanol. If colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal. To the hot filtrate, slowly add hot water until the solution becomes turbid, then add a few drops of hot ethanol to clarify. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[4][6] |
| Vacuum Distillation | Removes non-volatile impurities (e.g., polymers) or those with very different boiling points. | Suitable for larger scales. The boiling point of 3,5-dichloroaniline is ~260 °C at atmospheric pressure, so vacuum is required to prevent decomposition.[5][6] |
Q5: My thiocyanating agent seems to be degrading. How should I handle and store KSCN and NBS?
A5: Proper handling and storage of reagents are essential for reproducibility.
-
N-Bromosuccinimide (NBS): NBS is sensitive to light, moisture, and heat. Over time, it can decompose, turning yellow or brown due to the release of bromine.
-
Storage: Store in a tightly sealed, amber glass bottle in a cool, dark place, preferably inside a desiccator.
-
Handling: Use fresh, crystalline, white-to-off-white NBS. If it is significantly colored, it should be recrystallized from water before use.
-
-
Potassium Thiocyanate (KSCN): KSCN is a hygroscopic salt, meaning it readily absorbs moisture from the air.
-
Storage: Store in a tightly sealed container in a desiccator.
-
Handling: Weigh it out quickly and ensure it is a free-flowing powder. If it has clumped due to moisture absorption, it should be dried in a vacuum oven at a moderate temperature (e.g., 70-80 °C) before use. The stability of the thiocyanate ion is crucial for the reaction.[7]
-
Part 3: Reaction Conditions & Purification
Q6: What is the optimal solvent for this reaction? How does it affect the yield?
A6: For the NBS/KSCN system, ethanol has been identified as the most effective and environmentally friendly solvent, providing the best conditions for a complete and rapid conversion at room temperature.[1] The choice of solvent can significantly impact reaction rate and selectivity in electrophilic substitutions. While other polar aprotic solvents might be used in different thiocyanation methods, ethanol offers a good balance of reagent solubility and reaction kinetics for this specific protocol.
Q7: The reaction is not going to completion. What steps can I take to improve conversion?
A7: If you are experiencing incomplete conversion (i.e., significant starting material remains on TLC after the recommended reaction time), consider the following:
-
Re-evaluate Reagent Quality: As mentioned in Q5, degraded NBS or wet KSCN is a primary suspect. This is the most common cause of failed or incomplete reactions.
-
Check Stoichiometry: Ensure you have used a slight excess of KSCN (2.1 equivalents) relative to NBS (1.0 equivalent) to drive the formation of the active electrophile.[1]
-
Increase Reaction Time: While the reaction is reported to be fast (20 min), reaction times can vary based on the exact temperature and scale. Continue to monitor the reaction by TLC for up to an hour. If no further change is observed, other factors are likely at play.
-
Slight Warming (Use with Caution): While room temperature is optimal, gentle warming to 35-40 °C can sometimes push a sluggish reaction to completion. However, this increases the risk of side products, so it should be a last resort and monitored very carefully.
Q8: What is the best procedure for purifying the this compound product?
A8: Silica gel column chromatography is the most effective method for obtaining a high-purity product, as it efficiently separates the desired compound from unreacted starting materials, succinimide byproduct, and any minor side products.[1]
-
Stationary Phase: Silica gel (60-120 mesh is standard).
-
Mobile Phase (Eluent): A non-polar/polar solvent mixture is ideal. A starting point of 10:1 Hexane:Ethyl Acetate is recommended.[1] You can adjust the polarity based on your TLC results to achieve good separation (Rf of the product should ideally be ~0.3-0.4).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and carefully load it onto the top of the column.
-
Elute with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Q9: My final product is discolored (yellow or brown). How can I obtain the pure, creamy white solid?
A9: Discoloration is almost always due to trace amounts of oxidized, polymeric impurities.
-
Charcoal Treatment during Recrystallization: If the discoloration is minor, a recrystallization step (as described in Q4) with the addition of a small amount of activated charcoal to the hot solution can be very effective. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
-
Thorough Chromatography: Ensure your column chromatography is performed carefully. The colored impurities often stick strongly to the baseline or move very slowly on the column. Make sure to elute until all the desired product is off the column before flushing with a more polar solvent, which might wash out some of the colored material.
-
Start with Pure Materials: The best way to prevent a colored product is to start with a colorless or very pale yellow 3,5-dichloroaniline. If your starting material is already dark, purify it before starting the reaction.
References
-
An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link][1]
-
Influence of Temperature and Pressure on Thiocyanate Stability. Patsnap Eureka. [Link][7]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link][2]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. [Link][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Influence of Temperature and Pressure on Thiocyanate Stability [eureka.patsnap.com]
Technical Support Center: Electrophilic Thiocyanation of 3,5-Dichloroaniline
Welcome to the technical support guide for the electrophilic thiocyanation of 3,5-dichloroaniline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important transformation. Aryl thiocyanates are invaluable synthetic intermediates, serving as precursors to a wide range of sulfur-containing compounds with applications in pharmaceuticals and agrochemicals.[1][2]
The introduction of a thiocyanate (-SCN) group onto the 3,5-dichloroaniline scaffold proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] The amino group (-NH₂) is a powerful activating, ortho, para-directing group, while the two chlorine atoms are deactivating groups.[4][5] The interplay of these electronic effects directs the incoming electrophile predominantly to the C4 (para) position, which is sterically and electronically favored. However, like many chemical reactions, this process is not without its challenges. The formation of undesired side products can complicate purification, reduce yields, and consume valuable starting materials.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analysis shows a significant amount of a di-thiocyanated product. What is the cause and how can I prevent it?
A: The formation of a di-thiocyanated species, likely 2,4-dithiocyanato-3,5-dichloroaniline, occurs when the mono-thiocyanated product undergoes a second electrophilic substitution. Although the thiocyanate group is electron-withdrawing, the aniline ring remains sufficiently activated by the amino group to react further, especially if excess electrophile is present.
Primary Cause:
-
Excess Thiocyanating Reagent: Using a significant excess of the thiocyanating agent is the most common reason for over-thiocyanation.[6]
Troubleshooting & Optimization Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of your thiocyanating agent (e.g., N-thiocyanatosuccinimide (NTS) or the limiting reagent in an in situ generation system like NBS/KSCN).
-
Controlled Reagent Addition: Add the thiocyanating agent slowly or portion-wise to the solution of 3,5-dichloroaniline. This maintains a low instantaneous concentration of the electrophile, favoring the mono-substitution reaction.
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Lower temperatures decrease the rate of the second, less favorable substitution more significantly than the first.[6]
Q2: During the reaction, a dark, insoluble material crashed out of the solution. What is this and is my experiment salvageable?
A: This is a common issue when working with anilines and is typically indicative of polymerization. This can happen via two main pathways: polymerization of the aniline substrate or polymerization of the thiocyanogen electrophile.
Potential Causes & Solutions:
-
Cause A: Oxidative Polymerization of Aniline
-
Explanation: Many thiocyanation methods employ an oxidizing agent (e.g., ammonium persulfate, Oxone) to generate the electrophile from a thiocyanate salt.[7] Anilines are susceptible to oxidation, which can lead to the formation of colored, high-molecular-weight polyaniline-like structures.[7][8]
-
Solution:
-
Use a Milder Reagent System: Switch to a non-oxidative thiocyanating agent or a system with a milder oxidant. A common and effective method is the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN), which generates the electrophile in situ without harsh oxidants.[1][2]
-
Maintain Low Temperatures: Perform the reaction at low temperatures (e.g., 0 °C) to suppress the rate of oxidative side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent air oxidation.
-
-
-
Cause B: Polymerization of Thiocyanogen
-
Explanation: The electrophilic species, thiocyanogen ((SCN)₂), is known to polymerize, especially at elevated temperatures, forming a characteristic yellow, insoluble solid known as parathiocyanogen.[6]
-
Solution:
-
Strict Temperature Control: Maintain a low and consistent reaction temperature (0 °C to room temperature is strongly advised).[6]
-
In Situ Generation: Use reagent systems that generate the electrophile in situ so that it is consumed by the aniline as it is formed, keeping its standing concentration low.
-
-
Q3: I've isolated a product with the correct mass, but its spectroscopic data (e.g., IR, NMR) is inconsistent with the desired aryl thiocyanate. Could it be an isothiocyanate?
A: Yes, this is a distinct possibility. Aryl thiocyanates (Ar-S-C≡N) can rearrange under certain conditions to form the more thermodynamically stable aryl isothiocyanates (Ar-N=C=S).[6]
Primary Causes:
-
Thermal Stress: The isomerization is often promoted by heat.
-
Prolonged Reaction Time: Leaving the reaction to stir for longer than necessary can provide the opportunity for this rearrangement to occur.
-
Catalysis: Excess thiocyanate ions in the reaction mixture can act as a catalyst for the isomerization.[6]
Troubleshooting & Optimization Protocol:
-
Minimize Reaction Time: Use TLC or LC-MS to determine the point of completion and work up the reaction promptly.
-
Avoid High Temperatures: Maintain a low reaction temperature during the reaction and avoid excessive heat during work-up and purification (e.g., use rotary evaporation at low temperatures).
-
Prompt Purification: Isolate the product as quickly as possible after the reaction is complete to remove any potential catalysts for isomerization.[6]
Q4: My product mixture contains a heterocyclic impurity, which I suspect is a benzothiazole derivative. How is this forming?
A: This side product arises from an initial ortho-thiocyanation followed by an intramolecular cyclization. While substitution is heavily favored at the para-position, a small amount of substitution can occur at the C2 or C6 positions. The proximate amino group can then act as a nucleophile, attacking the electrophilic carbon of the newly installed thiocyanate group to form a 2-amino-4,6-dichlorobenzothiazole.[8]
Primary Cause:
-
Lack of Complete Regioselectivity: While the directing groups strongly favor para substitution, ortho substitution is a competing minor pathway.[4]
Troubleshooting & Optimization Protocol:
-
Solvent and Temperature Screening: The regioselectivity of electrophilic aromatic substitutions can be sensitive to solvent polarity and temperature. A systematic screen of conditions may reveal a set of parameters that maximizes the para:ortho ratio.
-
Lewis Acid Catalysis: The use of a mild Lewis acid catalyst can sometimes enhance regioselectivity by coordinating to the reactants and influencing the transition state geometry.[9] However, care must be taken as strong Lewis acids can also complex with the amine, deactivating the ring.[10]
-
Purification: In cases where this side product cannot be completely eliminated, careful chromatographic purification is required to separate the desired linear product from the cyclized isomer.
Data & Workflow Summaries
Troubleshooting Summary Table
| Observed Side Product | Potential Cause(s) | Recommended Action(s) | Key Parameters to Control |
| Di-thiocyanated Product | Excess thiocyanating agent. | Use 1.0-1.1 eq. of reagent; add reagent slowly; monitor reaction closely. | Stoichiometry, Temperature |
| Polymerization (Dark Solid) | Harsh oxidizing conditions; High temperature causing (SCN)₂ polymerization. | Use milder reagents (e.g., NBS/KSCN); maintain low temperature (0 °C). | Reagent Choice, Temperature |
| Isothiocyanate Isomer | High temperature; Prolonged reaction time. | Keep reaction/work-up temperature low; work up promptly upon completion. | Temperature, Time |
| Benzothiazole Derivative | Competing ortho-substitution pathway followed by cyclization. | Screen solvents/catalysts to improve regioselectivity; purify carefully. | Solvent, Catalyst, Temperature |
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the potential pathways leading to common side products.
Caption: Desired reaction pathway for para-thiocyanation.
Caption: Overview of pathways leading to common side products.
Validated Experimental Protocol
This protocol describes a reliable method for the regioselective thiocyanation of 3,5-dichloroaniline using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN), which has been shown to provide good yields and selectivity for various anilines.[1][2]
Materials:
-
3,5-Dichloroaniline (1.0 eq.)
-
Potassium thiocyanate (KSCN) (1.2 eq.)
-
N-Bromosuccinimide (NBS) (1.1 eq.)
-
Ethanol (or Methanol) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline (1.0 eq.) and potassium thiocyanate (1.2 eq.).
-
Dissolution: Add ethanol (approx. 0.1 M concentration) and stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
NBS Addition: Slowly add N-bromosuccinimide (1.1 eq.) to the cooled solution in small portions over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the 3,5-dichloroaniline spot is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-thiocyanato-3,5-dichloroaniline.
References
-
Shaikh, A. L., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI Chemistry. [Link]
-
ResearchGate. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. ResearchGate. [Link]
-
de Souza, R. O. M. A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]
-
IJRAR. (2022). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews. [Link]
-
ResearchGate. (2025). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. [Link]
-
ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]
-
Chemistry LibreTexts. (2023). Addition of Lewis Acids (Electrophilic Reagents). Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijrar.org [ijrar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
How to avoid byproduct formation in thiocyanatoaniline synthesis
<Technical Support Center: Thiocyanatoaniline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thiocyanatoaniline synthesis. This guide is designed to provide in-depth, field-proven insights into one of the more nuanced electrophilic aromatic substitution reactions. We understand that synthesizing these valuable building blocks can be challenging, with byproduct formation often compromising yield and purity. This resource moves beyond simple protocols to explain the causality behind common issues, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the thiocyanatoaniline synthesis in a practical Q&A format.
Issue 1: My reaction mixture is turning into a dark, tar-like polymer.
Q: I'm observing significant polymerization and the formation of a black or brown insoluble sludge in my reaction. What's causing this, and how can I prevent it?
A: This is a classic issue of oxidative polymerization of the aniline starting material or the product. Aniline and its derivatives are highly susceptible to oxidation, which initiates a chain reaction leading to the formation of polyaniline, a complex and deeply colored polymer.[1][2] The thiocyanato group can also participate in side reactions under harsh conditions.
Root Causes & Mechanistic Insight:
-
Oxidant Activity: Many thiocyanation methods employ an oxidant (e.g., N-bromosuccinimide (NBS), ammonium persulfate, H₂O₂) to generate an electrophilic "SCN+" equivalent from a thiocyanate salt (like KSCN or NH₄SCN).[3][4] If not controlled, this oxidant can also oxidize the electron-rich aniline ring, forming radical cations that initiate polymerization.[1]
-
High Temperature: Exothermic reactions or excessive heating can accelerate both the desired reaction and the undesired oxidative side reactions. Polymerization of aniline is known to be promoted at higher temperatures.[2]
-
Acidic Conditions: While many syntheses are performed in acidic media like acetic acid, highly acidic conditions can lead to the formation of anilinium ions.[1][5][6] While this can sometimes suppress polymerization by reducing the nucleophilicity of the aniline, it can also affect the desired reaction rate.
Step-by-Step Mitigation Protocol:
-
Temperature Control (Critical): Maintain a low and consistent temperature. For reactions involving the in-situ generation of the electrophile (e.g., with bromine or NBS), it is crucial to perform the addition of the oxidant dropwise to a cooled solution (typically below 20°C, and often as low as 0-5°C) to manage the exotherm.[5][6][7]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents. This minimizes contact with atmospheric oxygen, a key contributor to oxidative polymerization.
-
Control Reagent Stoichiometry: Use a minimal effective amount of the oxidant. A slight excess of the thiocyanate salt relative to the oxidant can sometimes be beneficial to ensure the oxidant is consumed in the desired pathway.[3]
-
Quenching the Reaction: If you suspect polymerization is occurring, the reaction can sometimes be halted by adding a quencher like methanol or acetone, which will precipitate the polymer and stop the chain reaction.[8] However, this is a salvage measure, and prevention is far more effective.
Issue 2: My primary product is the isothiocyanate isomer, not the desired thiocyanate.
Q: Spectroscopic analysis (IR, NMR) of my product shows the characteristic isothiocyanate (-N=C=S) signals instead of the thiocyanate (-S-C≡N) I was targeting. Why is this rearrangement happening?
A: The isomerization of thiocyanates to the thermodynamically more stable isothiocyanates is a well-documented rearrangement. This process is often thermally induced but can also be catalyzed by various factors.[9][10]
Root Causes & Mechanistic Insight:
-
Thermal Stress: Heating is the most common driver for this rearrangement. The activation barrier for the 1,3-shift of the organic group from the sulfur to the nitrogen atom can be overcome with thermal energy.[9][11]
-
Reaction Conditions: Certain solvents or catalysts can facilitate the rearrangement. The mechanism can involve the formation of a tight ion pair or a concerted intramolecular shift.[9]
-
Reaction Type: Some synthetic routes, particularly those involving acyl halides and thiocyanate salts, are known to directly yield acyl isothiocyanates as the major product, as they are significantly more stable than their thiocyanate counterparts.[11] While this is less common for aromatic thiocyanates, it highlights the inherent tendency for this isomerization.
Step-by-Step Mitigation Protocol:
-
Strict Temperature Management: Avoid high temperatures during both the reaction and the workup. If purification requires distillation, use vacuum distillation to lower the boiling point and minimize thermal exposure.
-
Solvent Choice: In some cases, non-polar solvents have been shown to suppress ionization pathways that might facilitate the rearrangement.[9] However, solvent choice must be balanced with the solubility of the reagents.
-
Mild Reaction Conditions: Employ modern, milder thiocyanation methods that operate at or below room temperature. For example, using N-bromosuccinimide (NBS) and KSCN in ethanol can provide excellent yields of the desired thiocyanate at room temperature, minimizing the risk of thermal rearrangement.[3]
Issue 3: I'm getting significant amounts of di-substituted and other regioisomers.
Q: My reaction is not selective for the desired para-thiocyanatoaniline. I'm observing a mixture of ortho and di-substituted byproducts on my TLC plate and in my NMR spectrum. How can I improve regioselectivity?
A: This is a common challenge in electrophilic aromatic substitution (EAS) with highly activated rings like aniline. The powerful electron-donating amino group (-NH₂) strongly activates the ortho and para positions, making the ring susceptible to multiple substitutions.[12][13]
Root Causes & Mechanistic Insight:
-
High Reactivity of Aniline: The -NH₂ group is one of the strongest activating groups in EAS. This high reactivity can make it difficult to stop the reaction after a single substitution.[14]
-
Stoichiometry and Local Concentration: Adding the electrophile too quickly can create localized areas of high concentration, increasing the probability of a second substitution on the already-formed, and still activated, monothiocyanated product.
-
Reaction Conditions: The choice of solvent and catalyst can influence the steric and electronic environment of the reaction, thereby affecting the ortho/para ratio and the extent of di-substitution.[15]
Step-by-Step Mitigation Protocol:
-
Control Stoichiometry: Use the aniline as the limiting reagent. A slight excess of the thiocyanating agent is often used, but a large excess should be avoided. A 1:1 molar ratio of aniline to the electrophilic thiocyanating species is a good starting point.[16]
-
Slow Reagent Addition: Add the electrophile or the oxidant (if generating the electrophile in situ) slowly and dropwise to the solution of aniline. This maintains a low concentration of the electrophile and favors monosubstitution.[5]
-
Use of Protecting Groups (Advanced Strategy): To enforce para-selectivity and prevent di-substitution, the high reactivity of the amino group can be temporarily moderated.
-
Acylation: Acetylate the aniline to form acetanilide. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group. Perform the thiocyanation on the acetanilide and then hydrolyze the acetyl group to regenerate the amino functionality.
-
-
Solvent Effects: Polar solvents can stabilize the charged intermediate (arenium ion) formed during EAS, which can sometimes influence selectivity.[15] Acetic acid and ethanol are commonly used and have been shown to give good results.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is the best general method for preparing 4-thiocyanatoaniline with high purity? A1: One of the most efficient and eco-friendly modern methods involves using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol at room temperature.[3] This method avoids harsh oxidants and high temperatures, directly addressing the main causes of byproduct formation. The reaction proceeds by the in situ generation of an electrophilic thiocyanate precursor.[3]
Q2: How does the choice of solvent impact my reaction? A2: The solvent plays a crucial role in solubilizing reactants and stabilizing intermediates. Polar solvents like ethanol or acetic acid are often preferred because they can facilitate the formation of the electrophilic species and stabilize the charged arenium ion intermediate common in EAS reactions.[3][15] However, for rearrangements, less polar solvents might be advantageous.[9] The choice should be based on the specific thiocyanation reagent system being used.
Q3: Can I use the Sandmeyer reaction to synthesize thiocyanatoanilines? A3: Yes, the Sandmeyer reaction is a viable, though more complex, route.[17][18] It involves diazotization of the aniline (conversion of the -NH₂ group to a diazonium salt, -N₂⁺), followed by displacement with a thiocyanate salt, often catalyzed by a copper(I) salt.[18][19] This method is particularly useful for synthesizing substitution patterns not easily accessible through direct EAS. However, careful control of the diazotization temperature (0-5°C) is critical to prevent the diazonium salt from decomposing into phenol.[7]
Q4: How can I confirm the identity of my product and distinguish it from the isothiocyanate byproduct? A4: Spectroscopic methods are essential:
-
Infrared (IR) Spectroscopy: Thiocyanates (-SCN) show a sharp, strong C≡N stretch around 2140-2175 cm⁻¹. Isothiocyanates (-NCS) exhibit a very strong, broad, and characteristic asymmetric stretch around 2040-2140 cm⁻¹.
-
¹³C NMR Spectroscopy: The carbon of the thiocyanate group appears around 110-115 ppm. The carbon of the isothiocyanate group is significantly further downfield, typically in the 125-140 ppm range.
Data & Protocols
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Effect on Desired Product | Impact on Byproduct Formation | Reference |
| Temperature | Low (0-25 °C) | Generally favors clean reaction. | Minimizes polymerization and thermal rearrangement to isothiocyanate. | [5][20] |
| High (> 50 °C) | May increase rate but often lowers isolated yield. | Significantly increases risk of polymerization and isothiocyanate formation. | [2][11] | |
| Oxidant | Stoichiometric (e.g., NBS) | High yield when controlled. | Excess can lead to oxidative polymerization of aniline. | [3] |
| Harsh (e.g., Br₂ in excess) | Can decrease yield due to side reactions. | Promotes polymerization and potential ring bromination. | [5] | |
| Solvent | Polar Protic (e.g., EtOH) | Good solubility and reaction rates. | Generally provides clean reactions for modern methods. | [3] |
| Acetic Acid | Common solvent, effective for many protocols. | Can promote formation of anilinium ion, affecting reactivity. | [6][13] | |
| Non-polar | May be used in specific cases. | Can suppress ionization pathways, potentially reducing rearrangement. | [9] |
Optimized Protocol: Selective Synthesis of 4-Thiocyanatoaniline
This protocol is based on the mild and efficient method reported by Maddila et al.[3]
Materials:
-
Aniline (1.0 mmol)
-
Potassium thiocyanate (KSCN) (2.1 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Ethanol (EtOH) (10 mL)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add potassium thiocyanate (2.1 mmol).
-
Stir the resulting mixture vigorously at room temperature (~27 °C) for 5 minutes. You will observe the formation of a slurry as the electrophilic thiocyanating agent is generated in situ.
-
To this mixture, add aniline (1.0 mmol) dropwise with continued stirring.
-
Allow the reaction to stir at room temperature for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the aniline spot), concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and extract the product into ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure 4-thiocyanatoaniline.
Visualizing the Chemistry
Diagram 1: Troubleshooting Logic for Byproduct Formation
This flowchart outlines a systematic approach to diagnosing and solving common issues during thiocyanatoaniline synthesis.
Caption: Troubleshooting workflow for byproduct formation.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the desired reaction pathway versus common side reactions.
Caption: Desired vs. undesired reaction pathways.
References
-
Maddila, S., et al. (2022). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Available at: [Link]
-
Gleiter, R., et al. (2013). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates... ACS Publications. Available at: [Link]
-
Kshirsagar, U. A., et al. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Publishing. Available at: [Link]
-
Pore, D. M., et al. (2014). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H₂O. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitro-4-thiocyanatoaniline. Available at: [Link]
-
Reyes-García, E. Y., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Available at: [Link]
-
Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Available at: [Link]
-
ResearchGate. (2015). How can I temporarily stop the polymerization of aniline? Available at: [Link]
-
ProQuest. (n.d.). A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT. Available at: [Link]
-
ResearchGate. (2013). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates... Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 2-Nitro-4-thiocyanoaniline. Available at: [Link]
-
ResearchGate. (2019). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Available at: [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Available at: [Link]
-
Wakamatsu, K., et al. (2000). Electron-transfer induced rearrangement of thiocyanate to isothiocyanate. ElectronicsAndBooks. Available at: [Link]
-
ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Available at: [Link]
-
NIH. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
-
ResearchGate. (2021). Efficient thiocyanation of phenols and anilines in the CeBr3 / H2O2 system. Available at: [Link]
-
ResearchGate. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. Available at: [Link]
-
SlidePlayer. (2020). Aromatic Electrophilic substitution. Available at: [Link]
-
MDPI. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
ResearchGate. (2022). Previous reports on the thiocyanation of aromatic amines. Available at: [Link]
-
Canadian Science Publishing. (2011). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Interfacial Polymerization of Aniline. Available at: [Link]
-
ResearchGate. (2006). Synthesis of Aryl Thiocyanates using Al2O3/MeSO3H (AMA) as a Novel Heterogeneous System. Available at: [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Available at: [Link]
-
NIH. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Available at: [Link]
-
RSC Publishing. (1997). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]
- 10. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. lkouniv.ac.in [lkouniv.ac.in]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sandmeyer Reaction [organic-chemistry.org]
- 19. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 3,5-Dichloro-4-thiocyanatoaniline
Welcome to the technical support center for the synthesis of 3,5-dichloro-4-thiocyanatoaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient synthesis. Our focus is on providing practical, experience-driven advice to overcome common challenges encountered in the laboratory.
I. Overview of the Synthesis
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 3,5-dichloroaniline. The second, crucial step is the regioselective electrophilic thiocyanation of this precursor to yield the final product. This guide will cover both stages in detail, with a focus on optimizing reaction conditions and troubleshooting potential issues.
Overall Synthesis Workflow
Caption: General two-step synthesis workflow for this compound.
II. Step 1: Synthesis of 3,5-Dichloroaniline (Precursor)
The quality and purity of the starting material, 3,5-dichloroaniline, are paramount for a successful thiocyanation reaction. Several synthetic routes are available, each with its own advantages and disadvantages.
Comparison of Synthetic Routes for 3,5-Dichloroaniline
| Synthetic Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| Route A: Hydrogenation | 3,5-Dichloronitrobenzene | H₂, Pd/C catalyst | Direct, high yield, clean reaction.[1] | Requires specialized hydrogenation equipment. |
| Route B: Dechlorination | 2,3,5,6-Tetrachloroaniline | H₂, Pd/C catalyst, HCl, H₂SO₄ | Utilizes a potentially more accessible starting material.[2] | High pressure and temperature required.[2] |
| Route C: Multi-step from 2,4-Dichloroaniline | 2,4-Dichloroaniline | Br₂, NaNO₂, Ethanol/Isopropanol, NH₃, Catalyst | Starts from a common building block.[3] | Multi-step process can lead to lower overall yield. |
| Route D: From Dichlorobenzenes | Dichlorobenzene | Bromine, AlCl₃, Ammonia, Copper catalyst | Cost-effective starting materials.[4] | Involves isomerization and high-pressure amination.[4] |
Recommendation: For laboratory-scale synthesis where high purity is critical, Route A (Hydrogenation of 3,5-Dichloronitrobenzene) is often the most reliable and straightforward method.[1]
Detailed Protocol: Hydrogenation of 3,5-Dichloronitrobenzene (Route A)
This protocol is a direct and efficient method for producing high-purity 3,5-dichloroaniline.[1]
Reactants:
-
3,5-Dichloronitrobenzene
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Solvent (e.g., Ethanol, Ethyl acetate)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3,5-dichloronitrobenzene in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of celite.
-
Evaporate the solvent under reduced pressure to obtain the crude 3,5-dichloroaniline.
-
Further purify the product by recrystallization or distillation if necessary.
III. Step 2: Electrophilic Thiocyanation of 3,5-Dichloroaniline
This step introduces the thiocyanate group at the C4 position of the aniline ring. The regioselectivity is directed by the activating amino group to the para-position.
Optimized Protocol for this compound Synthesis
This protocol is based on a highly efficient and eco-friendly method using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN), which has been reported to produce the desired product in high yield.[5][6]
Reactants:
-
3,5-Dichloroaniline
-
Potassium thiocyanate (KSCN)
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Ethanol)
Reaction Conditions:
-
Stoichiometry: A 1:2:1 molar ratio of 3,5-dichloroaniline to KSCN to NBS is recommended for optimal results.[5]
-
Solvent: Ethanol is a green and effective solvent for this reaction.[5]
-
Temperature: The reaction proceeds efficiently at room temperature (approximately 27°C).[5]
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichloroaniline in ethanol.
-
Add potassium thiocyanate to the solution and stir until it is well-dispersed.
-
Slowly add N-bromosuccinimide to the mixture in portions. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Reaction Mechanism
Caption: Proposed mechanism for the thiocyanation of 3,5-dichloroaniline using NBS and KSCN.
The reaction proceeds via the in situ generation of an electrophilic thiocyanating agent, N-thiocyanatosuccinimide, from the reaction of NBS and KSCN.[5] The electron-donating amino group of 3,5-dichloroaniline activates the para-position, which then attacks the electrophilic sulfur of the thiocyanating agent. Subsequent proton abstraction yields the final product.
IV. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Inactive Reagents: NBS can decompose over time. KSCN can absorb moisture. | Use freshly opened or properly stored NBS. Ensure KSCN is anhydrous. |
| Incorrect Stoichiometry: An excess or deficit of any reagent can hinder the reaction. | Carefully measure and use the optimized 1:2:1 molar ratio of aniline:KSCN:NBS.[5] | |
| Low Purity of Starting Material: Impurities in the 3,5-dichloroaniline can interfere with the reaction. | Purify the 3,5-dichloroaniline by recrystallization or distillation before use. | |
| Formation of Multiple Products (Isomers) | Reaction Conditions Not Optimized: While the para-product is favored, other isomers can form under suboptimal conditions. | Adhere to the recommended room temperature conditions. Elevated temperatures may lead to side reactions. |
| Alternative Reaction Pathways: Depending on the specific thiocyanating agent used, different mechanisms may compete. | The NBS/KSCN system is highly regioselective for the para-position in anilines.[5] | |
| Product is a dark, oily residue instead of a solid | Presence of Impurities: Polymeric byproducts or unreacted starting materials can prevent crystallization. | Purify the crude product using column chromatography on silica gel. |
| Residual Solvent: Incomplete removal of the extraction solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| Difficulty in Purifying the Final Product | Similar Polarity of Product and Byproducts: Co-elution during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective. |
V. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the thiocyanation of 3,5-dichloroaniline using the optimized protocol? A1: With the optimized conditions using NBS and KSCN in ethanol, a high yield of this compound can be expected.[5]
Q2: Are there any safety precautions I should be aware of? A2: Yes. 3,5-Dichloroaniline is toxic and corrosive.[3] N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡N stretch of the thiocyanate group.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[7][8]
Q4: Can I use other thiocyanating agents? A4: While other thiocyanating agents exist, such as ammonium thiocyanate with an oxidizing agent, the NBS/KSCN system is highly effective and proceeds under mild, environmentally friendly conditions.[5][9][10]
Q5: What are common side products in this reaction? A5: Potential side products can include di-thiocyanated products if the reaction is not properly controlled, or oxidation of the aniline starting material. However, the recommended protocol is optimized to minimize these side reactions.
VI. References
-
Shah, D. B. (2007). Process For Preparation Of 3, 5 Dichloroaniline. Indian Patent Application IN200700046/2007.
-
Li, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(23), 3845. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dichloroaniline. PubChem. [Link]
-
PrepChem. (n.d.). Synthesis of 3,5-dichloroaniline. [Link]
-
CN103102276A - Method for preparing 3,5-dichloroaniline. (2013). Google Patents.
-
Antony, A., et al. (2023). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Chemistry, 5(2), 762-774. [Link]
-
Antony, A., et al. (2023). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. ResearchGate. [Link]
-
de la Torre, J. C., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32595-32604. [Link]
-
de la Torre, J. C., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 4. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3,5-Dichloro-4-thiocyanatoaniline
Welcome to the technical support guide for the purification of crude 3,5-Dichloro-4-thiocyanatoaniline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to achieve high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification workflow.
The synthesis of aryl thiocyanates, while often straightforward, can result in a variety of impurities that complicate downstream applications.[1] This guide provides a structured approach to identifying and removing these impurities, ensuring the integrity of your final compound.
Anticipated Impurity Profile
Understanding the potential impurities is the first step in designing an effective purification strategy. A common route to this compound is the direct electrophilic thiocyanation of 3,5-dichloroaniline. Based on this synthetic pathway, the following impurities can be anticipated:
| Impurity Name | Structure | Probable Origin | Recommended Analytical Detection |
| 3,5-Dichloroaniline (Starting Material) | Incomplete reaction. | TLC, GC-MS, LC-MS | |
| Isomeric Thiocyanatoanilines | (e.g., 2-thiocyanato isomer) | Lack of complete regioselectivity during thiocyanation. | TLC, LC-MS, ¹H NMR |
| 3,5-Dichloro-isothiocyanatoaniline | Isomerization of the thiocyanate product, often catalyzed by heat or nucleophiles.[2] | IR Spectroscopy (strong band ~2100 cm⁻¹), LC-MS | |
| Oxidized/Polymeric Byproducts | (Complex mixture) | Air oxidation of the aniline functional group, leading to colored impurities.[3] | Visual Inspection (color), TLC (baseline material) |
| Hydrolysis Products (e.g., 3,5-Dichloro-4-hydroxyaniline) | Hydrolysis of the thiocyanate group during aqueous workup or on wet silica gel.[2] | LC-MS | |
| Reagent-Derived Byproducts | (Varies) | Residuals or byproducts from the thiocyanating agent (e.g., from (SCN)₂ or KSCN/Oxidant systems). | TLC, ¹H NMR |
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily solid. What is the likely cause and the best first step?
A1: A dark or discolored appearance in crude anilines is almost always due to the formation of oxidized, often polymeric, impurities.[3] These are typically highly polar and can interfere with crystallization.
Causality: The electron-rich amino group is susceptible to air oxidation, a process that can be accelerated by trace metals or light.
Recommended First Step: Before attempting recrystallization or chromatography, perform an activated carbon treatment. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane), add 5-10 wt% of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This process is highly effective at adsorbing the highly colored, polar impurities that can inhibit crystallization and streak on silica gel columns.
Q2: How do I select an appropriate solvent system for recrystallization?
A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. For this compound, which is a moderately polar compound, a single or binary solvent system is usually effective.
Experimental Logic:
-
Polarity Matching: Start with solvents of intermediate polarity. Alcohols (ethanol, isopropanol) or esters (ethyl acetate) are good starting points.
-
Solubility Testing: In a small test tube, add ~20-30 mg of your crude material and add the chosen solvent dropwise.
-
If it dissolves readily at room temperature, the solvent is too good; the compound will not crystallize out.
-
If it is poorly soluble even when heated, the solvent is not suitable.
-
If it dissolves upon heating and forms a precipitate upon cooling, you have a promising candidate.
-
-
Binary Systems: If a single solvent is not ideal, use a binary "solvent/anti-solvent" pair. A common and effective choice is Ethanol/Water . Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to clarify and then allow it to cool slowly.[4]
Q3: When is column chromatography the preferred method of purification?
A3: Column chromatography is necessary when dealing with impurities that have very similar solubility profiles to the desired product, making separation by recrystallization ineffective.[1]
Key Scenarios:
-
Isomeric Impurities: Isomers often have nearly identical solubilities.
-
Unreacted Starting Material: If the starting material (3,5-dichloroaniline) is present in significant amounts and co-crystallizes with the product.
-
Multiple Impurities: When the crude mixture contains several byproducts.
Self-Validation: A simple TLC analysis can validate this choice. If you can find a solvent system (e.g., Hexane/Ethyl Acetate) that shows good separation between your product spot and the impurity spots (ΔRf > 0.2), column chromatography will be successful.
Q4: How stable is the thiocyanate functional group during purification?
A4: The aryl thiocyanate group is generally stable under standard purification conditions (recrystallization, silica gel chromatography). However, it can be sensitive to certain conditions:
-
Strong Nucleophiles: Can displace the thiocyanate group.
-
Strong Acids/Bases: Can promote hydrolysis, especially at elevated temperatures.
-
Prolonged Exposure to Silica Gel: While generally stable, very sensitive compounds can sometimes degrade on acidic silica gel. If you suspect this, you can use deactivated (neutral) silica gel or alumina.
-
Isomerization: As mentioned, conversion to the isothiocyanate isomer can occur, particularly with heat.[2] Use the lowest effective temperatures for dissolution during recrystallization and avoid unnecessarily long heating times.
Purification & Troubleshooting Workflow
The following diagram outlines a logical workflow for purifying crude this compound, incorporating troubleshooting decision points.
Caption: General purification strategy for this compound.
Troubleshooting Guide
Problem: My product is an oil or fails to crystallize after recrystallization.
-
Probable Cause 1: Residual Solvent. The solvent used for dissolution (e.g., ethanol) may not have been fully evaporated, or too much was used, keeping the product in solution.
-
Solution: Concentrate the solution further under reduced pressure to remove excess solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
-
Probable Cause 2: High Impurity Load. Significant amounts of impurities can suppress the crystal lattice formation of the desired compound, resulting in an "oiling out" phenomenon.
-
Solution: The material is not pure enough for recrystallization. You must first perform a column chromatography purification to remove the bulk of the impurities and then recrystallize the resulting cleaner material.
-
Problem: After column chromatography, my product fractions are still contaminated with starting material.
-
Probable Cause 1: Poor Separation. The chosen eluent system does not provide adequate separation (ΔRf is too small). 3,5-dichloroaniline is less polar than the thiocyanated product, but if the eluent is too polar, they will travel too closely together.
-
Solution: Re-optimize your eluent system using TLC. Decrease the polarity (e.g., move from 3:1 Hex/EtOAc to 5:1 or 7:1 Hex/EtOAc) to increase the separation between the product and the less polar starting material.
-
-
Probable Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of silica gel. This leads to broad, overlapping bands.
-
Solution: Use a larger column with more stationary phase. A general rule of thumb is a silica-to-crude-material mass ratio of at least 50:1.
-
Problem: The yield from recrystallization is very low.
-
Probable Cause 1: Product is too soluble in the cold solvent. Even at low temperatures, a significant amount of product remains dissolved in the mother liquor.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath for at least 30-60 minutes to maximize precipitation. If the yield is still low, your chosen solvent is likely too effective. Re-evaluate your solvent choice or use a binary system with a higher proportion of the anti-solvent (e.g., more water in an ethanol/water system).
-
-
Probable Cause 2: Premature Crystallization. The product crystallized out during a hot filtration step intended to remove insoluble impurities.
-
Solution: Ensure all glassware (funnel, receiving flask) is pre-heated. Use a slight excess of hot solvent to ensure the product remains dissolved during the brief filtration step.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is a self-validating system for removing impurities with significantly different polarities than the target compound.
-
Dissolution: Place the crude this compound (~1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (~5-10 mL) while swirling and gently heating in a water bath until the solid completely dissolves. Rationale: Using the minimal volume of hot solvent is critical for maximizing recovery.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (~50 mg). Swirl and gently reheat for 2-3 minutes. Rationale: Activated carbon has a high surface area that adsorbs colored polymeric impurities.
-
Hot Filtration (If Necessary): If carbon was added or if insoluble particulates are visible, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution into the clean, hot flask. Rinse the original flask and filter paper with a small amount of hot ethanol.
-
Induce Crystallization: To the clear, hot filtrate, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy (the cloud point). This indicates saturation. Add 1-2 more drops of hot ethanol to redissolve the precipitate and ensure a homogeneous solution for slow crystal growth. Rationale: Slow cooling from a solution just at its saturation point promotes the formation of larger, purer crystals.
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature undisturbed. Then, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. The final product should be a pale-colored solid.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to separate compounds with closer polarities, such as isomeric impurities or starting material.
-
TLC Analysis & Solvent Selection: Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1). The ideal eluent system will give the product an Rf value of ~0.3-0.4 and show clear separation from impurities. Rationale: An Rf in this range provides optimal resolution and a reasonable elution time.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh). A typical loading is a 50:1 to 100:1 ratio of silica gel to crude material by mass. Pack the column as a slurry in the chosen eluent system, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column. Rationale: Dry loading often results in sharper bands and better separation.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a flask bulb or regulated air/nitrogen). Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions on the same plate.
-
Fraction Pooling & Concentration: Once the product begins to elute, analyze the fractions by TLC. Combine all fractions that contain the pure product (and only the product).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
References
-
PrepChem. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
-
PrepChem. (n.d.). Preparation of 3,5-dichloro-4-hydroxyphenyl thiocyanate. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Thiocyanatoaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
-
de Oliveira, B. G., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(51), 33267–33276. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]
-
Valentovic, M. A., et al. (2021). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. Toxics, 9(1), 6. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]
-
de Oliveira, B. G., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Published article available at [Link]
Sources
Troubleshooting low reactivity of 3,5-Dichloro-4-thiocyanatoaniline in labeling experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for 3,5-Dichloro-4-thiocyanatoaniline. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during labeling experiments. As application scientists with extensive field experience, we understand that achieving optimal and reproducible results is paramount. This resource moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users. We have structured this as a series of questions and answers to help you quickly identify and solve problems related to low reactivity and inconsistent labeling.
Q1: My labeling efficiency with this compound is significantly lower than expected. What is the primary cause?
Low labeling efficiency is the most frequently encountered problem. The root cause typically falls into one of three categories: (1) Sub-optimal reaction conditions, (2) Issues with reagent or protein integrity, or (3) Inaccurate assessment of labeling.
The reactivity of the thiocyanate (-SCN) group in this compound is primarily directed towards nucleophilic thiol groups (sulfhydryls) present in cysteine residues.[1] The reaction forms a sulfenyl thiocyanate linkage (Protein-S-SCN-R).[1] Therefore, successful labeling is critically dependent on the availability of a deprotonated, nucleophilic thiol (a thiolate anion, R-S⁻) on your target protein.
Below is a logical workflow to diagnose the issue.
Q2: What are the optimal reaction conditions (pH, buffer, temperature) for labeling with this compound?
This is a critical question, as the reaction chemistry is highly dependent on these parameters. Unlike isothiocyanates that target amines at high pH (9.0-11.0)[2], this thiocyanate reagent requires conditions that favor the cysteine thiolate anion.
pH: The pKa of a typical cysteine thiol group in a protein is ~8.3-8.6. To ensure a sufficient population of the reactive thiolate form (R-S⁻), the reaction pH should be maintained between 7.5 and 8.5 . At pH values below 7.0, the thiol is protonated (R-SH) and significantly less nucleophilic, leading to drastically reduced reaction rates. Conversely, at very high pH (>9.0), you risk side reactions with other residues like lysine, although this is less pronounced than with isothiocyanates.
Buffer Selection: Avoid buffers containing nucleophilic species, as they can compete with the protein for the labeling reagent.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, Borate buffer.
-
Buffers to Avoid: Tris (contains a primary amine), Glycine (contains an amine).
Temperature and Incubation Time: The reaction typically proceeds efficiently at room temperature (20-25°C). Incubation for 1-2 hours is usually sufficient. For proteins that are sensitive to degradation, the reaction can be performed at 4°C, but the incubation time will need to be extended significantly (e.g., overnight).
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Maximizes concentration of reactive thiolate anion (R-S⁻). |
| Buffer System | PBS, HEPES, Borate | Non-nucleophilic; prevents competition with the labeling reagent. |
| Temperature | 4°C to 25°C | Reaction is faster at 25°C; 4°C can be used for sensitive proteins. |
| Reaction Time | 1-2 hours at 25°C; Overnight at 4°C | Allows for reaction completion. Monitor progress if possible. |
| Molar Excess | 10- to 20-fold excess of reagent over protein | Drives the reaction to completion. May need optimization. |
Q3: My this compound stock solution has a yellow/brown tint. Is it still usable?
A colored tint is a strong indicator of degradation. Anilines, including halogenated anilines, are susceptible to oxidation and photodegradation upon exposure to air and light.[3] This degradation can lead to a loss of reactivity and the formation of impurities that may cause non-specific labeling or interfere with your experiment.
Expert Recommendation: For reproducible and reliable results, always use a freshly prepared solution of this compound from a high-purity, solid stock. If you must use a previously prepared solution, it should be colorless. Store solid reagent protected from light in a desiccator. Solutions, if stored, should be in amber vials at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) and used within a short period.
Q4: How do I ensure my protein's cysteine residues are available for labeling?
Cysteine residues can form disulfide bonds (cysteine-cysteine) either within a single protein chain or between different protein subunits. These oxidized cysteines are not available for labeling. Therefore, a reduction step is essential prior to the labeling reaction.
The Role of Reducing Agents:
-
TCEP (Tris(2-carboxyethyl)phosphine): This is the highly recommended reducing agent. TCEP is effective at reducing disulfide bonds, is stable, odorless, and, most importantly, does not contain a thiol group. This means it will not compete with your protein during the labeling reaction.[4]
-
DTT (Dithiothreitol) and β-mercaptoethanol: These are also effective reducing agents but contain thiol groups themselves. If you use them, they must be completely removed from the protein solution before adding the this compound.[5] Failure to do so will result in the reagent reacting with the excess reducing agent instead of your protein, leading to near-zero labeling efficiency. Removal is typically done via a desalting column or spin filtration.
Experimental Protocols
To ensure your experiments are self-validating, we provide these detailed standard operating procedures.
Protocol 1: Standard Cysteine Labeling Procedure
This protocol outlines the essential steps for labeling a protein with this compound.
-
Protein Preparation and Reduction: a. Prepare your protein solution in a suitable non-nucleophilic buffer (e.g., PBS, pH 7.5). b. Add a 10-fold molar excess of TCEP to the protein solution. c. Incubate at room temperature for 1 hour to ensure complete reduction of disulfide bonds. Note: If using DTT, it must be removed at this stage using a desalting column.
-
Reagent Preparation: a. Immediately before use, dissolve solid this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). b. Vortex briefly to ensure it is fully dissolved. The solution should be clear and colorless.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the dissolved reagent to the reduced protein solution. Add the DMSO/DMF solution dropwise while gently vortexing to prevent protein precipitation. The final concentration of organic solvent should ideally be less than 10% (v/v). b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching and Purification: a. (Optional but recommended) Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or N-acetylcysteine to a final concentration of ~10 mM to react with any excess labeling reagent. b. Remove the unreacted label and byproducts from the labeled protein using a desalting column (e.g., G-25) or dialysis, exchanging into your desired storage buffer.
Protocol 2: How to Determine Degree of Labeling (DOL)
Determining the DOL is crucial for confirming the success of your reaction. A common method involves spectrophotometry, assuming the label has a unique absorbance peak separate from the protein's absorbance at 280 nm.
-
Measure Absorbance: a. After purification, measure the absorbance of your labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the this compound label (Aₘₐₓ). Note: You must determine the λₘₐₓ and molar extinction coefficient (ε) for this specific label in your reaction buffer.
-
Calculate Protein Concentration: a. The label will also absorb at 280 nm. You must correct the A₂₈₀ reading. A correction factor (CF) is calculated as: CF = A₂₈₀ of the free label / Aₘₐₓ of the free label. b. Corrected A₂₈₀ = A₂₈₀(measured) - (Aₘₐₓ(measured) × CF) c. Protein Concentration (M) = Corrected A₂₈₀ / ε(protein)
-
Calculate Label Concentration: a. Label Concentration (M) = Aₘₐₓ(measured) / ε(label)
-
Calculate DOL: a. DOL = [Label Concentration] / [Protein Concentration]
The result is the average number of label molecules per protein.
Visualizing Parameter Relationships
The success of your labeling experiment depends on the interplay of several key factors. The diagram below illustrates the causal relationships between these parameters and the final outcome.
References
-
Tivadar, R. I., et al. (2006). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. Journal of Proteome Research, 5(10), 2673-2683. Available from: [Link]
-
Shaik, F., et al. (2023). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molecules, 28(15), 5835. Available from: [Link]
-
Singh, S., et al. (2016). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online, 18(1). Available from: [Link]
-
Chandler, J. D., & Min, E. (2014). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Redox Biology, 2, 424-430. Available from: [Link]
-
Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]
-
Shaaban, M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(26), 14928-14936. Available from: [Link]
-
McKinney, R. M., et al. (1966). A simple method for determining the labeling efficiency of fluorescein isothiocyanate products. Analytical Biochemistry, 14(3), 421-428. Available from: [Link]
-
Getz, E. B., et al. (2011). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 22(10), 2097-2107. Available from: [Link]
-
Boxer, S. G., et al. (2009). Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. Journal of the American Chemical Society, 131(43), 15598-15599. Available from: [Link]
Sources
- 1. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3,5-Dichloro-4-thiocyanatoaniline in aqueous solutions
Welcome to the technical support center for 3,5-Dichloro-4-thiocyanatoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in aqueous solutions. Given the limited direct literature on this specific molecule, this guide synthesizes information from the known chemistry of dichloroanilines and organic thiocyanates to offer chemically sound troubleshooting advice and frequently asked questions.
I. Introduction to the Stability of this compound
This compound is a molecule of interest in various research and development applications. Its structure, featuring a dichloroaniline core and a thiocyanate group, presents unique stability considerations in aqueous environments. The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring and influences the reactivity of both the aniline and thiocyanate functional groups.[1][2] Understanding the potential degradation pathways is crucial for designing robust experiments and ensuring the integrity of your results.
This guide will address common stability issues, provide troubleshooting strategies, and offer protocols for monitoring the integrity of your this compound solutions.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the use of this compound in aqueous solutions.
Q1: My this compound solution is developing a slight color over time. Is it still usable?
A1: The development of color in solutions of aniline derivatives can be an indication of oxidative degradation or polymerization. While minor color changes may not significantly impact all applications, it is a sign of potential compound degradation. For sensitive assays, it is highly recommended to use freshly prepared solutions. If you must use a colored solution, its purity and concentration should be verified by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q2: I am observing a decrease in the concentration of my aqueous stock solution of this compound over a few days, even when stored in the dark. What could be the cause?
A2: A decrease in concentration suggests instability of the compound in your specific aqueous medium. Several factors could be at play:
-
Hydrolysis: The thiocyanate group is susceptible to hydrolysis, which can be influenced by the pH of your solution. Organic thiocyanates can hydrolyze to form thiocarbamates.[3]
-
pH-Dependent Degradation: The stability of both the aniline and thiocyanate groups can be pH-dependent. Extreme pH values (highly acidic or basic) may accelerate degradation.
-
Reaction with Buffer Components: Certain buffer components, especially those with nucleophilic character, could potentially react with the electrophilic carbon of the thiocyanate group.
Q3: What are the optimal storage conditions for aqueous solutions of this compound?
A3: To maximize stability, aqueous solutions should be:
-
Prepared Freshly: Ideally, solutions should be prepared immediately before use.
-
Stored at Low Temperature: If short-term storage is necessary, keep the solution at 2-8°C.
-
Protected from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
pH Controlled: Maintain the pH of the solution in the neutral to slightly acidic range (pH 5-7), unless your experimental conditions require otherwise. Avoid strongly acidic or basic conditions for storage.
-
Inert Atmosphere: For prolonged storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q4: What are the likely degradation products of this compound in an aqueous solution?
A4: Based on the chemistry of related compounds, potential degradation products could include:
-
3,5-Dichloro-4-aminobenzamide: Resulting from the hydrolysis of the thiocyanate group to a thiocarbamate, followed by further transformations.
-
3,5-Dichlorophenol: While less likely for the thiocyanato-substituted aniline, hydrolysis of the amino group, similar to what is seen with 3,5-dichloroaniline, could lead to the formation of the corresponding phenol.[4]
-
Products of Thiocyanate Cleavage: Under certain conditions (e.g., strong oxidation or reduction), the C-S bond of the thiocyanate group could cleave, leading to the formation of 3,5-dichloroaniline and inorganic thiocyanate or its decomposition products like sulfate and cyanide.[3]
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: Degradation of the this compound stock or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare a fresh solution of the compound for each experiment.
-
Verify Concentration: Use a validated analytical method (see Section IV) to confirm the concentration of your stock solution before preparing working solutions.
-
Control Environmental Factors: Ensure that the temperature and light exposure of your experimental setup are consistent between runs.
-
Evaluate Buffer Compatibility: If using a buffer, test for potential interactions by incubating the compound in the buffer for the duration of your experiment and analyzing for degradation.
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use a mass spectrometer (MS) coupled with your liquid chromatography (LC) system to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This can help in the tentative identification of degradation products.
-
Forced Degradation Studies: To confirm if the unexpected peaks are indeed degradation products, perform forced degradation studies. Expose your this compound solution to stress conditions (e.g., high temperature, strong acid, strong base, UV light) and monitor the appearance and growth of the new peaks.
-
Check for Contamination: Run a blank (solvent and buffer without the compound) to rule out contamination from your analytical system or reagents.
-
Issue 3: Poor Solubility or Precipitation in Aqueous Solution
-
Possible Cause: Low intrinsic aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Use of Co-solvents: If your experimental design allows, consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to improve solubility. Be sure to run appropriate vehicle controls.
-
pH Adjustment: The solubility of aniline derivatives can be pH-dependent. Cautiously adjust the pH to see if it improves solubility without causing degradation.
-
Sonication: Gentle sonication can help in dissolving the compound. Avoid excessive heat generation during this process.
-
IV. Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution
This protocol outlines a general procedure to assess the stability of your compound under specific experimental conditions.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration.
-
Prepare your aqueous test solutions (e.g., buffers at different pH values, cell culture media) and spike with the stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
-
Incubation:
-
Divide each test solution into multiple aliquots in appropriate vials (e.g., amber HPLC vials).
-
Incubate the vials under the desired conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition for analysis.
-
-
Analysis:
-
Analyze the samples immediately using a stability-indicating HPLC method (see Protocol 2).
-
Quantify the peak area of the parent compound (this compound) at each time point.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation rate.
-
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the parent compound from its potential degradation products.
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase:
-
A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol) is recommended.
-
The gradient should be optimized to achieve good separation between the parent peak and any degradation product peaks that may form.
-
-
Detection:
-
UV detection at a wavelength where the compound has maximum absorbance is a common choice.
-
For more definitive identification of peaks, an LC-MS system is highly recommended.[5]
-
Table 1: Example HPLC Gradient for Stability Analysis
| Time (min) | % Aqueous (0.1% Formic Acid) | % Acetonitrile |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Note: This is a generic gradient and should be optimized for your specific system and separation needs.
V. Visualization of Potential Degradation Pathways
The following diagram illustrates the plausible degradation pathways of this compound in aqueous solutions based on the known reactivity of its functional groups.
Caption: Potential degradation pathways of this compound.
VI. Logical Workflow for Troubleshooting Stability Issues
The following diagram outlines a logical workflow for addressing stability problems with this compound.
Caption: Troubleshooting workflow for stability issues.
VII. References
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
-
MDPI. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molecules, 29(12), 27. [Link]
-
Gimeno, A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32579–32589. [Link]
-
Wikipedia. (n.d.). Organic thiocyanates. [Link]
-
Semantic Scholar. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene). [Link]
-
Quora. (2021). Chlorobenzene is far less reactive than aniline towards electrophilic substitution reaction although chlorine and nitrogen have the same electronegativity why? [Link]
-
ChemRxiv. (2024). Accessing and Utilizing Thiols in Organic Chemistry. [Link]
-
MDPI. (2022). Paired Electrolysis Enabled Cyanation of Diaryl Diselenides with KSCN Leading to Aryl Selenocyanates. Molecules, 27(15), 4995. [Link]
-
Fiveable. (n.d.). Aryl Thiocyanates Definition. [Link]
-
Dixon, A. E. (1906). XCIV.—The Chemistry of Organic Acid “Thiocyanates” and their Derivatives. Journal of the Chemical Society, Transactions, 89, 892-906. [Link]
-
ATSDR. (1997). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
-
ChemRxiv. (2025). Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano-Thioesters from Cyclic Thioacetals. [Link]
-
ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32579–32589. [Link]
-
Hrncic, M. K., et al. (2023). Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. Water, Air, & Soil Pollution, 234(7), 428. [Link]
-
ChemRxiv. (2025). Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano-Thioesters from Cyclic Thioacetals. [Link]
-
ResearchGate. (2018). Determination of Thiocyanate in Desulfurization Waste Solution by Spectrophotometry. [Link]
-
PubChem. (n.d.). 3,4-Dichloroaniline. [Link]
-
AERU. (n.d.). 3,5-dichloroaniline (Ref: RP32596). [Link]
-
Racine, C. R., et al. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. Toxics, 9(1), 1. [Link]
Sources
Technical Support Center: Impurity Profiling of 3,5-Dichloro-4-thiocyanatoaniline
Welcome to the technical support center for 3,5-Dichloro-4-thiocyanatoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this critical chemical intermediate. Purity is paramount, and understanding the potential impurity landscape is the first step toward robust process control and reliable experimental outcomes.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format, moving from frequently encountered issues to detailed troubleshooting protocols for advanced analytical techniques.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect in my sample of this compound?
The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing aryl thiocyanates is the electrophilic thiocyanation of anilines using a thiocyanate salt (e.g., KSCN, NH₄SCN) and an oxidizing agent (e.g., persulfate, NBS).[1][2] Based on this, the primary impurities to anticipate are:
-
Unreacted Starting Material: 3,5-Dichloroaniline is the most probable impurity. Its presence indicates an incomplete reaction.
-
Isomeric Byproducts: While the thiocyanation of anilines is generally regioselective for the para-position due to the directing effect of the amino group, minor amounts of ortho-isomers (2-thiocyanato-3,5-dichloroaniline) could form.[3]
-
Oxidative Side Products: Aniline derivatives can be susceptible to oxidation, potentially leading to colored polymeric byproducts, especially under harsh reaction conditions.[4]
-
Hydrolysis Products: The thiocyanate group (-SCN) can undergo hydrolysis to a carbamate or other related structures, particularly if exposed to strong acidic or basic conditions during workup or storage.
-
Residual Reagents: Traces of the thiocyanate salt or byproducts from the oxidizing agent may persist after workup.
Q2: My sample of this compound has a pink or brownish tint. What is the likely cause?
Pure this compound should be a white to off-white solid. A pink, brown, or purplish discoloration is often indicative of trace amounts of oxidized aniline species.[4] Anilines are notoriously prone to air oxidation, which can form highly colored quinone-imine type structures. This can occur during synthesis, purification, or prolonged storage with exposure to air and light. While often present in very low concentrations, these impurities are intensely colored and can give a false impression of low overall purity.
Q3: How can I perform a quick, preliminary purity check on my sample?
For a rapid assessment, Thin-Layer Chromatography (TLC) is an invaluable tool.
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A non-polar/polar solvent system like Hexane:Ethyl Acetate (e.g., starting with a 7:3 or 8:2 v/v ratio) is a good starting point.
-
Visualization:
-
UV Light (254 nm): The aromatic rings of the product and many impurities will quench the plate's fluorescence, appearing as dark spots.
-
Staining: A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, such as residual aniline. The product spot may also react, but often with a different intensity or color compared to the more easily oxidized starting material.
-
A single, well-defined spot under UV and after staining suggests good purity. The presence of a spot at a different Rf (retardation factor) that corresponds to a co-spotted standard of 3,5-dichloroaniline would confirm the presence of unreacted starting material.
Q4: What are the recommended storage conditions to prevent degradation of this compound?
To maintain the integrity of the compound, minimize exposure to the three main degradation catalysts: air, light, and heat.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Use an amber glass vial or a clear vial stored in the dark.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Container: Ensure the container has a tight-fitting, secure cap to prevent moisture ingress.
Section 2: Troubleshooting Guide: Chromatographic Analysis (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis. An unexpected peak is a common and critical observation that requires systematic investigation.
Problem: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
Follow this workflow to move from observation to identification. This process is designed to be self-validating at each step.
Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.
Experimental Protocol: Reverse-Phase HPLC-UV Method for Purity Assessment
This protocol provides a robust starting point for analyzing this compound.
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) with dimensions of 2.1 x 50 mm and a particle size of 1.7-1.8 µm is suitable for fast, high-resolution separations.[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 5.0 5 95 6.0 5 95 6.1 70 30 | 8.0 | 70 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: Monitor at 254 nm. Collect full UV spectra (200-400 nm) for peak purity analysis.
-
Sample Preparation: Dissolve the sample in acetonitrile or a 50:50 acetonitrile:water mixture to a concentration of approximately 0.5 mg/mL. Ensure it is fully dissolved.
Causality Behind Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining aromatic compounds like our target molecule and its likely impurities.
-
Formic Acid: Acts as an ion-pairing agent to improve the peak shape of the basic aniline functional group and makes the method compatible with mass spectrometry.[5]
-
Gradient Elution: A gradient from high aqueous to high organic content is necessary to elute the relatively non-polar starting material and the even more non-polar product within a reasonable time, while still providing good separation of any more polar impurities at the beginning of the run.
-
DAD/PDA Detection: This is crucial. It not only quantifies the peak area but also assesses "peak purity" by comparing UV spectra across a single peak. A spectrally pure peak is a strong indicator that it represents a single compound.
Section 3: Troubleshooting Guide: Spectroscopic Characterization
When chromatographic data isn't enough, spectroscopy provides the structural information needed for definitive identification.
Problem: My Mass Spectrometry (MS) data shows an unexpected ion. How do I interpret it?
Key Insight: The Chlorine Isotopic Pattern is Your Fingerprint.
A unique feature of chlorine-containing compounds is their distinct isotopic signature in a mass spectrum. Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[6] This means any ion containing chlorine will appear as a cluster of peaks separated by 2 mass units (m/z).
For a molecule with two chlorine atoms , like this compound, you will see a characteristic pattern for the molecular ion (M) cluster:
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The theoretical intensity ratio of these peaks is approximately 9:6:1 .[7][8] Observing this pattern is a powerful confirmation that an ion contains two chlorine atoms.
Data Table: Expected Masses of Parent Compound and Key Impurities
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected MS Isotopic Pattern (M:M+2:M+4) |
| This compound (Product) | C₇H₄Cl₂N₂S | 217.9472 | ~9:6:1 |
| 3,5-Dichloroaniline (Starting Material) | C₆H₅Cl₂N | 160.9799 | ~9:6:1 |
| 2-Thiocyanato-3,5-dichloroaniline (Isomer) | C₇H₄Cl₂N₂S | 217.9472 | ~9:6:1 |
| Monochloro-thiocyanatoaniline (Hypothetical) | C₇H₅ClN₂S | 184.0019 | ~3:1 |
Workflow for Interpreting MS Data:
Caption: Decision tree for interpreting mass spectrometry data of an unknown impurity.
Q4: How can Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy help characterize impurities?
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is very clean for the desired product, which should show a single sharp singlet for the two equivalent aromatic protons.
-
Product (this compound): Expect a singlet around δ 7.3-7.5 ppm. The -NH₂ protons will appear as a broad singlet.
-
Impurity (3,5-Dichloroaniline): This starting material will show two distinct signals in the aromatic region: a triplet (for H4) and a doublet (for H2, H6), which will clearly distinguish it from the product's single aromatic peak.
-
-
FT-IR Spectroscopy: This technique is excellent for identifying key functional groups.
-
Thiocyanate (-SCN) Stretch: A sharp, strong absorption band around 2150-2175 cm⁻¹ is characteristic of the C≡N triple bond in the thiocyanate group. The absence or weakness of this peak in an isolated impurity would be strong evidence it is not a thiocyanate-containing isomer.
-
N-H Stretch: The -NH₂ group will show two bands in the region of 3300-3500 cm⁻¹ .
-
References
-
Mancini, R. A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Available at: [Link]
-
Dai, P., et al. (2020). Transition‐Metal‐Free Csp−H Regioselective Thiocyanation of Free Anilines. ChemistrySelect. Available at: [Link]
-
Fiveable. (n.d.). Aryl Thiocyanates Definition. Organic Chemistry Key Term. Available at: [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]
-
Wu, J., et al. (2018). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. RSC Advances. Available at: [Link]
-
Li, M., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 3,5-dichloroaniline. CN103102276A.
-
Dr. K. (2023). Chloro pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
Shaik, F., et al. (2023). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molbank. Available at: [Link]
-
Hovinen, J., et al. (1992). Spectrophotometric Determination of Thiocyanate in Human Saliva. Journal of Chemical Education. Available at: [Link]
-
Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. Available at: [Link]
-
Harder, A., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Available at: [Link]
-
Patsnap. (2024). Performance Evaluation of Thiocyanate Under Different Conditions. Patsnap Eureka. Available at: [Link]
-
LibreTexts. (2022). Isotope Abundance. Chemistry LibreTexts. Available at: [Link]
-
SIELC Technologies. (2018). 3,5-Dichloroaniline. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. veeprho.com [veeprho.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of 3,5-Dichloro-4-thiocyanatoaniline during storage
Welcome to the Technical Support Center for 3,5-Dichloro-4-thiocyanatoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the storage and handling of this compound. Our goal is to ensure the long-term stability and integrity of your samples for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and storage of this compound.
Q1: My vial of this compound has developed a yellowish or brownish tint. Is it still usable?
A1: The appearance of a yellow or brown discoloration is a common indicator of degradation. This is often due to the oxidation of the aniline functional group upon exposure to air and light, a known characteristic of aniline compounds.[1][2] While minor discoloration may not significantly impact the bulk purity for some applications, it is a sign that the compound is no longer in its ideal state. We recommend performing a purity analysis, such as HPLC, before using a discolored sample in sensitive experiments. For critical applications, using a fresh, colorless sample is always the best practice.
Q2: What are the primary causes of degradation for this compound during storage?
A2: The degradation of this compound is primarily influenced by three factors:
-
Oxidation: The aniline moiety is susceptible to oxidation, especially when exposed to air (oxygen) and light, leading to the formation of colored impurities.[1][2]
-
Hydrolysis: The thiocyanate group can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, which could lead to the formation of a corresponding thiol or other byproducts.[3]
-
Photodegradation: Aromatic compounds, especially those with amino groups, can be sensitive to light. UV radiation can provide the energy to initiate degradation reactions.[4][5]
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A3: To maintain the integrity of your compound, we recommend the following storage conditions. These are summarized in Table 1 below. For optimal stability, store the compound as a neat solid.[6] If you must prepare a solution for storage, use a dry, aprotic solvent and store it under an inert atmosphere.
Q4: Can I store solutions of this compound?
A4: While storing the compound as a dry, neat solid is preferable, solutions can be stored for short periods under specific conditions.[6] Use a high-purity, dry, aprotic solvent. It is crucial to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. Store solutions at low temperatures and protected from light. Be aware that the stability in solution will likely be lower than in the solid state.
Q5: What analytical techniques are recommended for assessing the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for routine purity assessment. For more detailed analysis and identification of potential degradation products, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is highly effective.[7][8] These techniques can separate the parent compound from impurities and provide structural information about the degradants.
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating degradation issues with your this compound samples.
Problem 1: Visual Discoloration of the Solid Compound
-
Symptom: The normally colorless to off-white solid has turned yellow, brown, or even reddish-brown.
-
Probable Cause: Oxidation of the aniline group due to exposure to air and/or light.[1][2]
-
Troubleshooting Workflow:
Caption: Workflow for addressing discolored solid.
-
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 254 nm for aromatic compounds).
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks. The area of the main peak relative to the total peak area gives an indication of purity.
-
Problem 2: Inconsistent Experimental Results or Low Yield
-
Symptom: Reactions involving this compound are giving inconsistent results, lower than expected yields, or unexpected side products.
-
Probable Cause: The presence of uncharacterized degradation products in the starting material is interfering with the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent experimental outcomes.
-
Experimental Protocol: Identification of Degradation Products by HPLC-MS/MS
-
Sample Preparation: Prepare the sample as for HPLC analysis.
-
HPLC-MS/MS Conditions: Use similar chromatographic conditions as for the purity assessment. The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential degradation products.
-
Data Analysis: Compare the mass spectra of any impurity peaks to the mass of the parent compound. Propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns. Common degradation pathways to consider are oxidation of the aniline, hydrolysis of the thiocyanate, or dimerization.
-
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the known reactivity of its functional groups.
Caption: Potential degradation routes for this compound.
Recommended Storage Conditions
For optimal long-term stability of this compound, please adhere to the following storage guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aniline group.[1][2] |
| Light | Amber Vial / In the Dark | Protects against photodegradation.[4][5] |
| Moisture | Desiccated Environment | Minimizes hydrolysis of the thiocyanate group.[3] |
| Form | Solid (Neat) | Generally more stable than in solution.[6] |
References
-
Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
-
Sun, N., et al. (2013). Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Synlett, 24(11), 1443-1447. ([Link])
-
Organic thiocyanates. Wikipedia. ([Link])
-
de Oliveira Lima Filho, E., & Malvestiti, I. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(51), 33329-33339. ([Link])
-
Thiocyanate Degradation by a Highly Enriched Culture of the Neutrophilic Halophile Thiohalobacter sp. Strain FOKN1 from Activated Sludge and Genomic Insights into Thiocyanate Metabolism. Applied and Environmental Microbiology, 85(17). ([Link])
-
Chaudhari, A. B., & Kodam, K. M. (2014). Biodegradation of thiocyanate using co-culture of Klebsiella pneumoniae and Ralstonia sp. Journal of Environmental Science and Health, Part A, 49(10), 1147-1155. ([Link])
-
HPLC Determination of Thiocyanate on Newcrom BH Column. SIELC Technologies. ([Link])
-
What to select for storing your compound: neat vs. in solution?. ResearchGate. ([Link])
-
de Oliveira Lima Filho, E., & Malvestiti, I. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(51), 33329-33339. ([Link])
-
Aryl Thiocyanates Definition. Fiveable. ([Link])
-
Aniline. Cargo Handbook. ([Link])
-
Thiocyanate degradation (•) and COS emission ( ) in enrichment culture... ResearchGate. ([Link])
-
Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University. ([Link])
-
Overview on syntheses of aryl thiocyanates. ResearchGate. ([Link])
-
Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. ResearchGate. ([Link])
-
Photochemical degradation of thiocyanate by sulfate radical-based advanced oxidation process using UVС KrCl-excilamp. ResearchGate. ([Link])
-
Aniline. Lanxess. ([Link])
-
Paired Electrolysis Enabled Cyanation of Diaryl Diselenides with KSCN Leading to Aryl Selenocyanates. MDPI. ([Link])
-
Practices for Proper Chemical Storage. Cleveland State University. ([Link])
-
Thiocyanate Degradation Pathway. Eawag-BBD. ([Link])
-
Efficient Photodegradation of Thiocyanate Ions in Mining Wastewater Using a ZnO-BiOI Heterojunction. PMC. ([Link])
-
Grouping Chemicals for Safe Storage. EHSLeaders. ([Link])
-
Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano-Thioesters from Cyclic Thioacetals. ChemRxiv. ([Link])
-
Synthesis of Aryl Thiocyanates and Aryl Selenocyanates via Visible‐Light Activation of Arylazo Sulfones. ResearchGate. ([Link])
-
Mechanochemical Thiocyanation of Aryl Compounds via C-H Functionalization. PubMed. ([Link])
-
Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater. PMC. ([Link])
-
Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. PubMed. ([Link])
-
Comparison of quantification of selenocyanate and thiocyanate in cultured mammalian cells between HPLC-fluorescence detector and HPLC-inductively coupled plasma mass spectrometer. PubMed. ([Link])
-
Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. PubMed. ([Link])
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. ([Link])
-
Biodegradation of Thiocyanate by a Novel Strain of Burkholderia Phytofirmans From Soil Contaminated by Gold Mine Tailings. PubMed. ([Link])
-
Overview on syntheses of aryl thiocyanates. ResearchGate. ([Link])
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Semantic Scholar. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Photodegradation of Thiocyanate Ions in Mining Wastewater Using a ZnO-BiOI Heterojunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of quantification of selenocyanate and thiocyanate in cultured mammalian cells between HPLC-fluorescence detector and HPLC-inductively coupled plasma mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3,5-Dichloro-4-thiocyanatoaniline
Welcome to the technical support guide for 3,5-Dichloro-4-thiocyanatoaniline. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this compound in their reaction media. Here, we move beyond simple solvent lists to explore the underlying principles of solubility and provide structured, field-proven troubleshooting strategies to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the structural properties of this compound that contribute to its poor solubility?
A1: The solubility challenges with this compound stem from a combination of its structural features:
-
Rigid Aromatic Core: The dichlorinated benzene ring is planar and rigid. In the solid state, these flat molecules can stack efficiently, leading to high crystal lattice energy that must be overcome by the solvent.
-
Electron-Withdrawing Groups: The two chlorine atoms are strongly electron-withdrawing. This reduces the basicity and nucleophilicity of the aniline nitrogen compared to unsubstituted aniline, influencing its interactions with protic solvents[1].
-
Polarity Mismatch: The molecule possesses both nonpolar (the dichlorophenyl ring) and polar (the amino and thiocyanate groups) regions. This amphipathic nature makes it difficult for a single solvent to effectively solvate all parts of the molecule simultaneously. The parent compound, 3,5-dichloroaniline, is soluble in solvents like ethanol and ether but has very low water solubility (approx. 0.6 g/L)[2][3]. The addition of the thiocyanate group (-SCN) further complicates this by introducing a strong dipole.
-
Intermolecular Interactions: The amino group can act as a hydrogen bond donor, while the nitrogen of the thiocyanate group can act as a hydrogen bond acceptor. These interactions can lead to strong self-association between molecules in the solid state, further increasing the energy required for dissolution.
Q2: I'm starting a new reaction. Which solvents should I try first to dissolve this compound?
A2: A systematic approach is crucial. Start with solvents that have proven effective for similar aromatic thiocyanates or the parent aniline. Polar aprotic solvents are often the most effective first choice.
A recommended starting point for solvent screening is summarized below.
| Solvent Class | Recommended Solvents | Rationale & Expected Outcome |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN) | Highest Probability of Success. These solvents have strong dipole moments capable of disrupting the crystal lattice. DMSO, in particular, is an excellent choice for dissolving complex aromatic compounds. A DMSO/water mixture (9:1) has been successfully used for synthesizing similar 4-thiocyanato anilines[4]. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate Probability. These can solvate the aromatic ring well but may be less effective at solvating the polar amino and thiocyanate groups. Often requires heating. |
| Alcohols | Ethanol, Isopropanol | Low to Moderate Probability. While the parent 3,5-dichloroaniline is soluble in ethanol[2][5], the thiocyanate group may limit solubility. Alcohols are protic and can engage in hydrogen bonding, but may not be strong enough to overcome the compound's lattice energy at room temperature. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low Probability. Generally not polar enough to be effective, but may work in specific, non-polar reaction systems. |
| Aqueous Systems | Water, Buffers | Very Low Probability. The compound is expected to be virtually insoluble in water alone due to the hydrophobic dichlorophenyl ring[2][5]. |
Pro-Tip: Always perform a small-scale solubility test in your chosen solvent before committing to a large-scale reaction. This saves time and valuable material.
Troubleshooting & Optimization
Q3: My compound won't dissolve sufficiently at room temperature. Can I use heat, and what are the risks?
A3: Yes, increasing the temperature is a common and effective strategy to enhance solubility. The added thermal energy helps overcome the crystal lattice energy of the solute. However, you must consider the potential risks:
-
Thermal Degradation: Anilines and thiocyanates can be susceptible to degradation at elevated temperatures. Always run a preliminary thermal stability test. Dissolve a small sample with heating and monitor for color changes (e.g., darkening from white/off-white to brown or black), which often indicates decomposition.
-
Side Reactions: Increased temperature can accelerate unwanted side reactions with the solvent or other reagents. For instance, in a protic solvent like ethanol, heating could potentially lead to side reactions involving the reactive thiocyanate group.
-
Precipitation on Cooling: Be aware that your compound may precipitate out of solution as the reaction mixture cools. If the product of your reaction is also soluble, this can be used as a purification step (crystallization). However, if your starting material crashes out, it can halt the reaction. In such cases, the reaction must be maintained at the elevated temperature for its entire duration.
Recommended Workflow:
-
Attempt to dissolve the compound at room temperature.
-
If unsuccessful, heat the mixture incrementally (e.g., to 40 °C, then 60 °C) while stirring vigorously.
-
Note the temperature at which complete dissolution occurs.
-
Hold at this temperature for a short period and observe for any signs of degradation.
-
If stable, proceed with your reaction at this temperature.
Q4: Heating isn't an option or isn't working. What is a co-solvent system and how do I use it?
A4: A co-solvent system uses a mixture of two or more miscible solvents to achieve a desirable solubility that cannot be obtained with a single solvent[6]. This is a powerful technique for compounds like this compound that have both polar and nonpolar characteristics.
The Principle of Co-Solvency: You can blend a solvent that is good at solvating the nonpolar aromatic ring (e.g., Toluene or THF) with a highly polar solvent that solvates the amino and thiocyanate groups (e.g., DMSO or DMF). This creates a "hybrid" solvent environment that can better accommodate the entire molecule.
A Practical Protocol for Developing a Co-Solvent System:
-
Primary Solvent: Start by making a slurry of your compound in a solvent where it is partially soluble or which is required for your reaction chemistry (e.g., THF).
-
Co-Solvent Titration: While stirring vigorously, slowly add a strong, miscible polar aprotic solvent (the "co-solvent," e.g., DMSO) dropwise to the slurry.
-
Observe: Continue adding the co-solvent until the solid completely dissolves.
-
Optimize Ratio: Note the approximate solvent ratio (e.g., 5:1 THF:DMSO) required for dissolution. You can use this ratio for your full-scale reaction. It is often best to use the minimum amount of the co-solvent necessary.
A successful example from the literature for a similar synthesis involved a 9:1 mixture of DMSO and water, demonstrating the power of this approach[4].
Experimental Workflows & Advanced Strategies
Workflow 1: Systematic Approach to Overcoming Solubility Issues
This decision tree provides a logical workflow for troubleshooting poor solubility of this compound.
Caption: A decision-making workflow for addressing solubility challenges.
Q5: What are some alternative or advanced methods if common solvents and co-solvents fail?
A5: If standard methods are insufficient, you may need to fundamentally alter the reaction conditions.
-
Run as a Heterogeneous Slurry: Sometimes, a reaction can proceed even if the starting material is not fully dissolved. As the suspended solid reacts and is consumed, more of it dissolves into the medium to maintain equilibrium (Le Chatelier's principle). This requires vigorous stirring to ensure adequate mass transfer. This approach is only viable if the product is soluble in the reaction medium.
-
Mechanochemistry (Ball-Milling): This solvent-free technique involves grinding the reactants together, often with a catalyst or auxiliary agent, in a specialized mill. The mechanical energy initiates the chemical reaction in the solid state. This method has been successfully used for the thiocyanation of various anilines and avoids solubility issues entirely[7].
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent in an aqueous phase and your substrate is in an organic phase, a PTC (like a quaternary ammonium salt) can shuttle the reagent across the phase boundary to react. This is an effective way to manage reactants with mutually exclusive solubility profiles.
Each of these advanced methods requires careful planning and may necessitate significant procedural changes, but they provide powerful solutions for otherwise intractable solubility problems.
References
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AERU. (n.d.). 3,5-dichloroaniline (Ref: RP32596). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dichloroaniline. PubChem Compound Database. Retrieved from [Link]
-
Karade, N. N., et al. (2015). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]
-
Ye, Z., et al. (2018). Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. ResearchGate. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 3,5-dichloro-4-hydroxyphenyl thiocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dichloroaniline. PubChem Compound Database. Retrieved from [Link]
-
de Oliveira, K. C., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
-
Barbero, M., et al. (2012). Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. ResearchGate. Retrieved from [Link]
-
Mohammadi, F., et al. (2023). Recent Trends in Direct S-Cyanation of Thiols. Chemical Review and Letters. Retrieved from [Link]
-
Saylor, M. K., & Tunge, J. A. (2014). Synthesis of Isothiocyanates: An Update. PMC. Retrieved from [Link]
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Pawar, P. A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Electrophilic Thiocyanation of Anilines: A Comparative Analysis of Key Reagents
In the landscape of modern drug discovery and development, the introduction of sulfur-containing functional groups into aromatic systems is a cornerstone of medicinal chemistry. Among these, the thiocyanate (-SCN) moiety stands out as a versatile building block, readily transformed into a variety of other sulfur-containing functionalities and a key pharmacophore in its own right. The synthesis of thiocyanated anilines, in particular, provides access to a rich scaffold for the development of novel therapeutic agents.
This guide provides a comparative analysis of common electrophilic thiocyanation reagents for anilines. It is crucial to note that a compound such as 3,5-dichloro-4-thiocyanatoaniline is a product of such a reaction, not a reagent itself. This guide will therefore focus on the methodologies and reagents used to synthesize this and similar valuable aniline derivatives. We will delve into the mechanistic underpinnings, practical considerations, and performance of key reagent systems to empower researchers in selecting the optimal method for their specific synthetic challenges.
The Mechanism: Electrophilic Aromatic Substitution
The thiocyanation of anilines proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich aniline ring acts as a nucleophile, attacking an electrophilic thiocyanating species. The strong activating and ortho, para-directing nature of the amino group dictates the regioselectivity of the reaction, with the thiocyanate group predominantly adding to the para position, unless it is already occupied.
Caption: A typical experimental workflow for the thiocyanation of anilines using the NBS/KSCN system.
Experimental Protocol: Synthesis of 4-Thiocyanatoaniline using NBS/KSCN
This protocol is adapted from a reported eco-friendly procedure for the electrophilic thiocyanation of anilines. [1] Materials:
-
Aniline (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Potassium thiocyanate (KSCN) (2.1 mmol)
-
Ethanol (EtOH) (10 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add potassium thiocyanate (2.1 mmol).
-
Stir the resulting mixture at room temperature (27 °C) for 5 minutes. You should observe the formation of the active electrophilic species.
-
To this solution, add the substituted aniline (1.0 mmol) and continue to stir the reaction mixture at room temperature for 20 minutes.
-
Upon completion of the reaction (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired thiocyanated aniline.
Safety and Handling
-
Thiocyanate Salts (NH₄SCN, KSCN, NaSCN): These salts are harmful if swallowed, inhaled, or in contact with skin. [2][3][4]They can release highly toxic hydrogen cyanide gas upon contact with acids. [3]Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: Always review the Safety Data Sheet (SDS) for each reagent before use. [2][3][4][5]
Conclusion
The electrophilic thiocyanation of anilines is a powerful transformation for introducing the versatile thiocyanate group. While a variety of reagents and methodologies exist, the in-situ generation of the electrophile using NBS and KSCN offers a compelling combination of high efficiency, mild reaction conditions, and operational simplicity. [1]For researchers seeking greener alternatives, photocatalytic, electrochemical, and mechanochemical methods present exciting avenues for exploration. [6][7]A thorough understanding of the strengths and limitations of each reagent system, as detailed in this guide, will enable the selection of the most appropriate method for the synthesis of target thiocyanated anilines, ultimately accelerating drug discovery and development programs.
References
-
Mallikarjunaswamy, A. M. M., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Chemistry, 6(3), 476-488. [Link]
-
Mallikarjunaswamy, A. M. M., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]
-
Rezayati, S. (2020). A review on electrophilic thiocyanation of aromatic and heteroaromatic compounds. ResearchGate. [Link]
-
(2021). Electrophilic Thiocyanation of Aromatic, Heteroaromatic and Aliphatic Compounds: A Novel Perspective on Recent Advances. ResearchGate. [Link]
-
Dass, R., Singleton, J. D., & Peterson, M. A. (2022). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. [Link]
-
(2020). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. ResearchGate. [Link]
-
(2023). Thiocyanation of aniline and phenol derivatives 107. ResearchGate. [Link]
-
Anderson Chemical Company. (n.d.). Thiocyanate Reagent - SAFETY DATA SHEET. [Link]
-
Lage, M. M., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32595–32607. [Link]
-
Kumar, V., & Kumar, S. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances, 12(11), 6695-6721. [Link]
-
Redox. (2022). Safety Data Sheet Sodium Thiocyanate 50% Solution. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Guanidine thiocyanate. [Link]
-
Dai, P., et al. (2020). Transition-Metal-Free Csp2-H Regioselective Thiocyanation of Free Anilines. ResearchGate. [Link]
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A Comparative Guide to the Validation of Antimicrobial Assays: A Case Study with 3,5-Dichloro-4-thiocyanatoaniline
For researchers, scientists, and drug development professionals, the rigorous validation of antimicrobial assays is paramount to ensuring the accuracy and reliability of data that underpins the development of new therapeutics. This guide provides an in-depth technical comparison of methodologies for validating antimicrobial assays, using the novel compound 3,5-Dichloro-4-thiocyanatoaniline as a case study. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Imperative for Robust Antimicrobial Assay Validation
The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] A critical step in this process is the accurate determination of a compound's antimicrobial activity through various assays. The validation of these assays ensures that the results are not only reproducible but also reflective of the compound's true efficacy. Regulatory bodies and scientific standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these validation processes.[3][4][5][6][7][8]
Traditionally, microbiological assays have been the gold standard for quantifying the potency of antibiotics.[9][10][11] However, these methods can be time-consuming and are not always suitable for evaluating organic impurities.[12] Consequently, there is a growing trend towards the adoption of physicochemical methods like high-performance liquid chromatography (HPLC) as alternatives, which offer improved precision, accuracy, and efficiency.[11][12]
Introducing this compound: A Novel Antimicrobial Candidate
While specific data on this compound is not extensively available in public literature, its structural motifs—a dichlorinated aniline core and a thiocyanate group—suggest potential antimicrobial activity. Aniline derivatives have been studied for their antibacterial effects, and some have demonstrated both antibacterial and antibiofilm properties.[13][14] Similarly, organic compounds containing the thiocyanate (S-C-N) framework are known for their potent biological activity, including antimicrobial properties.[15][16] The presence of halogen substitutions, such as chlorine, on an aromatic ring can also enhance the antimicrobial potency of thiocyanate-containing compounds.[15]
The validation of antimicrobial assays for a novel compound like this compound would involve a multi-faceted approach to characterize its spectrum of activity, potency, and potential for resistance development.
Comparative Analysis of Antimicrobial Assay Methodologies
The validation of a new antimicrobial agent requires a comparative analysis against established methods and reference compounds. The choice of assay depends on the specific research question, from initial screening to detailed characterization of antimicrobial activity.
Table 1: Comparison of Common Antimicrobial Susceptibility Testing (AST) Methods
| Method | Principle | Advantages | Limitations | Typical Use Case |
| Disk Diffusion | A paper disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition is measured.[8] | Simple, cost-effective, allows for simultaneous testing of multiple agents.[17] | Primarily qualitative, results can be influenced by diffusion rates.[17] | Routine susceptibility testing, initial screening. |
| Broth Microdilution | Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well plate and inoculated with the test microorganism. The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC).[18] | Quantitative (provides MIC), high-throughput, standardized protocols available (CLSI, EUCAST).[7][19] | Can be more labor-intensive than disk diffusion, potential for contamination. | Determination of MIC for a large number of isolates. |
| Agar Dilution | The antimicrobial agent is incorporated into the agar medium at various concentrations. The agar is then inoculated with the test microorganism. The lowest concentration that inhibits growth is the MIC.[20] | Quantitative (provides MIC), considered a reference method by CLSI.[19] | Labor-intensive, not suitable for high-throughput screening. | Reference testing, validation of other AST methods. |
| Time-Kill Kinetics Assay | The rate of bacterial killing by an antimicrobial agent is determined over time. This provides insights into the pharmacodynamics of the compound.[17][21] | Provides information on bactericidal vs. bacteriostatic activity, and concentration-dependent vs. time-dependent killing. | Resource-intensive, requires multiple time points for sample collection and enumeration. | In-depth characterization of lead compounds. |
Experimental Protocols for Validation
The following protocols provide a framework for the validation of antimicrobial assays using a novel compound like this compound.
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[7][19]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Stock solution of this compound (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 well-isolated colonies of the test organism. Inoculate the colonies into a tube of sterile broth and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with the vehicle).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
This protocol is based on the standardized disk diffusion method.[8][20]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks
-
Bacterial strains
-
Stock solution of this compound
-
Positive control antibiotic disks
-
Sterile swabs
-
Incubator
Protocol:
-
Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate.
-
Apply Disks: Aseptically apply paper disks impregnated with a known concentration of this compound and a positive control antibiotic onto the surface of the agar.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
Visualizing the Validation Workflow
A well-defined workflow is essential for the systematic validation of any new antimicrobial compound.
Caption: Workflow for the validation of a novel antimicrobial compound.
Interpreting and Correlating Data
A crucial aspect of validation is correlating the results from different assays. For instance, the zone of inhibition in a disk diffusion assay should correlate with the MIC value obtained from a broth microdilution assay. This correlation is essential for establishing reliable breakpoints for susceptibility testing.
Table 2: Hypothetical Comparative Data for this compound
| Organism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | This compound Zone Diameter (mm) | Ciprofloxacin Zone Diameter (mm) |
| S. aureus ATCC 29213 | 2 | 0.5 | 22 | 25 |
| E. coli ATCC 25922 | 8 | 0.06 | 18 | 30 |
| P. aeruginosa ATCC 27853 | 32 | 1 | 12 | 23 |
| E. faecalis ATCC 29212 | 4 | 1 | 20 | 22 |
Note: This data is hypothetical and for illustrative purposes only.
Understanding the Mechanism of Action
While this guide focuses on the validation of antimicrobial activity, understanding the mechanism of action is a critical parallel step. For a thiocyanate-containing compound, potential mechanisms could involve the disruption of essential enzymatic pathways or interference with cellular respiration.
Caption: Potential mechanisms of action for a novel antimicrobial agent.
Conclusion and Future Directions
The validation of antimicrobial assays is a cornerstone of antibiotic discovery and development. By employing a systematic and comparative approach, researchers can ensure the generation of high-quality, reliable data. While this compound serves as a hypothetical case study, the principles and protocols outlined in this guide are broadly applicable to the validation of any novel antimicrobial compound. Future work should focus on the continued development and standardization of rapid and high-throughput validation methods to accelerate the discovery of new treatments in the fight against antimicrobial resistance.
References
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Scribd. Antibiotic Assay Alternatives Guide. [Link]
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USP-NF. New General Chapter <1223.1> Validation of Alternative Methods to Antibiotic Microbial Assays Proposed in Pharmacopeial Forum. [Link]
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USP-NF. <1223.1> Validation of Alternative Methods to Antibiotic Microbial Assays. [Link]
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Shijiazhuang Xinfuda Medical Packaging Co., Ltd. USP<1223.1> VALIDATION OF ALTERNATIVE METHODS TO ANTIBIOTIC MICROBIAL ASSAY. [Link]
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National Institutes of Health. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
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National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
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PubMed Central. Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. [Link]
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MDPI. Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. [Link]
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National Institutes of Health. Editorial: Novel drug-designing approaches to combat antimicrobial resistance. [Link]
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Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]
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Clinical & Laboratory Standards Institute. CLSI. [Link]
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MDPI. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
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Oxford Academic. EUCAST rapid antimicrobial susceptibility testing (RAST) in blood cultures: validation in 55 European laboratories. [Link]
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ResearchGate. Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives. [Link]
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European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]
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European Committee on Antimicrobial Susceptibility Testing. EUCAST. [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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SciELO. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. [Link]
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Pan American Health Organization. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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ProQuest. 3,5-Dichloroaniline: Biotransformation and Mechanistic Aspects of Nephrotoxicity In Vitro. [Link]
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PubMed. Effect of chemical form, route of administration and vehicle on 3,5-dichloroaniline-induced nephrotoxicity in the Fischer 344 rat. [Link]
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PubMed. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]
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MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]
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Frontiers. Comparative disinfection efficacy in aquaculture: novel methylene bis(thiocyanate) vs. conventional trichloroisocyanuric acid against Aeromonas hydrophila. [Link]
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MDPI. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]
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PubMed. 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. [Link]
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ResearchGate. Validation of Rapid Antimicrobial Susceptibility Testing directly from blood cultures using WASPLab®, including Colibrí™ and Radian® in-Line Carousel. [Link]
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The Ascendant Antimicrobial Potential of 3,5-Dichloro-4-thiocyanatoaniline: A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel antimicrobial agents, the exploration of unique chemical scaffolds is paramount. Among these, aniline derivatives and organothiocyanates have emerged as promising precursors for developing new therapeutics. This guide provides an in-depth technical comparison of the antimicrobial efficacy of 3,5-Dichloro-4-thiocyanatoaniline, juxtaposed with other relevant antimicrobial precursors. While direct and extensive microbiological data for this compound is emerging, this guide synthesizes available information on structurally related compounds and established structure-activity relationships (SAR) to project its potential efficacy. We will delve into the synthetic pathways, proposed mechanisms of action, and comparative performance based on available experimental data for analogous compounds.
The Rationale for Halogenated Thiocyanatoanilines in Antimicrobial Research
The strategic incorporation of halogen atoms and a thiocyanate group into an aniline backbone is a deliberate approach to enhance antimicrobial activity. Halogenation, particularly with chlorine, is known to increase the lipophilicity of a molecule, which can facilitate its passage through microbial cell membranes[1][2]. Furthermore, halogens can modulate the electronic properties of the aromatic ring, potentially influencing interactions with biological targets[1].
The thiocyanate (-SCN) group is a versatile functional group known for its own intrinsic biological activities and as a precursor for other sulfur-containing functionalities[3][4]. Aromatic thiocyanates have demonstrated a range of antimicrobial effects, and their mechanism is thought to involve the disruption of essential enzymatic processes within the microbial cell[5]. The combination of these features in a single molecule, such as this compound, presents a compelling case for its investigation as a potent antimicrobial precursor.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. The following protocol is a representative and validated pathway.
Experimental Protocol: Synthesis of this compound
Step 1: Dichlorination of Aniline
-
To a solution of aniline in dilute hydrochloric acid, slowly add a chlorinating agent such as hydrogen peroxide under controlled temperature conditions (e.g., 40-60°C).
-
The reaction mixture is stirred for a designated period (e.g., 2-3 hours) to ensure complete dichlorination at the 3 and 5 positions of the aniline ring.
-
Upon completion, the reaction mixture is cooled to induce precipitation of 3,5-dichloroaniline hydrochloride.
-
The precipitate is collected by filtration, washed, and can be neutralized to yield 3,5-dichloroaniline.
Step 2: Thiocyanation of 3,5-Dichloroaniline
-
3,5-dichloroaniline is dissolved in a suitable solvent, such as methanol.
-
Ammonium thiocyanate is added to the solution.
-
The mixture is cooled, and a source of electrophilic thiocyanation, such as chlorine gas, is bubbled through the solution while maintaining a low temperature.
-
The reaction is monitored for completion, after which the product, this compound, is isolated by precipitation and purified through recrystallization.
Caption: Synthetic pathway for this compound.
Projected Antimicrobial Efficacy: A Comparative Analysis
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not yet widely published, we can infer its potential efficacy by examining structurally similar compounds. A study on the antifungal activity of p-thiocyanatoaniline derivatives identified 2,6-dichloro-4-thiocyanatoaniline , a close isomer, as one of the more highly active compounds against dermatophytes[6]. This strongly suggests that the dichlorinated thiocyanatoaniline scaffold is a potent pharmacophore for antimicrobial activity.
For a quantitative comparison, we will consider the reported MIC values of other halogenated aniline derivatives that have been evaluated for their antimicrobial properties.
| Compound/Precursor | Target Organism(s) | MIC (µg/mL) | Reference |
| 2,6-Dichloro-4-thiocyanatoaniline | Dermatophytes | Not specified, but highly active | [6] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [7] |
| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [7] |
| 4-Bromo-3-chloroaniline | Uropathogenic E. coli | 200 | [2] |
| 3,5-Dibromoaniline | Uropathogenic E. coli | 100 | [2] |
Based on the structure-activity relationship trends observed in halogenated aromatic compounds, the presence of two chlorine atoms in this compound is anticipated to confer significant antimicrobial activity. The electronic withdrawing nature of the chlorine atoms and the thiocyanate group likely contributes to the molecule's ability to interfere with microbial metabolic pathways.
Experimental Workflow for Antimicrobial Susceptibility Testing
To empirically determine the efficacy of this compound and compare it to other precursors, a standardized antimicrobial susceptibility test is required. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is then diluted to the final working concentration.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the prepared microbial suspension. Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
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A Comparative Guide to the Cross-Reactivity of 3,5-Dichloro-4-thiocyanatoaniline with Biologically Relevant Nucleophiles
This guide provides a comprehensive analysis of the potential cross-reactivity of 3,5-Dichloro-4-thiocyanatoaniline, a compound of interest in drug development and chemical biology, with key biological nucleophiles. In the absence of extensive peer-reviewed data on this specific molecule, this document outlines the foundational principles of its reactivity and presents detailed experimental protocols to enable researchers to generate robust comparative data. Our approach is grounded in established principles of organic chemistry and toxicology, providing a framework for the rigorous assessment of this compound's electrophilic potential.
Introduction: The Significance of Electrophilic Reactivity in Drug Development
The biological activity of many small molecules is predicated on their ability to form covalent bonds with macromolecular targets. This reactivity, however, can also lead to off-target effects and toxicity if the molecule indiscriminately reacts with other nucleophilic species within the cell. This compound possesses a thiocyanate group (-SCN) attached to an electron-deficient aromatic ring, rendering it a potential electrophile. Understanding its reactivity profile with a range of biological nucleophiles is therefore critical for assessing its therapeutic potential and safety profile.
The primary endogenous nucleophiles of concern are thiols (e.g., glutathione, cysteine residues in proteins), amines (e.g., lysine residues in proteins, DNA bases), and hydroxyl groups (e.g., serine, threonine, and tyrosine residues in proteins). The relative reactivity of this compound towards these nucleophiles will determine its covalent binding landscape and, consequently, its pharmacological and toxicological outcomes.
Theoretical Framework for Reactivity
The reactivity of this compound is governed by the electrophilicity of the thiocyanate carbon and the nature of the attacking nucleophile. The electron-withdrawing effects of the two chlorine atoms and the thiocyanate group itself increase the electrophilic character of the aromatic ring and the thiocyanate carbon.
General Order of Nucleophilicity:
In general, for common biological nucleophiles, the order of nucleophilicity is:
Thiols > Amines > Alcohols/Water [1][2][3]
This trend is influenced by factors such as polarizability and basicity. Thiols are highly polarizable, making them potent nucleophiles.[3] Amines are also strong nucleophiles due to the lone pair on the nitrogen atom.[1] Alcohols are weaker nucleophiles than amines, and their reactivity is often dependent on deprotonation to the more nucleophilic alkoxide.[1][2]
Reaction Mechanisms:
The reaction of aryl thiocyanates with nucleophiles can proceed through several mechanisms, including nucleophilic aromatic substitution (SNAAr) at the carbon bearing the thiocyanate group or direct attack at the electrophilic carbon of the thiocyanate moiety. The predominant pathway will depend on the specific nucleophile and reaction conditions.
Below is a conceptual workflow for investigating the cross-reactivity of this compound.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the comparative assessment of the cross-reactivity of this compound.
Synthesis of this compound
While this compound may be commercially available, a synthetic route is provided for researchers who wish to prepare it in-house. A common method for the thiocyanation of anilines involves the use of ammonium thiocyanate in the presence of an oxidizing agent.[4]
Materials:
-
3,5-Dichloroaniline
-
Ammonium thiocyanate (NH4SCN)
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,5-dichloroaniline (1 equivalent) in methanol.
-
Add ammonium thiocyanate (1.2 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of Oxone® (1.5 equivalents) in water dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Kinetic Analysis of Reactivity with Nucleophiles by UV-Vis Spectroscopy
This protocol allows for the determination of second-order rate constants for the reaction of this compound with various nucleophiles.[5][6][7]
Materials:
-
This compound
-
Glutathione (GSH)
-
N-acetyl-L-cysteine (NAC)
-
n-Butylamine
-
Sodium hydroxide (for generating ethoxide from ethanol)
-
Ethanol
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 10 mM.
-
Prepare stock solutions of the nucleophiles (GSH, NAC, n-butylamine) in PBS (pH 7.4) at various concentrations (e.g., 100 mM, 200 mM, 500 mM). For ethanol, prepare fresh sodium ethoxide solutions.
-
Set the UV-Vis spectrophotometer to monitor a wavelength where the absorbance of this compound changes upon reaction. This will require an initial spectral scan of the starting material and the expected product.
-
For each kinetic run, equilibrate the cuvette containing the nucleophile solution in PBS at 37 °C.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette to achieve a final concentration in the low micromolar range (e.g., 50 µM). The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the change in absorbance over time.
-
Record the data for a sufficient duration to observe a significant change in absorbance.
-
Repeat the experiment with different concentrations of the nucleophile.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the pseudo-first-order rate constant (k_obs).
-
Plot k_obs versus the concentration of the nucleophile. The slope of this second plot will be the second-order rate constant (k).
Adduct Characterization by LC-MS/MS
This protocol is for the identification and characterization of adducts formed between this compound and nucleophiles.[8][9][10][11][12]
Materials:
-
This compound
-
Glutathione (GSH)
-
N-acetyl-L-cysteine (NAC)
-
n-Butylamine
-
Ethanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate this compound (e.g., 100 µM) with a high concentration of each nucleophile (e.g., 10 mM) in PBS (pH 7.4) at 37 °C for a defined period (e.g., 24 hours).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Centrifuge the samples to precipitate any proteins and transfer the supernatant to an autosampler vial.
-
Inject an aliquot of the sample onto a C18 reverse-phase HPLC column.
-
Elute the analytes using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Analyze the eluent by tandem mass spectrometry in both positive and negative ion modes.
-
Perform full scan MS to identify the parent ions of potential adducts.
-
Perform product ion scans (MS/MS) on the potential adduct parent ions to obtain fragmentation patterns for structural elucidation.
-
Analyze the data to confirm the identity of the adducts based on their exact mass and fragmentation patterns.
Data Presentation and Interpretation
The results from the kinetic and LC-MS/MS experiments should be tabulated for a clear comparison of the reactivity of this compound with the different nucleophiles.
Table 1: Comparative Reactivity of this compound with Nucleophiles
| Nucleophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Major Adduct(s) Identified (m/z) |
| Glutathione | Experimental Value | Experimental Value |
| N-acetylcysteine | Experimental Value | Experimental Value |
| n-Butylamine | Experimental Value | Experimental Value |
| Ethanol | Experimental Value | Experimental Value |
Note: The values in this table are placeholders and should be populated with experimental data.
Interpretation of Results:
A higher second-order rate constant indicates a faster reaction and thus a higher reactivity of this compound with that particular nucleophile. The identification of major adducts will confirm the reaction pathways and provide insights into the stability of the resulting covalent bonds.
The following diagram illustrates the expected reactivity hierarchy.
Caption: Expected hierarchy of nucleophilic reactivity towards this compound.
Conclusion
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound with key biological nucleophiles. By following the detailed experimental protocols, researchers can generate the necessary data to construct a comprehensive reactivity profile for this compound. This information is invaluable for predicting its potential for off-target covalent modification of biomolecules and for making informed decisions in the drug development process. The principles and methodologies outlined herein are broadly applicable to the characterization of other electrophilic small molecules.
References
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Cooper, M. M., & Klymkowsky, M. W. (2021). 6.2: Nucleophilicity of ROH, RSH, and RNH2. In Organic Chemistry, 1st ed. LibreTexts. [Link]
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Ge, Y., et al. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. MethodsX, 7, 100913. [Link]
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Van der Veken, P., et al. (2005). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Analytical Chemistry, 77(19), 6345-6352. [Link]
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Iranpoor, N., et al. (2004). Preparation of Thiocyanates and Isothiocyanates from Alcohols, Thiols, Trimethylsilyl-, and Tetrahydropyranyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)/n-Bu4NSCN System. Synthesis, 2004(01), 92-96. [Link]
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Cece-Esencan, E. N., et al. (2016). Enhancing Throughput of Glutathione Adduct Formation Studies and Structural Identification Using a Software-Assisted Workflow Based on High-Resolution Mass Spectrometry (HRMS) Data. SM Analytical and Bioanalytical Techniques, 1(1), 1-12. [Link]
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Bonacci, G., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction. The Journal of Biological Chemistry, 282(42), 30835-30844. [Link]
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OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. In Organic Chemistry Laboratory User's Encyclopedia. [Link]
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Rodriguez-Medina, B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32669-32680. [Link]
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United States Pharmacopeial Convention. (2015). 〈87〉 BIOLOGICAL REACTIVITY TESTS, IN VITRO. In USP-NF. [Link]
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Rushton, G. T., et al. (2023). Evaluating electrophile and nucleophile understanding: a large-scale study of learners' explanations of reaction mechanisms. Chemistry Education Research and Practice, 24(1), 183-196. [Link]
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Smith, A. M., et al. (2024). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
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Li, F., et al. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Modern Herbal Medicine, 1(3), 124-131. [Link]
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Bonacci, G., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. The Journal of biological chemistry, 282(42), 30835–30844. [Link]
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Wang, Y., et al. (2018). Synthesis of 3,5-Dichloro-2,4,6-trinitrobenzenamine and Its Derivatives. Chinese Journal of Energetic Materials, 26(1), 32-36. [Link]
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Li, Y., et al. (2011). Identification and quantification of glutathione adducts of clozapine using ultra-high-performance liquid chromatography with orthogonal acceleration time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry. Rapid communications in mass spectrometry : RCM, 25(13), 1787–1793. [Link]
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Iranpoor, N., et al. (2004). Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN. Organic Chemistry Portal. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview. Current Organic Synthesis, 17(3), 174-187. [Link]
-
Lee, S. H., & Kim, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
van de Vlekkert, D., et al. (2017). An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. Methods and protocols, 1(1), 1. [Link]
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Ashenhurst, J. (2015). Thiols And Thioethers. In Master Organic Chemistry. [Link]
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Kim, H., et al. (2022). Liquid–liquid phase reaction between crystal violet and sodium hydroxide: kinetic study and precipitate analysis. Royal Society open science, 9(10), 220791. [Link]
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Mayr, H., & Ofial, A. R. (2005). Kinetics of electrophile-nucleophile combinations: A general approach to polar organic reactivity. Pure and Applied Chemistry, 77(11), 1807-1821. [Link]
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Rodriguez-Medina, B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32669-32680. [Link]
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A Comparative Guide to Aniline Thiocyanation: Methods, Mechanisms, and Modern Approaches
The introduction of the thiocyanate (-SCN) group into the aniline scaffold is a pivotal transformation in the synthesis of a wide array of biologically active compounds and functional materials. Aryl thiocyanates serve as versatile synthetic intermediates, readily convertible to other valuable sulfur-containing functionalities. This guide provides an in-depth comparative analysis of prominent methods for aniline thiocyanation, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable methodology for their specific applications. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols for key methods.
Introduction: The Significance of Thiocyanated Anilines
Anilines are fundamental building blocks in organic synthesis, and their functionalization is a cornerstone of medicinal chemistry and materials science. The thiocyanato group, in particular, imparts unique chemical reactivity and has been identified as a key pharmacophore in numerous therapeutic agents. The development of efficient, selective, and environmentally benign methods for the synthesis of thiocyanated anilines is therefore a subject of considerable research interest. This guide will explore and compare several contemporary approaches, including traditional electrophilic methods, as well as modern photocatalytic, electrochemical, and mechanochemical techniques.
Comparative Analysis of Thiocyanation Methods
The choice of a thiocyanation method is often dictated by factors such as substrate scope, desired regioselectivity, reaction conditions, and scalability. Here, we compare the most prevalent methods for the thiocyanation of anilines.
| Method | Reagents & Conditions | Mechanism | Advantages | Disadvantages | Typical Yields |
| Electrophilic Thiocyanation | NBS/KSCN, ethanol, room temp[1][2] | Electrophilic Aromatic Substitution | Mild conditions, high yields, good regioselectivity, eco-friendly solvent[1][2] | May not be suitable for highly deactivated anilines | Good to excellent[1][2] |
| Photocatalytic Thiocyanation | Photocatalyst (e.g., Ag/TNT, Eosin Y), NH₄SCN, visible light, room temp[3][4] | Radical | Green and sustainable, utilizes visible light, mild conditions[3][4] | Requires a light source, catalyst may need to be synthesized or purchased | Moderate to excellent[3][4] |
| Electrochemical Thiocyanation | NH₄SCN or KSCN, undivided cell, Pt or GC electrodes[3][5][6] | Radical (Anodic Oxidation) | Avoids chemical oxidants, environmentally friendly, high atom economy[3][5][6] | Requires specialized electrochemical equipment | Moderate to good[3][5][6] |
| Mechanochemical Thiocyanation | (NH₄)₂S₂O₈, NH₄SCN, ball-milling, solvent-free[7][8] | Radical | Solvent-free, rapid reaction times, environmentally friendly[7][8] | Requires a ball mill, potential for localized heating | Moderate to excellent[7][8] |
| Oxidative Thiocyanation | Oxidant (e.g., (NH₄)₂S₂O₈, I₂, Ce(IV)), NH₄SCN or KSCN[1][9] | Radical/Electrophilic | Wide range of available oxidants | Can require harsh oxidants, potential for over-oxidation or side reactions | Variable |
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. Below are simplified mechanistic representations for the key thiocyanation methods.
Electrophilic Thiocyanation with NBS/KSCN
This method proceeds through the in situ generation of an electrophilic thiocyanating agent, N-thiocyanatosuccinimide (NTS). The electron-rich aniline then attacks the electrophilic sulfur atom of NTS, followed by rearomatization to yield the thiocyanated product.[1][2]
Caption: Proposed mechanism for electrophilic thiocyanation of aniline using NBS and KSCN.
Photocatalytic Thiocyanation
Visible-light photocatalysis utilizes a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) process. The photocatalyst can oxidize the thiocyanate anion (SCN⁻) to a thiocyanate radical (•SCN). This radical then adds to the aniline ring, followed by an oxidative rearomatization step to furnish the final product.[3][4]
Caption: Generalized mechanism for photocatalytic thiocyanation of aniline.
Electrochemical Thiocyanation
In an electrochemical setup, the thiocyanate anion is directly oxidized at the anode to generate the thiocyanate radical. This radical then reacts with the aniline substrate in a similar fashion to the photocatalytic pathway, leading to the formation of the thiocyanated product without the need for external chemical oxidants.[3][5][6]
Caption: Simplified mechanism of electrochemical thiocyanation of aniline.
Experimental Protocols
To provide a practical context, a detailed protocol for the highly efficient and environmentally friendly electrophilic thiocyanation of aniline is provided below.
Protocol: Electrophilic Thiocyanation of Aniline using NBS and KSCN[1]
Materials:
-
Aniline
-
N-Bromosuccinimide (NBS)
-
Potassium thiocyanate (KSCN)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
To this solution, add aniline (1.0 mmol) and continue stirring the reaction mixture at room temperature for 20 minutes.
-
Upon completion of the reaction (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to obtain the desired 4-thiocyanatoaniline.
Self-Validation: The success of this protocol can be validated by obtaining the expected product with a high yield and purity, which can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The reported yields for this method are generally high.[1]
Conclusion and Future Outlook
The thiocyanation of anilines is a well-established yet continually evolving field of organic synthesis. While traditional electrophilic methods remain highly effective and reliable, modern approaches such as photocatalysis, electrochemistry, and mechanochemistry offer significant advantages in terms of environmental sustainability and operational simplicity.[3][7][8] The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the aniline substrate, the desired scale of the reaction, and the available laboratory equipment. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the expansion of substrate scope, and the application of these methods in the synthesis of complex molecules with important biological or material properties.
References
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Shaheen, A. et al. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances, 12(11), 6563-6593. [Link]
-
Reddy, B. V. S. et al. (2022). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molbank, 2022(3), M1453. [Link]
-
Reddy, B. V. S. et al. (2022). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. ResearchGate. [Link]
-
Hosseini-Sarvari, M., Hosseinpour, Z., & Koohgard, M. (2018). Visible light thiocyanation of N-bearing aromatic and heteroaromatic compounds using Ag/TiO2 nanotube photocatalyst. New Journal of Chemistry, 42(23), 18996-19004. [Link]
-
Li, Y. et al. (2025). Electrochemical selective C6 Thio-/Selenocyantion of tetrahydroquinolines and C4 thiocyanation of anilines. Molecular Diversity. [Link]
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Li, Y. et al. (2025). Electrochemical selective C6 Thio-/Selenocyantion of tetrahydroquinolines and C4 thiocyanation of anilines. ResearchGate. [Link]
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Andrade, J. C. S. et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32669-32680. [Link]
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Kumar, S. et al. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. [Link]
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Dass, R. (2022). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. [Link]
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Shaheen, A. et al. (2022). Thiocyanation of aniline and phenol derivatives 107. ResearchGate. [Link]
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Weng, Z., Wang, H., & Wang, L. (2023). Efficient thiocyanation of phenols and anilines in the CeBr3 / H2O2 system. Mendeleev Communications, 33(1), 118-120. [Link]
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Wang, L. et al. (2018). Rapid and efficient thiocyanation of phenols, indoles, and anilines in 1,1,1,3,3,3-hexafluoro-2-propanol. Synthetic Communications, 48(2), 199-207. [Link]
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Ghorbani-Vaghei, R. et al. (2023). Regioselective direct thiocyanation of anilines and phenols using novel hybrid nanocatalyst (MgONPs@VCA) under visible light induced photoredox catalysis. ResearchGate. [Link]
-
Kumar, S. et al. (2023). Photocatalyst-Free Regioselective C–H Thiocyanation of 4-Anilinocoumarins under Visible Light. ResearchGate. [Link]
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Shaheen, A. et al. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. National Institutes of Health. [Link]
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A Comparative Guide to Modern Sulfurization: Alternative Reagents for the Synthesis of Sulfur-Containing Compounds
Introduction
Sulfur-containing functional groups are indispensable structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] From the ubiquitous sulfonamides in antibacterial drugs to the sulfoxide moiety in chiral auxiliaries, the ability to forge carbon-sulfur bonds with precision and efficiency is a cornerstone of modern organic synthesis.[3][4]
Traditionally, the synthesis of these vital compounds has relied on a toolkit of classical reagents and methods. However, many of these long-standing approaches are fraught with limitations. The use of volatile and malodorous thiols presents significant handling and safety challenges, while the synthesis of sulfonyl chlorides often requires harsh, corrosive reagents that are incompatible with complex, functionalized molecules.[5][6] Furthermore, achieving chemoselectivity, such as preventing the over-oxidation of sulfides to sulfones, remains a persistent challenge.[4]
In response to these drawbacks, the field of synthetic chemistry has witnessed a surge in the development of innovative, alternative sulfurizing reagents. These next-generation tools offer milder reaction conditions, improved functional group tolerance, enhanced safety profiles, and novel reactivity patterns. This guide provides a comparative analysis of these modern alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating the evolving landscape of sulfur chemistry. We will delve into the mechanisms, advantages, and practical applications of these reagents, supported by experimental data and detailed protocols to empower the design and execution of more efficient and sustainable synthetic strategies.
I. Synthesis of Thiols: Beyond Direct Thiolation
The direct SN2 reaction of an alkyl halide with a simple sulfur nucleophile like sodium hydrosulfide (NaSH) is a classic method for thiol synthesis. However, its utility is often compromised by the formation of dialkyl sulfide byproducts, as the thiol product is itself a potent nucleophile.[7] Modern alternatives circumvent this issue by employing masked sulfur nucleophiles.
Comparative Analysis of Thiol Synthesis Reagents
| Method | Reagent(s) | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Classical | Sodium Hydrosulfide (NaSH) | Variable | Often requires excess NaSH | Inexpensive, direct | Formation of sulfide byproducts, especially with primary halides[7] |
| Isothiouronium Salt | Thiourea, followed by hydrolysis | Good to Excellent | Two steps: 1. Alkyl halide + thiourea; 2. Basic hydrolysis | Cleaner reaction, fewer sulfide byproducts, stable intermediate salt[7] | Less effective for secondary halides compared to primary ones[7] |
| Thioacetate Displacement | Potassium Thioacetate (KSAc) | Good to Excellent | One step, followed by hydrolysis | Odorless reagent, stable intermediate, avoids sulfide byproducts[5] | Requires a separate hydrolysis step to liberate the free thiol |
| Grignard Reagent | R-MgX, elemental sulfur (S₈) | Good | Two steps: 1. Grignard + S₈; 2. Acidic workup | Reverses polarity, useful for complex substrates[8] | Requires pre-formation of the organometallic reagent |
Featured Alternative: The Isothiouronium Salt Method
This two-step procedure is a robust and widely adopted alternative to direct thiolation. The initial reaction between an alkyl halide and thiourea, a stable and odorless solid, forms a crystalline S-alkylisothiouronium salt.[7] This intermediate is not nucleophilic, thereby preventing the formation of sulfide byproducts. Subsequent hydrolysis under basic conditions cleanly liberates the desired thiol.
Experimental Protocol: Synthesis of 1-Hexanethiol via Isothiouronium Salt [7]
-
Salt Formation: To a solution of 1-bromohexane (10.0 g, 60.6 mmol) in 50 mL of 95% ethanol, add thiourea (5.0 g, 65.7 mmol).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude isothiouronium salt.
-
Hydrolysis: Without further purification, add a solution of sodium hydroxide (5.0 g, 125 mmol) in 50 mL of water to the crude salt.
-
Heat the mixture to reflux for 2 hours, during which the thiol will separate as an oily layer.
-
Cool the mixture, separate the organic layer, and wash with 1 M HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and distill to afford pure 1-hexanethiol.
II. Sulfide Synthesis: Thiol-Free and Odorless Approaches
The Williamson ether synthesis analogue, reacting a thiolate with an alkyl halide, is the most traditional route to sulfides. Its primary drawback is the reliance on thiols as starting materials, which are notorious for their powerful and unpleasant odors.[5][9] Modern methods focus on "thiol-free" strategies that use odorless sulfur sources.
Comparative Analysis of Sulfide Synthesis Reagents
| Method | Reagent(s) | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Classical | Thiol, Base, Alkyl Halide | Good to Excellent | Typically room temp to mild heating | Well-established, versatile | Use of malodorous and toxic thiols[5][9] |
| Bunte Salts | Bunte Salt (RSSO₃Na), Grignard Reagent | Excellent (>80%) | Mild, room temperature | Thiol-free, odorless byproduct (sulfite), broad scope[9] | Requires synthesis of the Bunte salt precursor |
| Rongalite | Rongalite (NaHOCH₂SO₂), Alkyl Halides | Good | Base, polar solvent | Inexpensive, odorless, green reagent | Typically used for symmetrical sulfides[5] |
| Potassium Thioacetate | KSAc, Alkyl Halide 1, Base, Alkyl Halide 2 | Good | One-pot, sequential addition | Thiol-free, one-pot synthesis of unsymmetrical sulfides[5] | Requires careful control of stoichiometry and reaction times |
Featured Alternative: Sulfide Synthesis from Bunte Salts
A highly effective, thiol-free method involves the reaction of Bunte salts (sodium S-alkyl or S-aryl thiosulfates) with Grignard reagents.[9] Bunte salts are stable, crystalline solids that are easily prepared from alkyl halides and sodium thiosulfate. Their reaction with a Grignard reagent proceeds under mild conditions to deliver the sulfide in excellent yields, with the only byproduct being the odorless sulfite anion.[9]
Workflow for Modern Sulfide Synthesis
Caption: Decision workflow for selecting a sulfide synthesis method.
III. Sulfoxide Synthesis: Taming the Oxidation
The controlled oxidation of sulfides is the most common route to sulfoxides. The primary challenge is preventing over-oxidation to the corresponding sulfone.[4] While classical oxidants like hydrogen peroxide or m-CPBA can be used, they often require careful control of stoichiometry and temperature. An alternative strategy involves building the sulfoxide from non-sulfide precursors.
Comparative Analysis of Sulfoxide Synthesis Reagents
| Method | Reagent(s) | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Classical Oxidation | H₂O₂, m-CPBA, Oxone® | Good to Excellent | Variable, often low temp | Readily available oxidants | Risk of over-oxidation to sulfone[4][10] |
| Hypervalent Iodine | Iodosobenzene (PhIO), IBX | Good | Mild, room temperature | High chemoselectivity, low risk of over-oxidation[4] | Stoichiometric use of expensive iodine reagents |
| DABSO One-Pot | DABSO, R¹-MgX, TMSCl, R²-MgX | Good to Excellent | One-pot, room temperature | Access to unsymmetrical sulfoxides from non-sulfide precursors[11][12] | Requires two different organometallic reagents |
| Sulfoxide Reagent | Pyridyl-sulfoxide, R-MgX, Electrophile | Good | One-pot, three-component | Modular, avoids pre-installed C-S bonds[13] | Reagent must be synthesized first |
Featured Alternative: One-Pot Sulfoxide Synthesis via DABSO
A powerful, convergent strategy for preparing unsymmetrical sulfoxides utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid SO₂ surrogate.[11][12] The reaction sequence involves the addition of a first organometallic reagent (R¹-M) to DABSO to generate a sulfinate salt intermediate. This is then activated in situ with trimethylsilyl chloride (TMSCl) to form a sulfinate silyl ester, which acts as an electrophile for a second, different organometallic reagent (R²-M), furnishing the sulfoxide.[11]
Mechanism of DABSO-Mediated Sulfoxide Synthesis
Caption: Simplified mechanism for one-pot sulfoxide synthesis.
IV. Sulfone Synthesis: Moving Beyond Harsh Oxidation
Sulfones are traditionally synthesized either by the strong oxidation of sulfides or via Friedel-Crafts sulfonylation using sulfonyl chlorides.[10][14] The former often requires harsh oxidants and risks side reactions, while the latter is limited to aromatic substrates and uses moisture-sensitive sulfonyl chlorides. Modern methods utilize stable, readily available sulfonyl radical precursors.
Comparative Analysis of Sulfone Synthesis Reagents
| Method | Reagent(s) | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Classical Oxidation | Strong oxidants (KMnO₄, H₂O₂/AcOH) | Good | Often harsh, elevated temps | Inexpensive, powerful | Low functional group tolerance, harsh conditions[4][10] |
| Friedel-Crafts | Sulfonyl Chloride, Lewis Acid | Good | Stoichiometric Lewis acid | Direct arylation | Limited to (hetero)arenes, requires strong acid[10] |
| Radical Sulfonylation | Sodium Sulfinates (RSO₂Na) | Good to Excellent | Radical initiator (light, heat, electrochem) | Mild conditions, broad scope (alkenes, alkynes, C-H bonds)[15][16] | Can require photocatalysts or electrochemical setup |
| SO₂ Insertion | DABSO, Aryl Halide, Radical Source | Good | Transition-metal or photoredox catalysis | Atom-economical, uses SO₂ surrogate[17][18] | Often requires multi-component catalytic systems |
| Sulfonyl Hydrazides | RSO₂NHNH₂ | Moderate to Good | Oxidant, catalyst | Stable, solid reagents; serve as sulfonyl radical source[1][2] | May require stoichiometric oxidants |
Featured Alternative: Sulfonylation with Sodium Sulfinates
Sodium sulfinates have emerged as exceptionally versatile precursors for the synthesis of sulfones.[15] They are generally stable, crystalline solids that can serve as precursors to sulfonyl radicals under various initiation conditions, including photoredox catalysis, electrochemistry, or thermal initiation.[15][16] These sulfonyl radicals can then be trapped by a wide range of coupling partners, such as alkenes and alkynes, to construct sulfones under remarkably mild conditions.[2]
Experimental Protocol: Visible-Light-Induced Sulfonylation of an Alkyne [2]
-
To an oven-dried Schlenk tube, add the alkyne (0.2 mmol), sodium benzenesulfinate (0.3 mmol), and a photocatalyst such as Eosin Y (1-2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add 2 mL of a suitable solvent (e.g., acetonitrile).
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp.
-
Monitor the reaction by TLC or GC-MS. Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the β-keto sulfone product.
V. Sulfonamide Synthesis: Alternatives to Sulfonyl Chlorides
The reaction between a sulfonyl chloride and an amine is the quintessential method for forming a sulfonamide bond.[3] However, the requisite sulfonyl chlorides are often unstable and prepared under harsh conditions (e.g., using chlorosulfonic acid), limiting their application in late-stage functionalization.[6][19] This has driven the development of methods that bypass the need for pre-formed sulfonyl chlorides.
Comparative Analysis of Sulfonamide Synthesis Reagents
| Method | Reagent(s) | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Classical | Sulfonyl Chloride, Amine, Base | Good to Excellent | Often requires pyridine or other base | Well-established, readily available starting materials | Harsh synthesis of sulfonyl chlorides, limited functional group tolerance[3][6] |
| Direct C-H Sulfonamidation | Sulfonyl Azide, Transition Metal Catalyst (Rh, Ru) | Moderate to Excellent | High temperatures (80-120 °C) | Atom economical, avoids pre-functionalization | Requires directing groups, expensive catalysts[3] |
| Oxidative Coupling | Thiol, Amine, Oxidant (e.g., NaDCC) | Good to Excellent | Mild, room temperature | Environmentally friendly, simple workup[20] | Requires an oxidant, may not be suitable for all thiols |
| DABSO-based | Grignard Reagent, DABSO, Amine, Oxidant | Good | One-pot | Convergent, avoids sulfonyl chloride isolation[21] | Multi-step one-pot procedure requires careful control |
Featured Alternative: Sustainable Oxidative Chlorination/Coupling
A greener approach to sulfonamides involves the one-pot oxidative chlorination of thiols followed by reaction with an amine.[20] For instance, using N,N-dichloro-4,4-dimethyl-2-imidazolidinone (NaDCC·2H₂O) as both the oxidant and chlorine source in an environmentally benign solvent like water or ethanol allows for the in situ generation of the sulfonyl chloride from a thiol, which then immediately reacts with the amine present.[20] This method avoids the isolation of the often-unstable sulfonyl chloride intermediate.
References
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Dong, D., Han, Q., Yang, S., Song, J., Li, N., Wang, Z., & Xu, X. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. ChemistrySelect, 5(42), 13103–13134. [Link]
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Zhu, M., Chen, W., & Tan, B. (2020). Recent Advances of Sulfonylation Reactions in Water. Current Organic Synthesis, 17(4), 271-281. [Link]
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Jiang, H., & Xu, K. (2020). Recent advances in the sulfonylation of alkenes with the insertion of sulfur dioxide via radical reactions. Chemical Communications, 56(64), 9071-9082. [Link]
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Pasha, M. A., & Jayashankara, V. P. (2007). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113. [Link]
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ResearchGate. (2023). Overview of methods for the direct installation of the sulfonyl group by reactions with C–H bonds. [Link]
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Kumar, A., Kumar, A., & Kumar, V. (2021). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Scientific Reports, 11(1), 1-9. [Link]
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Stec, W. J., & Guga, P. (1995). New efficient sulfurizing reagents for the preparation of oligodeoxyribonucleotide phosphorothioate analogues. Nucleic Acids Research, 23(20), 4065-4069. [Link]
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Lenstra, D. C., Vedovato, V., Flegeau, E. F., Maydom, J., & Willis, M. C. (2016). One-Pot Sulfoxide Synthesis Exploiting a Sulfinyl-Dication Equivalent Generated from a DABSO/Trimethylsilyl Chloride Sequence. Organic Letters, 18(9), 2086–2089. [Link]
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Khan, W. S., et al. (2023). Comparative Study between Sulfurized MoS2 from Molybdenum and Molybdenum Trioxide Precursors for Thin-Film Device Applications. ACS Applied Materials & Interfaces, 15(12), 16308–16316. [Link]
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A Senior Application Scientist's Guide to the Analytical Detection of Thiocyanatoanilines: A Head-to-Head Comparison
Introduction
Thiocyanatoanilines (TCAs) are a critical class of aromatic compounds, serving as versatile building blocks and intermediates in the synthesis of pharmaceuticals, dyes, and other bioactive molecules.[1][2] Their unique chemical structure, featuring both an amino group and a thiocyanate moiety, imparts valuable properties but also presents distinct analytical challenges. For researchers in drug development and quality control, the ability to accurately and sensitively detect and quantify these compounds is paramount for ensuring final product purity, stability, and safety.[3]
This guide provides an in-depth, head-to-head comparison of the principal analytical methodologies for the detection of thiocyanatoanilines. Moving beyond a simple listing of techniques, we will delve into the fundamental principles, explain the causality behind critical experimental choices, and provide field-proven protocols. We will objectively compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Electrochemical Sensing, and UV-Vis Spectrophotometry, equipping you to select the optimal method for your specific analytical objective.
Core Analytical Methodologies: A Comparative Analysis
The choice of an analytical method is fundamentally dictated by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Here, we dissect the most common approaches.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most ubiquitous technique for the analysis of non-volatile or thermally sensitive aromatic compounds like thiocyanatoanilines, making it an excellent workhorse for quality control and formulation studies.[4]
Principle of Detection: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For thiocyanatoanilines, reversed-phase (RP) HPLC is the standard approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile and water).[5] Compounds are retained on the column based on their hydrophobicity; more polar analytes elute first. Detection is typically achieved using a UV-Vis detector, as the aromatic ring of the aniline structure provides strong chromophores.
Expertise & Experimental Causality: The primary choice in HPLC method development is the column and mobile phase. A C18 column is the logical starting point due to the moderate polarity of thiocyanatoanilines. The mobile phase composition (the ratio of organic solvent to water) is then optimized to achieve adequate retention and separation from impurities. An acidic modifier, such as phosphoric or formic acid, is often added to the mobile phase to protonate the aniline's amino group, ensuring a consistent charge state and leading to sharper, more symmetrical peaks.[5] For ultra-trace analysis, sensitivity can be dramatically enhanced by derivatizing the thiocyanate anion with a fluorescent tag, allowing for detection at the femtomole level with a fluorescence detector.[6]
Experimental Protocol: HPLC-UV for 2-Nitro-4-thiocyanoaniline
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column.[5]
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of 2-Nitro-4-thiocyanoaniline reference standard in methanol.[4]
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: Linear ramp to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 30% B for equilibration.
-
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject calibration standards to generate a calibration curve.
-
Inject prepared samples for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional separating power and definitive identification capabilities, making it a powerful tool for identifying unknown impurities or for analyzing TCAs in complex matrices. However, it often requires sample derivatization.[7]
Principle of Detection: In GC, analytes are vaporized and separated based on their boiling points and interactions with a stationary phase within a long, thin capillary column. As compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules (typically via Electron Ionization, EI), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum serves as a highly specific chemical fingerprint.
Expertise & Experimental Causality: Anilines, due to their polar amino group, can exhibit poor peak shape (tailing) and low volatility in GC systems. This is caused by their interaction with active sites on the injector liner and column. To overcome this, a derivatization step is often necessary prior to analysis.[4] This involves reacting the aniline with a reagent (e.g., an acylating agent) to replace the active hydrogen on the amino group, thereby increasing volatility and reducing polarity. This choice, while adding a step to sample preparation, is critical for achieving robust and reproducible quantification. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be used, which isolates a specific parent ion and fragments it to produce characteristic daughter ions, significantly reducing background noise.[8][9]
Experimental Protocol: GC-MS for Thiocyanatoaniline Isomers
-
Sample Preparation (with Derivatization):
-
To 1 mL of sample extract in a suitable solvent (e.g., methylene chloride), add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatization agent.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Rxi-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Chromatographic Conditions:
-
Injector Temperature: 270 °C.[9]
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[9]
-
Acquisition Mode: Scan mode (e.g., m/z 40-450) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation of HPLC with the sensitive and selective detection of tandem mass spectrometry. It represents a gold standard for trace-level quantification in complex biological or environmental samples, often without the need for derivatization.[8]
Principle of Detection: Following separation by LC (as described above), the column effluent is directed into an atmospheric pressure ionization source, most commonly Electrospray Ionization (ESI). ESI creates charged droplets which evaporate, transferring analyte ions into the gas phase. These ions are guided into a tandem mass spectrometer (e.g., a triple quadrupole), where a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive.
Expertise & Experimental Causality: The key advantage of LC-MS/MS over GC-MS for aniline analysis is the elimination of the derivatization step.[4] The "soft" ionization of ESI allows the intact protonated molecule to be generated directly from the LC eluent. The choice of positive ionization mode (ESI+) is logical for anilines, as the amino group is readily protonated in an acidic mobile phase. The development of an LC-MS/MS method requires careful optimization of both chromatographic conditions to separate isomers and mass spectrometer parameters (e.g., fragmentor voltage and collision energy) to maximize the signal for the specific MRM transition. This provides a level of certainty in identification and quantification that is difficult to achieve with other methods.[10]
Experimental Protocol: LC-MS/MS for Trace Thiocyanatoaniline
-
System Preparation:
-
LC-MS/MS System: Waters ACQUITY UPLC I-Class with Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation:
-
For aqueous samples, Solid Phase Extraction (SPE) may be required for cleanup and concentration.[4]
-
For formulated products, a simple "dilute-and-shoot" approach may be sufficient, diluting the sample in the initial mobile phase composition.
-
-
LC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient: 5% B held for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to initial conditions.
-
-
MS/MS Conditions (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: Determined by infusing a standard solution of the target thiocyanatoaniline to find the optimal precursor ion and product ions. For 4-thiocyanatoaniline (MW 164.2), the precursor would likely be m/z 165.1 [M+H]+.
-
Electrochemical Sensing
Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for TCA detection, particularly suitable for dedicated sensing applications.[11]
Principle of Detection: These methods measure the current response resulting from the oxidation or reduction of the analyte at the surface of an electrode when a potential is applied. For anilines, detection is typically based on their electrochemical oxidation. The sensitivity and selectivity of this process can be dramatically improved by modifying the electrode surface with nanomaterials or polymers that catalyze the reaction or facilitate analyte accumulation.[12] Techniques like Differential Pulse Voltammetry (DPV) are used to enhance sensitivity by minimizing background charging currents.
Expertise & Experimental Causality: The core of this technique is the electrode. A bare glassy carbon electrode (GCE) often shows a weak response for aniline oxidation.[13] The rational choice is to modify the GCE surface. For instance, using metal oxide nanoparticles like Co2SnO4 creates a surface with high electrocatalytic activity towards the reduction of a nitro group (as in 2-nitro-4-thiocyanatoaniline) or the oxidation of the amino group, resulting in a significant signal enhancement and a lower detection limit.[12] The choice of supporting electrolyte and pH is also critical, as the electrochemical behavior of anilines is highly pH-dependent.
Experimental Protocol: DPV for 2-Nitro-4-thiocyanatoaniline
-
Electrode Preparation:
-
A glassy carbon electrode (GCE) is polished with alumina slurry, sonicated, and dried.
-
A modifier ink (e.g., a dispersion of Co2SnO4 nanoparticles in a binder like Nafion) is drop-cast onto the GCE surface and allowed to dry.[12]
-
-
System Preparation:
-
Electrochemical Workstation (e.g., CHI Instruments).
-
Three-electrode cell: Modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.
-
-
Measurement:
-
The three-electrode cell is filled with the supporting electrolyte.
-
A known volume of the sample solution is added.
-
The solution is purged with nitrogen for 5-10 minutes to remove dissolved oxygen.
-
-
DPV Parameters:
-
Potential Range: e.g., +0.2 V to -1.0 V (for reduction of a nitro group).
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Rate: 20 mV/s.
-
-
Analysis:
-
The peak current from the DPV scan is proportional to the analyte concentration. A calibration curve is generated by measuring the response to standard additions.
-
UV-Vis Spectrophotometry
This classical technique remains valuable for its simplicity, low cost, and robustness, making it suitable for routine assays where high sensitivity is not the primary requirement.
Principle of Detection: UV-Vis spectrophotometry measures the absorbance of light by a sample at a specific wavelength. While thiocyanatoanilines have a natural UV absorbance due to their aromatic structure, their detection can be enhanced through colorimetric reactions. A common approach for thiocyanate-containing compounds involves forming a colored complex with a metal ion, such as iron(III), which produces an intensely colored solution that can be measured in the visible region.[14]
Expertise & Experimental Causality: The direct UV measurement of a TCA is straightforward but can suffer from interference from other UV-absorbing compounds in the sample matrix. To improve selectivity and often sensitivity, a complexation reaction is employed. The choice of the complexing agent (e.g., Fe(III) for thiocyanate) and reaction conditions (pH, solvent) is critical.[15] For example, adding an organic solvent like acetone can increase the stability and molar absorptivity of the resulting iron(III)-thiocyanate complex, directly enhancing the sensitivity of the assay.[14] This approach transforms the measurement from a non-specific UV absorbance to a more selective colorimetric determination.
Experimental Protocol: Colorimetric Determination of Thiocyanate Moiety
-
Reagent Preparation:
-
Iron(III) Reagent: 0.1 M Ferric Chloride (FeCl3) in 0.5 M Hydrochloric Acid (HCl).
-
Sample Solvent: 70:30 Acetone/Water (v/v).
-
-
Sample and Standard Preparation:
-
Prepare standards of a thiocyanatoaniline compound in the sample solvent.
-
Prepare the sample by dissolving it in the same solvent.
-
-
Colorimetric Reaction:
-
In a series of test tubes, add 2 mL of each standard or sample solution.
-
To each tube, add 0.5 mL of the Iron(III) reagent.
-
Mix well and allow the color to develop for 10 minutes.
-
-
Measurement:
-
Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron-thiocyanate complex (typically around 480 nm).[14]
-
Zero the instrument using a blank (2 mL of solvent + 0.5 mL of Iron(III) reagent).
-
Measure the absorbance of each standard and sample.
-
-
Analysis:
-
Plot a calibration curve of absorbance vs. concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
-
Data Presentation and Visualization
To facilitate a direct comparison, the key performance characteristics of each method are summarized below.
Table 1: Head-to-Head Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS | Electrochemical Sensing | UV-Vis Spectrophotometry |
| Principle | Chromatographic Separation, UV Absorbance | Chromatographic Separation, Mass Fingerprint | Chromatographic Separation, Mass Fragmentation | Redox Reaction Current | Light Absorbance (Colorimetric) |
| Typical LOD | 10-100 ng/mL | 1-10 ng/mL | 0.01-1 ng/mL | 1-50 nM (sub-ng/mL) | 0.1-1 µg/mL |
| Selectivity | Moderate to Good | Very High | Exceptional | Good to Very High (with modified electrode) | Low to Moderate |
| Sample Prep | Simple (Dilution/Filtration) | Moderate (Derivatization often needed) | Moderate (SPE may be needed for trace levels) | Minimal (Dilution in electrolyte) | Simple (Dilution, reagent addition) |
| Throughput | High | Moderate | High | Very High (for screening) | High |
| Instrumentation Cost | Moderate | High | Very High | Low | Low |
| Key Advantage | Robustness, widely available | Definitive identification | Ultimate sensitivity & selectivity | Portability, speed, low cost | Simplicity, low cost |
| Key Limitation | Moderate sensitivity | Requires volatile/derivatized analytes | High cost, matrix effects | Susceptible to surface fouling | Low selectivity and sensitivity |
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of thiocyanatoaniline, highlighting the decision points for method selection.
Caption: Generalized workflow for thiocyanatoaniline analysis.
Visualizing an Electrochemical Sensor Mechanism
This diagram illustrates the fundamental principle of a modified electrode for enhanced detection.
Caption: Mechanism of an electrochemical sensor.
Conclusion and Recommendations
The selection of an analytical method for thiocyanatoaniline detection is a multi-faceted decision that balances performance with practicality.
-
For high-throughput, routine quality control of APIs and formulated products where concentration levels are in the µg/mL range or higher, HPLC-UV is the undisputed method of choice due to its robustness, reliability, and moderate cost.
-
For structural elucidation of unknown impurities or definitive confirmation , GC-MS (with derivatization) provides unparalleled identification capabilities through its spectral libraries.
-
For trace-level quantification (<1 ng/mL) in complex matrices such as biological fluids or environmental samples, LC-MS/MS is the gold standard, offering an unmatched combination of sensitivity and selectivity, and obviating the need for derivatization.
-
For rapid screening, process analytical technology (PAT), or low-cost sensing applications , Electrochemical Methods present a compelling option, delivering excellent sensitivity with minimal sample preparation.
By understanding the fundamental principles and the rationale behind the experimental choices for each technique, researchers can confidently select and implement the most appropriate method, ensuring data of the highest quality and integrity in their drug development and research endeavors.
References
- SIELC Technologies. (n.d.). Separation of 2-Nitro-4-thiocyanoaniline on Newcrom R1 HPLC column.
- de Souza, R. O. M. A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega.
- Chen, S. H., et al. (1996). Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection. Journal of Analytical Toxicology.
- SRIRAMCHEM. (n.d.). 2-Nitro-4-thiocyanato Aniline: Pharmaceutical Reference Standard.
- Analyst (RSC Publishing). (n.d.). Spectrophotometric determination of thiocyanate following complexation with mercury(II) and N-phenylbenzohydroxamic acid.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Pharmaffiliates. (n.d.). 2-Nitro-4-Thiocyanato-Aniline (CAS 54029-45-7) – analytical standard.
- Semantic Scholar. (n.d.). Kinetic Spectrophotometric Determination of Thiocyanate Based on Its Inhibitory Effect on the Oxidation of Methyl Red by Bromate.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- ResearchGate. (n.d.). Synthesis of Thiocyanatoaniline.
- ResearchGate. (n.d.). Electrochemical detection of aniline: An electrochemically initiated reaction pathway.
- Schauer, P., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- New Journal of Chemistry (RSC Publishing). (n.d.). Electrochemical detection of 2-nitroaniline at a novel sphere-like Co2SnO4 modified glassy carbon electrode.
- PJSIR. (n.d.). EXTRACTION-SPECTROPHOTOMETRIC DETERMINATION OF Co(II) IN THE PRESENCE OF Fe(III).
- ResearchGate. (n.d.). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
- National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Sigma-Aldrich. (n.d.). 2-Nitro-4-thiocyanatoaniline 95%.
- Agnitio Pharma. (n.d.). 2-Nitro-4-thiocyanato aniline 54029-45-7 C7H5N3O2S.
- National Center for Biotechnology Information. (2020). Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions.
- Redalyc. (n.d.). Spectrophotometric study of iron oxidation in the iron(II)/thiocyanate/acetone system and some analytical applications.
- ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization.
- National Center for Biotechnology Information. (2012). Electrochemical determination of L-methionine using the electropolymerized film of non-peripheral amine substituted Cu(II) phthalocyanine on glassy carbon electrode.
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- 15. pjsir.org [pjsir.org]
Safety Operating Guide
3,5-Dichloro-4-thiocyanatoaniline proper disposal procedures
As a Senior Application Scientist, I recognize that meticulous planning in the laboratory extends beyond the experiment itself and into the entire lifecycle of a chemical reagent. The proper disposal of 3,5-Dichloro-4-thiocyanatoaniline is not merely a regulatory obligation but a cornerstone of a robust safety culture. This compound, which combines a halogenated aromatic amine with a reactive thiocyanate group, requires a multi-faceted approach to its waste management.
The causality behind this guide's stringent protocols is rooted in the compound's dual chemical nature. The dichloroaniline moiety renders it toxic and a persistent environmental pollutant, while the thiocyanate group carries the severe risk of liberating highly toxic hydrogen cyanide (HCN) gas if it comes into contact with acids[1][2]. Therefore, the following procedures are designed as a self-validating system to mitigate these risks, ensuring the safety of personnel and the protection of our environment.
Compound Profile and Hazard Analysis
| Property | Inferred Data / Analysis |
| Chemical Structure | C₇H₄Cl₂N₂S |
| Appearance | Likely a solid (crystalline) powder, typical of similar aromatic compounds. |
| Primary Hazards | Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin, based on data for similar dichloroanilines[3]. May cause organ damage through prolonged exposure[3].Environmental: Very toxic to aquatic life with long-lasting effects[3].Reactivity: Decomposes on exposure to heat or mineral acids to give cyanide-containing fumes[1]. |
| Incompatibilities | Strong Acids: Critical incompatibility. Contact will liberate highly toxic and flammable hydrogen cyanide (HCN) gas[2].Strong Oxidizing Agents: May react violently.Heat/Ignition Sources: Thermal decomposition can produce toxic gases like nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen chloride (HCl), and hydrogen cyanide (HCN)[1][3]. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat are mandatory. All handling of the solid or its waste should occur in a certified chemical fume hood to prevent inhalation[2]. |
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound waste is handled, segregated, and stored in a manner that prevents dangerous reactions and complies with hazardous waste regulations.
Step 1: Waste Identification and Segregation
-
Action: All materials contaminated with this compound must be designated as hazardous waste. This includes unreacted compound, contaminated solvents, reaction byproducts, and disposable labware (e.g., gloves, weighing paper, pipette tips).
-
Causality: This initial step is the most critical. Proper identification prevents hazardous materials from entering the non-hazardous waste stream or drains, which is strictly forbidden for compounds toxic to aquatic life[4].
-
Segregation Imperative: This waste stream MUST be collected in a container designated for "Halogenated Organic Waste." Crucially, this container must be kept separate from all acidic waste streams to prevent the catastrophic release of HCN gas[2].
Step 2: Container Selection and Labeling
-
Action: Select a chemically compatible, sealable waste container. A high-density polyethylene (HDPE) or glass container is recommended[5][6]. Affix a "Hazardous Waste" label before adding any waste.
-
Labeling Details: The label must be filled out completely and legibly with the following information:
-
The full chemical name: "Waste this compound" and any other chemical constituents in the waste mixture.
-
The words "Hazardous Waste".
-
Associated Hazards: "Toxic," "Environmental Hazard".
-
Accumulation Start Date (the date the first drop of waste is added).
-
-
Causality: Proper containment and detailed labeling are regulatory requirements and a key safety feature. This information ensures that anyone handling the container understands its contents and associated dangers, preventing accidental mixing with incompatible chemicals[6].
Step 3: Waste Accumulation
-
Action: Add waste to the container inside a chemical fume hood. Keep the container securely sealed when not in use. Do not overfill; leave at least 10% of headspace to accommodate vapor expansion.
-
Causality: Keeping the container closed minimizes the release of harmful vapors into the laboratory environment[3]. The headspace prevents pressure buildup and potential container failure.
Step 4: Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated hazardous waste satellite accumulation area. This area must be secure, well-ventilated, and provide secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Causality: Designated and contained storage prevents spills from spreading and minimizes the risk of exposure or accidental breakage[5][6]. It isolates the hazardous material from the main laboratory workflow.
Step 5: Arranging for Final Disposal
-
Action: Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, contact EHS to arrange for pickup.
-
Causality: Final disposal must be handled by professionals. The preferred method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility[5]. This process is designed to destroy the compound completely while "scrubbing" the exhaust to neutralize harmful byproducts like HCl. Never attempt to treat this waste in the lab or dispose of it down the drain[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operating or increase ventilation to the area.
-
Contain: Prevent the spill from reaching drains or waterways[3].
-
Absorb: Cover the spill with a non-combustible, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container. Seal and label it appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS department immediately.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that our scientific pursuits are conducted with the utmost responsibility.
References
- Thiocyan
- Application Notes and Protocols for the Disposal of Aluminum Thiocyan
- Disposal of KSCN and CoCl2?Chemtalk - #1 Science Forum For Lab Technicians.
- SAFETY DATA SHEET (similar to 2,5-Dichloroaniline).Sigma-Aldrich.
- SAFETY DATA SHEET (similar to 3,5-Dichloroaniline).Thermo Fisher Scientific.
- SAFETY DATA SHEET (similar to 4-Amino-3,5-dichlorobenzotrifluoride).Sigma-Aldrich.
- Proper Disposal of 3-Chloro-5-iodoaniline: A Guide for Labor
- Proper Disposal of 2-Fluoro-4-thiocyanatoaniline: A Guide for Labor
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dichloro-4-thiocyanatoaniline
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency. 3,5-Dichloro-4-thiocyanatoaniline is a compound for which comprehensive toxicological data is not widely published. This information gap is the most critical factor in our safety assessment. In such instances, a scientist's primary directive is to apply the principle of precaution, treating the substance with a high degree of caution based on the hazards of its constituent chemical motifs. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in an understanding of its potential risks derived from structurally similar molecules.
Hazard Analysis: An Evidence-Based Approach to Risk
The molecular structure of this compound contains two key features that inform our safety protocol: a dichloroaniline core and a thiocyanate group.
-
Dichloroaniline Moiety: Dichloroanilines are a class of compounds known for their toxicity. Safety Data Sheets (SDS) for analogues like 3,4-dichloroaniline and 2,6-dichloroaniline consistently list severe hazard warnings. These include being toxic if swallowed, in contact with skin, or if inhaled, and causing serious eye damage.[1][2][3][4][5] Therefore, we must assume that this compound presents similar risks of acute toxicity through all primary routes of exposure.
-
Thiocyanate Group: Thiocyanate ions can exert their own toxic effects, potentially impacting the nervous and cardiovascular systems.[6][7] Chronic exposure to thiocyanates has been associated with skin rashes, weakness, and gastrointestinal issues.[8] This reinforces the need for stringent containment to prevent both acute and chronic health effects.
Based on this analysis, our primary objective is to prevent inhalation, dermal, and ocular exposure through a multi-layered system of controls, with Personal Protective Equipment (PPE) as the critical final barrier.
The Essential PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic risk assessment. All work with this compound must be performed within a certified chemical fume hood to provide primary containment. The following PPE is mandatory for all personnel handling the compound.
Table 1: PPE Requirements for Handling this compound
| Protection Type | Minimum Requirement | Recommended for Enhanced Safety/High-Risk Operations |
| Respiratory | NIOSH-approved N95 Respirator (for handling small quantities of solid) | Half-mask Elastomeric Respirator with P100 Particulate & Organic Vapor Cartridges |
| Hand | Nitrile Gloves (single pair) | Double-gloving with Nitrile Gloves |
| Eye/Face | ANSI Z87.1-compliant Safety Glasses with Side Shields | Chemical Splash Goggles and a Full-Face Shield |
| Body | Flame-Resistant Laboratory Coat | Chemically Resistant Apron over Lab Coat or Disposable Coveralls (e.g., Tychem) |
As a solid, this compound can easily become airborne as a fine dust during weighing and transfer operations.
-
Causality: Dichloroanilines are toxic if inhaled.[1][2][9] The fine particulate nature of laboratory-grade chemicals necessitates a filter capable of capturing these small particles.
-
Protocol:
-
All users of elastomeric respirators must be fit-tested and trained in their proper use.
-
Always perform a positive and negative pressure seal check before entering the work area.
-
Store respirators in a clean, dry environment away from chemical contamination.
-
Follow a strict cartridge change-out schedule based on usage and manufacturer recommendations.
-
Skin contact is a primary route of exposure for dichloroanilines, which are classified as toxic upon contact.[1][2][9]
-
Causality: Preventing skin contact is critical to avoid systemic toxicity and potential allergic reactions.[2][5] Double-gloving provides an extra layer of protection, allowing for the immediate removal of a contaminated outer glove without exposing the skin.
-
Protocol:
-
Inspect gloves for tears or pinholes before every use.
-
Wash hands thoroughly before donning and after doffing gloves.[1][9]
-
When work is complete, remove the outer glove first using a technique that avoids touching the contaminated surface with your bare hand. Then, remove the inner glove.
-
Contaminated lab coats must be removed immediately and laundered separately or disposed of as hazardous waste if disposable.[1]
-
The eyes are particularly vulnerable to chemical insults, and analogues of this compound are known to cause serious eye damage.[1][2][5]
-
Causality: Standard safety glasses are insufficient to protect against splashes or airborne powder. Chemical splash goggles form a seal around the eyes, providing robust protection. A face shield adds a further barrier for the entire face.
-
Protocol:
-
For any procedure involving liquids or the potential for splashing, chemical splash goggles are mandatory.
-
A face shield must be worn over the goggles when handling larger volumes or during procedures with a higher risk of energetic reactions or spills.
-
Ensure eye protection is properly fitted and comfortable to encourage consistent wear.
-
Operational and Disposal Plans
Safety extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The "doffing" or removal process is particularly important.
Caption: The prescribed sequence for donning and doffing PPE to minimize the risk of personal contamination.
All materials that come into contact with this compound must be considered hazardous waste.
-
Solid Waste: Used gloves, disposable lab coats, bench paper, and contaminated weighing materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a separate, labeled hazardous waste container for liquids.
-
Disposal Compliance: All waste disposal must adhere to institutional, local, and national regulations. Do not discharge any material to the sewer.[10]
Emergency Response
Preparedness is a key component of safety. All personnel must be aware of the location and operation of safety showers and eyewash stations.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[3][4]
-
Spill: For minor spills within a fume hood, use an appropriate absorbent material, collect it in a sealed container for hazardous waste, and decontaminate the area. For larger spills, evacuate the area, alert others, and contact your institution's Environmental Health and Safety (EHS) department.
By adhering to this comprehensive safety and operational plan, researchers can work confidently with this compound, ensuring their personal safety and the integrity of their scientific pursuits.
References
-
Protective Clothing and Personal Protective Equipment. Ontario Pesticide Education Program. [Link]
-
3,5-dichloroaniline (Ref: RP32596). AERU. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Detection of thiocyanate in postmortem blood of a fatal potassium thiocyanate-poisoning patient using gas chromatography-mass spectrometry. PubMed. [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Cyanide poisoning. Wikipedia. [Link]
-
Personal Protective Equipment. University of Texas at Austin Environmental Health & Safety. [Link]
-
The Laboratory Standard. Vanderbilt University Medical Center. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Thiocyanate toxicity: a teaching case. ResearchGate. [Link]
-
PPE Solutions for Chemical Industries. 3M. [Link]
-
2,4-DICHLOROANILINE EXTRA PURE MSDS. Loba Chemie. [Link]
-
Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
